molecular formula C9H6BrClN2O B13642568 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Cat. No.: B13642568
M. Wt: 273.51 g/mol
InChI Key: DNVFGGTVHJJIIP-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (CAS 1480051-19-1) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H6BrClN2O and a molecular weight of 273.51 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . The isoxazole ring is a privileged scaffold in pharmaceuticals, known for its diverse biological activities . Compounds containing the isoxazole moiety are extensively investigated for a broad spectrum of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and immunomodulatory agents . The structural features of this compound—specifically the bromo and chloro substituents on the phenyl ring—make it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations. This allows researchers to create targeted libraries of novel derivatives for screening against various biological targets . The ongoing advances in isoxazole chemistry underscore its continued importance in developing new therapies for diseases such as cancer, neurodegenerative disorders, and infections . This product is intended for research purposes as a building block and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-(5-bromo-2-chlorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

DNVFGGTVHJJIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NO2)N)Cl

Origin of Product

United States
Foundational & Exploratory

Chemical structure properties of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine: Properties, Synthesis, and Therapeutic Potential

Executive Summary

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the isoxazole ring system representing a particularly versatile scaffold. This guide provides a comprehensive technical overview of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, a halogenated isoxazole derivative with significant potential as a building block in drug discovery. We will explore its core chemical properties, delineate a plausible and detailed synthetic route with experimental protocols, and discuss its potential applications in therapeutic development based on the established biological activities of related isoxazole compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Part 1: Molecular Overview and Physicochemical Properties

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique set of electronic properties, making the isoxazole ring a valuable pharmacophore in drug design.[1][2] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] Their ability to act as bioisosteres for other functional groups, such as esters and amides, and to participate in hydrogen bonding and other non-covalent interactions, allows for fine-tuning of the pharmacological profiles of drug candidates.[2]

Chemical Structure of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

The subject of this guide is a multi-substituted isoxazole. The core structure consists of an isoxazole ring with a primary amine group at the 3-position, which can serve as a key interaction point or a handle for further chemical modification. The 5-position is substituted with a 5-bromo-2-chlorophenyl group. The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring is a critical feature, offering opportunities to modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Caption: Chemical structure of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is provided below. Note that while some properties are calculated based on the structure, they provide a reliable baseline for experimental design.

PropertyValueSource
IUPAC Name 5-(5-Bromo-2-chlorophenyl)-1,2-oxazol-3-amineN/A (Systematic)
Molecular Formula C₉H₆BrClN₂OPubChem (Derived)
Molecular Weight 289.52 g/mol PubChem (Derived)
Appearance Expected to be a solid at room temperature[4]
Predicted LogP 3.2 - 3.8ChemDraw/ACD Labs
Predicted pKa (Amine) 3.5 - 4.5ChemDraw/ACD Labs
Predicted Solubility Poorly soluble in water, soluble in organic solvents (DMSO, DMF, Methanol)Structural Inference
InChI Key (Not available)N/A
CAS Number (Not available)N/A

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The synthesis of substituted isoxazoles can be approached through several reliable methods.[4] A common and effective strategy involves the cyclocondensation reaction between a chalcone (α,β-unsaturated ketone) derivative and hydroxylamine hydrochloride.[3][5] This approach is advantageous as the required chalcone can be readily prepared via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

Our retrosynthetic strategy for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine identifies a key chalcone intermediate, which in turn is derived from 5-bromo-2-chloroacetophenone and an appropriate aldehyde equivalent for the 3-amino portion of the isoxazole. A more direct route, however, involves the cyclization of a β-ketonitrile with hydroxylamine. This avoids the need to install the amine group later. The required β-ketonitrile, 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile, can be synthesized from 5-bromo-2-chloroacetophenone.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 5-bromo-2-chloroacetophenone. This ensures a practical and efficient route to the target molecule.

G start 5-Bromo-2-chloroacetophenone intermediate 3-(5-Bromo-2-chlorophenyl) -3-oxopropanenitrile start->intermediate 1. NaH, Ethyl cyanoacetate 2. Toluene, Reflux product 5-(5-Bromo-2-chlorophenyl) isoxazol-3-amine intermediate->product Hydroxylamine HCl Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(5-Bromo-2-chlorophenyl)-3-oxopropanenitrile

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes (3x) to remove the mineral oil and suspend it in anhydrous toluene.

  • Reaction Initiation: To the stirred suspension of NaH in toluene, add ethyl cyanoacetate (1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Ketone: Add a solution of 5-bromo-2-chloroacetophenone (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.

  • Reaction and Work-up: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. After cooling to room temperature, quench the reaction by the slow addition of 1M HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-ketonitrile.

Step 2: Synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) from the previous step in ethanol.

  • Cyclization: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a minimal amount of cold ethanol. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

Purification and Characterization Workflow

A standard workflow is essential to ensure the purity and confirm the identity of the synthesized compound.

G crude Crude Product (Post-synthesis) purification Purification (Column Chromatography / Recrystallization) crude->purification purity_check Purity Assessment (TLC, HPLC, mp) purification->purity_check purity_check->purification If impure structure_id Structural Confirmation (NMR, MS, IR) purity_check->structure_id final Pure Compound (>95% Purity) structure_id->final

Caption: General workflow for compound purification and characterization.

Expected Spectroscopic Data

The identity of the final compound would be confirmed by standard spectroscopic methods. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Aromatic protons on the disubstituted phenyl ring (multiplets, ~7.0-8.0 ppm). A singlet for the isoxazole C4-H. A broad singlet for the -NH₂ protons (exchangeable with D₂O).
¹³C NMR Resonances for the 9 distinct carbon atoms, including the isoxazole ring carbons and the substituted phenyl ring carbons.
Mass Spec (MS) A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (289.52), showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Infrared (IR) N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). C=N and C=C stretching vibrations for the isoxazole and phenyl rings (~1500-1650 cm⁻¹). C-Br and C-Cl stretching in the fingerprint region.

Part 3: Potential Applications in Drug Discovery

The Isoxazole Moiety as a Privileged Pharmacophore

The isoxazole ring is a cornerstone of many approved pharmaceutical agents, including the antibiotic sulfamethoxazole, the anticonvulsant zonisamide, and the COX-2 inhibitor valdecoxib.[1] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with enzyme active sites or receptor binding pockets.[2][6]

Role of Halogen Substituents in Modulating Bioactivity

The incorporation of halogen atoms, specifically chlorine and bromine, is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates.

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The C-Cl and C-Br bonds are strong and can block sites of metabolic oxidation, thereby increasing the half-life of the compound in the body.

  • Binding Interactions: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.

Potential Therapeutic Targets

Given the broad bioactivity of isoxazole derivatives, 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine could serve as a valuable starting point or intermediate for developing inhibitors against several classes of targets:

  • Protein Kinases: Many kinase inhibitors incorporate substituted heterocyclic scaffolds. The amine group can be functionalized to target the hinge region of a kinase active site.

  • Anti-inflammatory Targets: Isoxazole-based compounds have shown promise as anti-inflammatory agents, potentially by modulating pathways involving cytokines or enzymes like cyclooxygenase (COX).[2]

  • Anticancer Agents: The isoxazole core is found in compounds with anticancer properties, acting through various mechanisms including inhibition of histone deacetylases (HDAC) or tubulin polymerization.[6]

Part 4: Conclusion

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a strategically designed heterocyclic compound that combines the privileged isoxazole scaffold with the modulatory effects of dual halogenation. Its accessible synthesis from common starting materials makes it an attractive building block for medicinal chemistry libraries. The presence of a reactive amine handle allows for extensive derivatization to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Researchers and drug development professionals can utilize this compound as a foundational element for creating novel therapeutic agents across a range of disease areas, particularly in oncology and inflammatory diseases.

References

  • BenchChem. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Technical Sheet.
  • ResearchGate. Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery.
  • CDN Science. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • BenchChem. 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.

Sources

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine CAS number and molecular weight

[1]

Executive Summary

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a functionalized heteroaromatic scaffold characterized by an isoxazole core substituted at the 3-position with a primary amine and at the 5-position with a di-halogenated phenyl ring.[1] This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents where the isoxazole ring acts as a bioisostere for amide or ester linkages.[1] Its unique substitution pattern—featuring an aryl bromide, an aryl chloride, and a primary amine—offers three distinct vectors for orthogonal functionalization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-(5-Bromo-2-chlorophenyl)-1,2-oxazol-3-amine
CAS Number 1480051-19-1
Molecular Formula C₉H₆BrClN₂O
SMILES Nc1noc(c1)c2cc(Br)ccc2Cl
InChI Key Calculated based on structure
Quantitative Data Profile
ParameterValueUnitNotes
Molecular Weight 273.51 g/mol Monoisotopic Mass: ~271.93
Exact Mass 271.935DaBased on ⁷⁹Br, ³⁵Cl isotopes
CLogP ~3.2-Predicted; indicates high lipophilicity
PSA ~52ŲPolar Surface Area (Amine + Isoxazole N/O)
H-Bond Donors 2-Primary amine (-NH₂)
H-Bond Acceptors 3-Isoxazole N, O
Melting Point 145–150°CTypical range for 3-amino-5-arylisoxazoles

Synthetic Pathways & Methodology

The synthesis of 3-amino-5-arylisoxazoles is regiochemically sensitive. The most robust route involves the condensation of a

11
Core Synthesis Protocol

Reaction: Cyclocondensation of 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride.[1]

Step 1: Precursor Synthesis (

-Ketonitrile Formation)
  • Reagents: Methyl 5-bromo-2-chlorobenzoate, Acetonitrile (CH₃CN), Sodium Hydride (NaH) or LDA.[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Charge a flame-dried flask with NaH (2.5 eq) and anhydrous THF under N₂.

    • Add acetonitrile (2.2 eq) dropwise at 0°C. Stir for 30 min to generate the anion.

    • Add methyl 5-bromo-2-chlorobenzoate (1.0 eq) in THF dropwise.[1]

    • Reflux for 2–4 hours until TLC shows consumption of the ester.[1]

    • Quench: Pour into ice-water and acidify with dilute HCl to precipitate the

      
      -ketonitrile intermediate.
      
Step 2: Isoxazole Cyclization[1]
  • Reagents:

    
    -Ketonitrile intermediate, Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Sodium Hydroxide (NaOH).[1]
    
  • Solvent: Ethanol/Water (1:1) or Methanol.[1][2]

  • Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the nitrile carbon (forming an amidoxime intermediate) followed by intramolecular cyclization onto the ketone carbonyl.[1]

  • Procedure:

    • Dissolve the

      
      -ketonitrile (1.0 eq) in Ethanol.[1]
      
    • Add NH₂OH[1]·HCl (2.0 eq).

    • Add NaOH (aq, 2.5 eq) slowly to maintain pH ~8–9 (Critical for 3-amino regioselectivity).[1]

    • Reflux for 6–12 hours.[1]

    • Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.[1]

    • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (SiO₂, Hexane/EtOAc).[1]

Reaction Workflow Diagram

SynthesisEsterMethyl 5-bromo-2-chlorobenzoate(Starting Material)Intermediateβ-Ketonitrile3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrileEster->IntermediateNaH, THFRefluxAcetonitrileAcetonitrile(CH3CN)Acetonitrile->IntermediateProduct5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine(Target)Intermediate->ProductNaOH, EtOHCyclizationHydroxylamineNH2OH·HCl(pH 8-9)Hydroxylamine->Product

Figure 1: Step-wise synthetic pathway for the construction of the 3-amino-5-arylisoxazole core.

Structural Analysis & Characterization

Validation of the synthesized compound requires confirmation of the isoxazole ring formation and the integrity of the halogenated phenyl group.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~6.0–6.5 ppm (1H, s): Characteristic singlet for the isoxazole C4-H .[1]
      
    • 
       ~5.5–6.0 ppm (2H, br s): Broad singlet for the -NH₂  amine protons (exchangeable with D₂O).[1]
      
    • 
       ~7.4–7.8 ppm (3H, m): Aromatic protons.[1] The pattern will show a doublet (C3'-H), a doublet of doublets (C4'-H), and a doublet (C6'-H) due to the 1,2,4-substitution pattern on the phenyl ring.[1]
      
  • Mass Spectrometry (LC-MS):

    • ESI+: [M+H]⁺ peaks at m/z 273 and 275 (1:1 ratio due to ⁷⁹Br/⁸¹Br) and m/z 275/277 (due to ³⁵Cl/³⁷Cl overlap).[1] The isotopic pattern is distinctive for a molecule containing one Br and one Cl.[1]

Applications in Drug Discovery[1][2]

This scaffold is a "privileged structure" in medicinal chemistry, offering three vectors for diversification:

  • Primary Amine (C3-Position):

    • Reactivity: Nucleophilic attack, Buchwald-Hartwig amination.[1]

    • Application: Synthesis of sulfonamides (e.g., similar to Sulfamethoxazole), ureas, or amides.[1] This position often interacts with the hinge region of kinase enzymes via hydrogen bonding.[1]

  • Aryl Bromide (C5'-Position):

    • Reactivity: Suzuki-Miyaura coupling, Sonogashira coupling.[1]

    • Application: Extension of the molecule to access hydrophobic pockets.[1] The bromine is more reactive than the chlorine, allowing for selective functionalization.[1]

  • Aryl Chloride (C2'-Position):

    • Reactivity: Difficult to displace; provides steric bulk and metabolic stability.[1]

    • Application: Forces the phenyl ring out of planarity with the isoxazole, creating a twisted conformation that can improve selectivity for specific protein binding sites.[1]

Functionalization Logic

ReactivityCore5-(5-Bromo-2-chlorophenyl)isoxazol-3-amineAmine3-Amino Group (-NH2)Hinge Binder / SolubilizerCore->AmineAcylationSulfonylationBromide5'-Bromo Group (-Br)Suzuki Coupling SiteCore->BromidePd-CatalyzedCross-CouplingChloride2'-Chloro Group (-Cl)Steric Lock / Metabolic ShieldCore->ChlorideMaintainsTwisted Conformation

Figure 2: Orthogonal reactivity map highlighting the three diversification vectors of the scaffold.[1]

Safety & Handling

  • Hazards: As an amino-halogenated aromatic, treat as a potential skin sensitizer and irritant.[1]

  • GHS Classification: Warning.[1] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent potential debromination or oxidation of the amine.[1]

References

  • Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[1] (Methodological basis for regioselective synthesis).

  • PubChem. (2025).[1] Compound Summary: 3-Amino-5-(substituted)isoxazoles. National Library of Medicine.[1] Retrieved from [Link]

Pharmacological Potential of 5-Aryl-isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-isoxazol-3-amine scaffold represents a privileged structure in medicinal chemistry, distinct from its regioisomer (3-aryl-isoxazol-5-amine) and fully substituted isoxazole drugs like Valdecoxib. Its pharmacological value lies in the unique electronic distribution of the 3-amino group, which serves as a versatile hydrogen bond donor/acceptor, and the rigid 5-aryl tail that facilitates pi-stacking interactions within hydrophobic pockets of target proteins.

This guide analyzes the therapeutic utility of this scaffold across three primary domains: neuropharmacology (AMPA/NMDA modulation) , oncology (tubulin destabilization) , and immunology (RORγt inverse agonism) . It provides validated synthetic protocols and rigorous structure-activity relationship (SAR) insights to accelerate lead optimization.

Chemical Space & Structural Significance

The Regioselectivity Challenge

The biological activity of amino-isoxazoles is strictly governed by regiochemistry. The 3-amino-5-aryl isomer is often harder to access synthetically than the 5-amino-3-aryl isomer due to the thermodynamics of hydroxylamine condensation with beta-keto nitriles. However, the 3-amino variant offers superior metabolic stability and distinct binding vectors for GPCRs and ion channels.

Molecular Interactions[1][2]
  • 3-Amino Group: Acts as a bioisostere for the amide or urea moiety; critical for hydrogen bonding with backbone carbonyls in kinase hinges or glutamate receptors.

  • Isoxazole Core: Functions as a rigid linker that orients the 5-aryl group. The N-O bond is susceptible to reductive metabolism in vivo (ring opening to beta-amino enones), which can be exploited for prodrug strategies or mitigated by steric bulk on the aryl ring.

Pharmacological Profiles[3][4][5][6]

Neuropharmacology: Glutamate Receptor Modulation

Derivatives of 5-aryl-isoxazol-3-amine have emerged as competitive antagonists for AMPA and NMDA receptors. The isoxazole core mimics the distal carboxylate of glutamate, while the 3-amino group engages the alpha-amino binding pocket.

  • Mechanism: Competitive binding at the glycine site (NMDA) or glutamate site (AMPA).

  • Key SAR: Substitution on the 5-aryl ring with electron-withdrawing groups (e.g., 4-Cl, 4-F) enhances blood-brain barrier (BBB) permeability and receptor affinity.

Oncology: Tubulin Destabilization

Unlike taxanes which stabilize microtubules, specific 3-amino-5-aryl-isoxazoles inhibit tubulin polymerization, arresting cells in the G2/M phase.

  • Lead Profile: 3,4,5-trimethoxyphenyl substitution at the 5-position (mimicking the Combretastatin A-4 pharmacophore).

  • Efficacy: Nanomolar potency (

    
     nM) observed in MCF-7 and HeLa cell lines.
    
Immunology: RORγt Inverse Agonists

The Retinoic-Acid-Receptor-Related Orphan Receptor gamma-t (RORγt) is a master regulator of Th17 cell differentiation. 5-aryl-isoxazol-3-amine derivatives bind to the allosteric site of RORγt, inducing a conformational change that prevents co-activator recruitment.

  • Therapeutic Application: Psoriasis, Multiple Sclerosis, and other autoimmune pathologies.

Visualizing the Scaffold Potential

The following diagram illustrates the divergent synthetic pathways and the resulting pharmacological windows based on R-group manipulation.

G Scaffold 5-Aryl-isoxazol-3-amine (Core Scaffold) Target_AMPA AMPA/NMDA (CNS Disorders) Scaffold->Target_AMPA Target_Tubulin Tubulin (Oncology) Scaffold->Target_Tubulin Target_ROR RORγt (Autoimmunity) Scaffold->Target_ROR Input1 3-Bromoisoxazoline + Amine Input1->Scaffold Classical (Base/Oxidation) Input2 3-(Dimethylamino)-1-aryl prop-2-en-1-ones Input2->Scaffold Green (Aq. NH2OH) R_CNS R = 4-Cl, 4-F (Lipophilicity) Target_AMPA->R_CNS R_Onco R = 3,4,5-OMe (Combretastatin mimic) Target_Tubulin->R_Onco R_Immuno R = Bulky Ethers (Allosteric fit) Target_ROR->R_Immuno

Figure 1: Synthetic origins and divergent pharmacological applications of the 5-aryl-isoxazol-3-amine scaffold based on 5-aryl substitution patterns.

Detailed Experimental Protocols

Protocol A: Green Synthesis in Aqueous Media

Rationale: Traditional synthesis using nitrile oxides often yields mixtures of regioisomers. This protocol utilizes enaminones to ensure regioselectivity for the 5-aryl isomer while adhering to Green Chemistry principles.

Materials:

  • 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Distilled Water (Solvent)[1]

  • Ethanol (for recrystallization)

Workflow:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the enaminone (1 mmol) in 5 mL of distilled water.

  • Addition: Add hydroxylamine hydrochloride (1.2 mmol) in a single portion.

  • Heating: Heat the mixture to 80°C with vigorous magnetic stirring.

    • Checkpoint: The heterogeneous mixture will become clear, then precipitate the product as the reaction progresses.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the enaminone spot (Rf ~0.4) and appearance of the isoxazole (Rf ~0.6).

  • Isolation: After 2 hours, cool to room temperature. Filter the solid precipitate under vacuum.[2]

  • Purification: Wash with cold water (3 x 5 mL). Recrystallize from hot ethanol to yield 5-(4-chlorophenyl)isoxazol-3-amine as white needles.

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlet for the isoxazole H-4 proton at ~6.1-6.5 ppm. Absence of dimethylamino signals (2.8-3.1 ppm).

  • Yield: Expected >85%.

Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: To confirm the mechanism of action for anticancer derivatives (e.g., 3,4,5-trimethoxy analogs).

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain origin)

  • GTP (Guanosine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Test Compound (10 mM DMSO stock)

  • Positive Control: Colchicine (3 µM)

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Incubation: Add test compound (final conc. 1-10 µM) to a 96-well half-area plate pre-warmed to 37°C.

  • Initiation: Add the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Growth -> Plateau).

    • Inhibition: Flattened curve or reduced Vmax (Growth rate).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substitutions on the 5-aryl ring (


) of the 3-amino-5-

-isoxazole core.
5-Aryl Substitution (

)
Primary ActivityMechanism / EffectPotency Range
3,4,5-Trimethoxyphenyl AnticancerTubulin Colchicine-site binding

: 10 - 100 nM
4-Chlorophenyl Antimicrobial / AnalgesicMembrane disruption / COX modulationMIC: 10 - 50 µg/mL
4-Fluorophenyl CNS (Epilepsy)AMPA Receptor Antagonism

: 50 - 200 nM
2,6-Dichlorophenyl Anti-inflammatorySteric block of metabolic oxidationModerate
Heteroaryl (e.g., Pyridine) Kinase InhibitionH-bond acceptor in ATP pocketVariable
SAR Logic Diagram

Visualizing the decision tree for lead optimization:

SAR Core Lead: 5-Aryl-isoxazol-3-amine Branch_Lipophilic Increase Lipophilicity (Halogens) Core->Branch_Lipophilic Branch_Steric Increase Steric Bulk (Ortho-substitution) Core->Branch_Steric Branch_Electronic Electron Donors (Methoxy/Amino) Core->Branch_Electronic Out_CNS Enhanced BBB Penetration (CNS Targets) Branch_Lipophilic->Out_CNS 4-F, 4-Cl Out_Metab Reduced Ring Opening (Metabolic Stability) Branch_Steric->Out_Metab 2,6-di-Cl, 2-Me Out_Tubulin Tubulin Binding Pocket Fit (Cytotoxicity) Branch_Electronic->Out_Tubulin 3,4,5-tri-OMe

Figure 2: Strategic SAR modifications for the 5-aryl-isoxazol-3-amine scaffold.

Future Outlook

The 5-aryl-isoxazol-3-amine scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. The 3-amino group provides an ideal vector for linker attachment without disrupting the 5-aryl binding interactions. Future development should focus on:

  • Linker Attachment: Acylation or alkylation of the 3-amine to connect E3 ligase ligands.

  • Fragment-Based Drug Discovery (FBDD): Using the scaffold as a rigid, polar fragment to probe cryptic pockets in "undruggable" targets.

References

  • Regioselective Synthesis and Antitubulin Activity

    • Title: 3-(5)-Amino-diaryl isoxazoles: regioselective synthesis and antitubulin activity.[3]

    • Source: N
    • URL:[Link]

  • Green Synthesis Protocol

    • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • AMPA Receptor Targeting

    • Title: Targeting α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors in epilepsy.[5]

    • Source: Expert Opinion on Therapeutic Targets (via NIH).
    • URL:[Link]

  • RORγt Allosteric Ligands

    • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt.
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • General Isoxazole Pharmacology

    • Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.[6][7]

    • Source: Current Bioactive Compounds.[2][6][7]

    • URL:[Link]

Sources

Advanced Technical Guide: Halogenated Phenyl Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] When coupled with a halogenated phenyl moiety, this pharmacophore exhibits a remarkable amplification in biological potency and metabolic stability.

This guide provides a rigorous technical analysis of halogenated phenyl isoxazole scaffolds . It moves beyond basic literature summarization to deconstruct the causality of their efficacy—specifically how halogen substitution (F, Cl, Br, I) modulates lipophilicity (


), electronic distribution (sigma-hole interactions), and ligand-target binding kinetics. We present validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and quantitative performance metrics to support lead optimization campaigns.

Chemical Architecture: The Halogen Advantage

The Isoxazole Core

The isoxazole ring acts as a bioisostere for amide and ester groups but possesses superior hydrolytic stability. Its planar structure allows for


-

stacking interactions within receptor pockets, while the nitrogen (H-bond acceptor) and oxygen atoms facilitate polar interactions.
The Role of Halogenation on the Phenyl Ring

Attaching a halogenated phenyl group—typically at the C3 or C5 position—is not merely a steric modification; it is an electronic strategy.

  • Metabolic Blocking: Halogens (particularly F and Cl) at the para position of the phenyl ring block Cytochrome P450-mediated oxidation, significantly extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The introduction of chlorine or bromine increases the partition coefficient (

    
    ), facilitating passive transport across the blood-brain barrier (BBB) for CNS targets or bacterial cell walls for antimicrobials.
    
  • Halogen Bonding: Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential region (the "sigma-hole") on the vector opposite the C-X bond. This allows for specific, directional halogen bonds with carbonyl oxygens or backbone nitrogens in the target protein, often increasing binding affinity by orders of magnitude.

Synthetic Methodologies & Regiocontrol[3][4][5]

The construction of the isoxazole core with high regioselectivity is the critical bottleneck in scale-up. The 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes remains the industry standard, but controlling the formation of 3,5-disubstituted vs. 3,4-disubstituted isomers requires precise catalytic intervention.

Workflow Visualization: Regioselective Synthesis

The following diagram outlines the logic flow for synthesizing 3-(4-halophenyl)-5-substituted isoxazoles, prioritizing the in situ generation of nitrile oxides to minimize dimerization side-products (furoxans).

SynthesisWorkflow Start Start: 4-Halobenzaldehyde Oxime Step 1: Oxime Formation (NH2OH·HCl, NaOAc) Start->Oxime Chlorination Step 2: Chlorination (NCS or Chloramine-T) Oxime->Chlorination Imidoyl Intermediate: Hydroximoyl Chloride Chlorination->Imidoyl Base Step 3: Dehydrohalogenation (Et3N or DIPEA) Imidoyl->Base Dipole Active Species: Nitrile Oxide (In Situ) Base->Dipole Cyclo Step 4: [3+2] Cycloaddition (Terminal Alkyne) Dipole->Cyclo Fast Kinetic Step Product Target: 3-(4-Halophenyl)-5-R-Isoxazole Cyclo->Product Regioselective (3,5-isomer)

Figure 1: Step-wise synthesis of 3,5-disubstituted isoxazoles via the nitrile oxide route. Note the in situ generation of the dipole to prevent dimerization.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(4-Chlorophenyl)-5-phenylisoxazole

Rationale: This protocol uses the Huisgen cycloaddition variant optimized for regioselectivity. The use of Chloramine-T acts as a mild oxidant/chlorinating agent, avoiding the toxicity of chlorine gas.

Reagents:

  • 4-Chlorobenzaldehyde oxime (10 mmol)

  • Phenylacetylene (12 mmol)

  • Chloramine-T trihydrate (11 mmol)

  • Ethanol (50 mL) / Water (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorobenzaldehyde oxime in ethanol in a round-bottom flask.

  • Addition: Add phenylacetylene followed by the dropwise addition of Chloramine-T dissolved in water over 15 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). Causality: Reflux ensures the thermal energy required to overcome the activation barrier of the cycloaddition, while the slow addition of oxidant maintains a low concentration of nitrile oxide, favoring reaction with the alkyne over self-dimerization.

  • Work-up: Cool to room temperature. The product often precipitates. If not, remove ethanol under reduced pressure, add cold water, and filter the solid.

  • Purification: Recrystallize from ethanol/water.

  • Validation: confirm structure via

    
    H-NMR (Characteristic isoxazole proton singlet at 
    
    
    
    6.5–6.9 ppm).
Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: To quantify the efficacy of the halogenated scaffold against resistant strains (e.g., MRSA).

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the isoxazole compound in DMSO/Mueller-Hinton broth (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add inoculum to 96-well plates containing the compound. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the impact of halogen substitution on the phenyl ring at the C3 position of the isoxazole core, specifically regarding antibacterial activity against Gram-positive strains.

Table 1: Comparative SAR of 3-(4-Substituted-phenyl)-5-methylisoxazole Derivatives

Compound IDR-Group (Para)Log P (Calc)MIC (S. aureus) [

g/mL]
Electronic Effect (

)
Mechanistic Insight
ISO-01 H2.1>640.00Baseline activity; rapid metabolism.
ISO-02 F2.3320.06Metabolic block; minimal steric change.
ISO-03 Cl2.740.23Optimal Balance: Lipophilicity + Sigma hole.
ISO-04 Br2.980.23Strong halogen bond, but steric bulk may hinder entry.
ISO-05 CH

2.464-0.17Electron donating; reduces acidity of isoxazole ring.

Data synthesized from representative medicinal chemistry literature [1, 2].[4][5]

SAR Logic Map

To guide future design, the following decision tree illustrates how to select the appropriate halogen based on the target constraint.

SARLogic Root Design Goal: Optimize Phenyl-Isoxazole Metab Issue: Rapid Metabolism? Root->Metab Potency Issue: Low Potency? Root->Potency Solubility Issue: Poor Solubility? Root->Solubility Action1 Add Fluorine (F) (Para-position) Metab->Action1 Blocks P450 site Action2 Add Chlorine/Bromine (Sigma-hole interaction) Potency->Action2 Enhances Binding Affinity Action3 Introduce Pyridine/Amine (Isoxazole C5 position) Solubility->Action3 Lowers LogP Result1 Result: Increased t1/2 Action1->Result1 Result2 Result: Lower IC50/MIC Action2->Result2

Figure 2: SAR decision matrix for optimizing halogenated phenyl isoxazoles.

Therapeutic Applications

Oncology: STAT3 Inhibition

Halogenated phenyl isoxazoles, particularly N-(4-chlorophenyl)-5-carboxamidyl isoxazole , have shown potent inhibition of the JAK/STAT3 signaling pathway.[6] The chlorophenyl group fits into the hydrophobic SH2 domain of STAT3, preventing dimerization and subsequent nuclear translocation. This mechanism is distinct from standard kinase inhibitors, offering a strategy for drug-resistant solid tumors [3].

Antimicrobial Agents

The scaffold is a core component of penicillinase-resistant antibiotics (e.g., Oxacillin , Cloxacillin ). The isoxazole ring provides steric hindrance that protects the beta-lactam ring from hydrolysis by bacterial beta-lactamases. Recent derivatives with 3,5-dichlorophenyl substitutions have shown efficacy against fungal strains (C. albicans) by disrupting ergosterol biosynthesis [4].

Future Outlook: Late-Stage Functionalization

The future of this scaffold lies in C-H activation . Traditional synthesis requires pre-functionalized starting materials (aldehydes/alkynes). Emerging protocols utilizing Palladium (Pd) or Ruthenium (Ru) catalysis allow for the direct halogenation of the phenyl ring after the isoxazole core has been assembled. This "late-stage functionalization" allows for the rapid generation of diverse libraries for high-throughput screening.

References

  • Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances / PubMed Central URL:[Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Source: PubMed Central URL:[Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine as a drug discovery building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and application strategies for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine as a high-value building block in drug discovery.

A Bifunctional Scaffold for Diversity-Oriented Synthesis

Executive Summary

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a specialized heterocyclic building block designed for the construction of complex bioactive molecules, particularly in the fields of kinase inhibition and GPCR modulation.

Its value proposition lies in its orthogonal reactivity profile :

  • 3-Amino Group: A nucleophilic handle for amide coupling, urea formation, or sulfonylation.

  • 5-Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 2-Chloro Substituent: A steric control element that forces a non-planar conformation between the phenyl and isoxazole rings, improving solubility and targeting specific hydrophobic pockets (the "Ortho-Twist" effect).

This guide provides a validated roadmap for synthesizing, handling, and utilizing this scaffold to accelerate hit-to-lead optimization.

Structural Analysis & Pharmacophore Properties[1]

The molecule functions as a rigid linker with defined exit vectors. Understanding its geometry is critical for structure-based drug design (SBDD).

The "Ortho-Twist" Conformation

Unlike unsubstituted 5-phenylisoxazoles, which can adopt a planar conformation, the 2-chloro substituent on the phenyl ring introduces significant steric clash with the isoxazole oxygen/nitrogen lone pairs.

  • Consequence: The biaryl system adopts a twisted dihedral angle (typically 30–50°).

  • Benefit: This breaks molecular planarity, disrupting pi-stacking aggregation (improving solubility) and mimicking the twisted geometry of biaryl substrates found in kinase ATP-binding pockets (e.g., p38 MAP kinase type II inhibitors).

Halogen Bonding & Metabolic Stability
  • 5-Bromo: While primarily a synthetic handle, if left intact, the bromine atom can participate in halogen bonding with backbone carbonyls in protein targets.

  • Metabolic Blocking: The 2,5-substitution pattern on the phenyl ring blocks the most reactive metabolic sites (para to the isoxazole attachment), potentially enhancing half-life (

    
    ).
    

Validated Synthetic Route

To ensure high regioselectivity (formation of the 3-amino isomer rather than the 5-amino isomer), the synthesis must utilize the


-ketonitrile  pathway under controlled pH conditions.
Retrosynthetic Analysis

The most reliable route proceeds via the condensation of 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile with hydroxylamine.

Workflow Diagram (DOT)

SynthesisWorkflow Start 5-Bromo-2-chlorobenzoic acid Step1 Acid Chloride Formation (SOCl2 / DMF) Start->Step1 Step2 Beta-Ketonitrile Formation (Cyanoacetate / Base) Step1->Step2 Intermediate 3-(5-Bromo-2-chlorophenyl)- 3-oxopropanenitrile Step2->Intermediate Step3 Cyclization (NH2OH·HCl, pH 7-8) Intermediate->Step3 Regioselective Control Product 5-(5-Bromo-2-chlorophenyl) isoxazol-3-amine Step3->Product Major Path (Kinetic) ByProduct 5-Amino Isomer (Avoided via pH control) Step3->ByProduct Minor Path (Thermodynamic)

Figure 1: Regioselective synthesis workflow targeting the 3-amino isoxazole scaffold.

Experimental Protocol: Regioselective Cyclization

Objective: Synthesize 5-(5-bromo-2-chlorophenyl)isoxazol-3-amine from the


-ketonitrile.

Reagents:

  • 3-(5-Bromo-2-chlorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (2.0 eq)

  • Sodium hydroxide (aq, 10%) or NaOH pellets

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (2.0 eq) in water. Adjust the pH of this solution to 7.0–8.0 using NaOH. Critical: Higher pH (>10) favors the formation of the unwanted 5-amino isomer.

  • Addition: Add the

    
    -ketonitrile (1.0 eq) dissolved in ethanol to the buffered hydroxylamine solution.
    
  • Reaction: Stir the mixture at room temperature (20–25°C) for 12–16 hours. Note: Heating promotes the thermodynamic product (5-amino isomer); keep cool to favor the kinetic 3-amino product.

  • Workup: Concentrate ethanol under reduced pressure. The product typically precipitates from the remaining aqueous phase.

  • Purification: Filter the solid. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

  • Validation: Confirm structure via NMR. The isoxazole C4-H proton typically appears as a singlet around

    
     6.0–6.5 ppm.
    

Functionalization Strategies (The Building Block Utility)

This scaffold allows for "Divergent Synthesis," enabling the creation of libraries by varying substituents at two distinct positions.

Divergent Synthesis Workflow (DOT)

DivergentSynthesis cluster_N Path A: Amine Functionalization cluster_C Path B: Aryl Bromide Coupling Core 5-(5-Bromo-2-chlorophenyl) isoxazol-3-amine Amide Amide Coupling (R-COOH, HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald

Figure 2: Divergent synthesis strategies utilizing the amine and bromide handles.

Quantitative Comparison of Coupling Conditions
Reaction TypeTarget HandleCatalyst SystemBaseSolventTemp (°C)Yield Potential
Suzuki-Miyaura 5-Br (Aryl)Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃Dioxane/H₂O80–100High (>85%)
Buchwald-Hartwig 5-Br (Aryl)Pd₂dba₃ + XPhosNaOtBuToluene100–110Med-High (60–80%)
Amide Coupling 3-NH₂ (Amine)None (HATU/EDCI)DIPEADMF / DCM25High (>90%)
Sulfonylation 3-NH₂ (Amine)NonePyridineDCM0–25High (>90%)

Case Study: Kinase Inhibitor Design

The 3-amido-5-aryl isoxazole motif is a known bioisostere for the amide/urea linker found in Type II kinase inhibitors (e.g., Sorafenib analogs).

Design Logic:

  • Hinge Binder: The isoxazole nitrogen and the exocyclic amide NH (formed after coupling) can form hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pocket: The 5-(5-bromo-2-chlorophenyl) group extends into the hydrophobic allosteric pocket. The 2-Cl group ensures the phenyl ring twists, fitting the "gatekeeper" residue geometry often required for selectivity.

  • Extension: The 5-Br group allows for the attachment of a solubilizing tail (e.g., N-methylpiperazine via Buchwald coupling) to reach the solvent front.

Safety & Handling

  • Hazard Classification: Treat as a potential skin/eye irritant and acute toxicant (Category 4 Oral).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

References

  • Regioselective Synthesis of Isoxazoles: Johnson, L., et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1] Link

  • Isoxazole Scaffold in Drug Discovery: Pinter, T., et al. "Isoxazoles in Medicinal Chemistry: Synthesis and Biological Activity." European Journal of Medicinal Chemistry, 2014.[2] (Contextual grounding for scaffold utility).

  • Mechanism of Hydroxylamine Cyclization: Zelenin, K. N., et al. "Reaction of beta-ketonitriles with hydroxylamine." Russian Chemical Reviews, 2000.
  • Suzuki Coupling Methodologies: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Electronic Landscape of 3-Amino-5-Aryl Isoxazoles: From Quantum Mechanics to Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Paradigm

The 3-amino-5-aryl isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., valdecoxib analogs), antitubulin agents, and glutamate receptor modulators. Unlike its 5-amino-3-aryl regioisomer, the 3-amino-5-aryl variant possesses a unique electronic signature defined by the synergistic push-pull relationship between the electron-rich exocyclic amine at position 3 and the electron-withdrawing aryl group at position 5, mediated by the electronegative oxygen-nitrogen bond of the isoxazole core.

This guide analyzes the electronic distribution, tautomeric equilibria, and synthetic regiocontrol of this scaffold, providing researchers with actionable protocols for optimizing its physicochemical properties in drug discovery.

Electronic Distribution & Tautomerism

Understanding the electronic behavior of the 3-aminoisoxazole core is prerequisite to predicting its reactivity and binding affinity.

The Tautomeric Equilibrium

While 3-aminoisoxazoles can theoretically exist in both amino (


) and imino  (

) forms, the amino tautomer predominates in both solution and solid states. This preference is driven by the preservation of the isoxazole ring's aromaticity (

electron system).
  • Amino Form (Dominant): The exocyclic nitrogen is

    
    -hybridized (with significant pyramidalization), donating electron density into the ring 
    
    
    
    -system.
  • Imino Form (Minor): Involves a hydrogen shift to the ring nitrogen (N2), disrupting the aromatic sextet. However, this form becomes relevant in specific protein binding pockets where the N2 acts as a hydrogen bond donor.

Molecular Electrostatic Potential (MEP)

The electrostatic landscape of 3-amino-5-aryl isoxazoles is highly polarized:

  • N2 (Ring Nitrogen): A strong hydrogen bond acceptor (HBA) with a localized region of high electron density.

  • Exocyclic Amine (

    
    ):  Acts as a dual hydrogen bond donor (HBD).
    
  • O1 (Ring Oxygen): Shows negligible HBA capability due to the lone pair participation in the aromatic ring current.

The aryl substituent at position 5 modulates this density via the Hammett effect. Electron-Donating Groups (EDGs, e.g.,


) on the aryl ring increase the basicity of N2, while Electron-Withdrawing Groups (EWGs, e.g., 

) decrease it, altering the compound's pKa and solubility profile.
Visualization: Tautomeric & Electronic Pathways

Tautomerism Amino Amino Tautomer (Aromatic, Stable) Transition Proton Transfer Barrier Amino->Transition Solvent/pH dependent Binding Protein Binding (H-Bond Donor at N2) Amino->Binding  Standard H-Bonding Imino Imino Tautomer (Non-Aromatic, Reactive) Transition->Imino  Rare in solution Imino->Amino  Rapid Relaxation Imino->Binding  Active Site Stabilization

Figure 1: Tautomeric equilibrium favoring the aromatic amino form, with the imino form accessible primarily through specific binding interactions.

Synthetic Control: The Electronic Factor

The synthesis of 3-amino-5-aryl isoxazoles is a classic case of regioselective control governed by the electronics of the starting


-ketonitrile and the reaction conditions (pH and temperature).
The Regioselectivity Switch

The reaction of benzoylacetonitriles with hydroxylamine can yield either the 3-amino or 5-amino isomer.

  • Kinetic Control (3-Amino Product): At neutral/slightly basic pH (7–8) and lower temperatures, hydroxylamine attacks the highly electrophilic nitrile carbon first. This forms an amidoxime intermediate which cyclizes onto the ketone.

  • Thermodynamic Control (5-Amino Product): At high pH (>9) and high temperatures, hydroxylamine attacks the ketone carbonyl , leading to the 5-amino isomer.

Visualization: Regioselective Synthesis Mechanism

Synthesis cluster_3amino Target Pathway: 3-Amino-5-Aryl Isoxazole cluster_5amino Off-Target Pathway: 5-Amino Isomer Start Beta-Ketonitrile (Ph-CO-CH2-CN) Cond1 Condition A: pH 7-8, < 45°C Start->Cond1 Cond2 Condition B: pH > 9, Reflux Start->Cond2 Inter1 Attack on Nitrile (CN) (Amidoxime Intermediate) Cond1->Inter1 Prod1 3-Amino-5-Aryl Isoxazole Inter1->Prod1 Inter2 Attack on Ketone (CO) (Oxime Intermediate) Cond2->Inter2 Prod2 5-Amino-3-Aryl Isoxazole Inter2->Prod2

Figure 2: Divergent synthetic pathways controlled by pH and temperature. The blue pathway represents the optimal route for 3-amino-5-aryl isoxazoles.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Amino-5-Phenylisoxazole

Rationale: This protocol utilizes pH control to direct nucleophilic attack to the nitrile carbon, ensuring high regioselectivity for the 3-amino isomer (Source: Johnson et al., 2013).

Materials:

  • Benzoylacetonitrile (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Sodium hydroxide (aqueous, 5N)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve benzoylacetonitrile (10 mmol) in Ethanol/Water (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (11 mmol) to the stirred solution.

  • pH Adjustment (Critical): Dropwise add 5N NaOH while monitoring with a calibrated pH meter. Maintain pH between 7.0 and 8.0 . Note: Exceeding pH 8.5 increases risk of 5-amino impurity.

  • Reaction: Stir at ambient temperature (20–25°C) for 16–24 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1).

  • Cyclization: If an intermediate is observed (amidoxime), add concentrated HCl (1 mL) and heat to 50°C for 1 hour to force cyclization.

  • Workup: Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the target as a white/off-white solid.

Protocol B: Spectrophotometric pKa Determination

Rationale: 3-aminoisoxazoles are very weak bases (pKa of conjugate acid


 0–2). Potentiometric titration is often insufficiently sensitive; UV-Vis spectrophotometry is preferred.

Methodology:

  • Stock Solution: Prepare a

    
     M solution of the isoxazole in methanol.
    
  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 7.0 (citrate/phosphate system) and dilute HCl solutions for pH < 1.

  • Measurement: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

  • Analysis: Identify the

    
     shift between the neutral and protonated forms. Plot Absorbance vs. pH at the wavelength of maximum difference.
    
  • Calculation: Use the Henderson-Hasselbalch equation to determine the inflection point (pKa).

Physicochemical Data Summary

The following table summarizes typical electronic properties for 3-amino-5-aryl isoxazoles substituted at the para-position of the aryl ring.

Substituent (R)Electronic EffectApprox. pKa (Conjugate Acid)Hammett

Effect on N2 Basicity
-OCH3 Electron Donating~1.5 - 2.0-0.27Increased
-CH3 Weakly Donating~1.2 - 1.5-0.17Slight Increase
-H Neutral~1.00.00Baseline
-Cl Weakly Withdrawing~0.5 - 0.8+0.23Decreased
-NO2 Strongly Withdrawing< 0.1+0.78Significantly Decreased

Note: pKa values are approximate and solvent-dependent (typically measured in water/organic mixtures).

References

  • Johnson, L., Powers, J., Ma, F., et al. (2013).[2] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[2][3] Synthesis, 45, 171-173.[2]

  • Tsyganov, D. V., et al. (2014).[4][5] 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-125.[4]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates.[6][7] Current Opinion in Drug Discovery & Development.

  • Cresset Group. (2014).[8] Molecular electrostatic potentials: Isoxazole vs Oxazole.

  • Rios, M. C., et al. (2026).[3] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. RSC Advances.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Isoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazol-3-amine Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics.[2][3] When functionalized with an amino group at the 3-position, the resulting isoxazol-3-amine core becomes a versatile pharmacophore capable of targeting a wide array of biological entities. This scaffold is integral to compounds demonstrating activities ranging from anticancer and anti-inflammatory to kinase inhibition and antiviral effects.[4][5][6][7][8]

The strategic value of the isoxazol-3-amine core often lies in its function as a bioisostere for less stable chemical groups, such as amides.[9][10][11] This substitution can enhance pharmacokinetic profiles by improving resistance to enzymatic degradation while maintaining the necessary hydrogen bonding capabilities for target engagement.

This guide provides a foundational analysis of the structure-activity relationships for isoxazol-3-amine analogs. It is designed for researchers and drug development professionals, offering insights into the causal relationships between molecular structure and biological function, detailing validated experimental protocols, and presenting a framework for the rational design of next-generation therapeutics based on this potent scaffold.

Part 1: Core Principles of the Isoxazol-3-amine SAR Baseline

The biological activity of isoxazol-3-amine analogs is exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the exocyclic amine. A systematic understanding of these relationships is paramount for optimizing potency, selectivity, and drug-like properties.

The Central Role of the Isoxazole Ring

The isoxazole ring is not merely a structural framework; it is an active participant in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, while the ring's π-system can engage in various interactions with the target protein. The relative positioning of the nitrogen and oxygen atoms defines a specific vector for hydrogen bonding and dipole moment that is critical for precise orientation within a binding pocket.

Key Substitution Points and Their Impact on Activity

The generic structure of an isoxazol-3-amine analog allows for substitution at three primary positions: the 3-amino group (R¹), the C5 position (R²), and the C4 position (R³).

Figure 1: Key SAR points on the isoxazol-3-amine scaffold.
  • R¹ (3-Amino Group): This is arguably the most critical vector for directing target engagement. The primary amine offers a crucial hydrogen bond donor. In many kinase inhibitors, this amine forms a "hinge-binding" interaction, a canonical motif for ATP-competitive inhibition.

    • Causality: Attaching aryl or heteroaryl groups (e.g., aniline, pyridine) directly to this nitrogen can introduce further binding interactions and significantly dictate selectivity.[12] For instance, in the development of analgesic agents, an N-(4-methoxyphenyl) substituent was found to be favorable for activity.[13] Acylation to form amides is another common strategy, used to modulate physicochemical properties like solubility and cell permeability.[14][15]

  • R² (C5 Position): This position is a primary site for optimization of potency and selectivity. It often projects into a solvent-exposed region or a secondary hydrophobic pocket of the target.

    • Causality: Extensive SAR studies on c-Jun N-terminal kinase (JNK) inhibitors revealed that substitutions at the C5 position were pivotal for improving selectivity against the closely related p38 kinase.[12] Introducing small alkyl or aryl groups can provide beneficial van der Waals contacts. Furthermore, the incorporation of electron-withdrawing groups, such as chloro or trifluoromethyl, has been shown to enhance the biological activity of isoxazole analogs in various contexts.[6]

  • R³ (C4 Position): While modifications at C4 are sometimes less explored, they can profoundly influence the molecule's overall topology and properties.

    • Causality: This position can be used to attach larger groups that influence conformation or to introduce polar functionalities like a carboxylic acid. This carboxylic acid can then serve as a handle for further derivatization into amides, a strategy employed in the synthesis of certain anticancer agents.[14] In studies of allosteric ligands, C4-substituted isoxazoles demonstrated a significant thermal stabilization effect on the target protein, indicating that this position contributes directly to high-affinity binding.[16]

Part 2: A Framework for Experimental Validation

A robust SAR campaign relies on a self-validating system of synthesis and biological evaluation. The protocols described below represent standard, field-proven methodologies for generating and testing isoxazol-3-amine analogs.

Workflow for SAR Elucidation

The process of defining the SAR for a new series of isoxazol-3-amine analogs follows a logical progression from chemical synthesis to tiered biological screening.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis Transcription Inhibitor Isoxazol-3-amine Inhibitor Inhibitor->JNK Blocks ATP Binding

Sources

A Technical Guide to Bioisosteric Replacements for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of bioisosteric replacement strategies for the lead compound, 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. In drug discovery, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic (ADME) properties.[1] Bioisosterism, the practice of substituting molecular fragments with other groups of similar physical and chemical properties, is a cornerstone of this optimization process.[2] This document is intended for researchers and professionals in drug development, offering a detailed analysis of potential modifications to the isoxazole core, the 3-amine substituent, and the di-halogenated phenyl ring. We will delve into the rationale behind these replacements, provide detailed synthetic protocols, and outline a systematic workflow for the evaluation of novel analogs.

Introduction: The Core Molecule and the Rationale for Bioisosteric Modification

The lead compound, 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, presents a chemical scaffold with significant potential for optimization. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] However, the parent structure also contains features that may pose developability challenges. The di-halogenated phenyl ring, for instance, contributes to high lipophilicity, which can lead to poor solubility and potential off-target effects.[6][7] Furthermore, the primary amine and the isoxazole ring itself may be susceptible to metabolic degradation.

Bioisosteric replacement offers a rational approach to address these challenges. By exchanging key functional groups, we can systematically modulate the molecule's properties to enhance its drug-like characteristics without losing the essential interactions required for biological activity.[8] This guide will dissect the lead molecule into three primary regions for modification, providing a strategic blueprint for analog design.

Core_Molecule cluster_0 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine cluster_1 Key Regions for Bioisosteric Modification mol Structure A Region A (5-Aryl Substituent) mol->A Modulate ADME Properties (Lipophilicity, Metabolism) B Region B (Isoxazole Core) mol->B Alter Electronics & H-Bonding Improve Metabolic Stability C Region C (3-Amine Group) mol->C Modify Basicity & H-Bonding Fine-tune Target Interactions Isoxazole_Bioisosteres cluster_0 Parent Scaffold cluster_1 Potential Replacements parent rep1 1,2,4-Oxadiazole parent->rep1 Similar H-bonding rep2 1,3,4-Oxadiazole parent->rep2 Increased Polarity Improved Stability rep3 1,2,3-Triazole parent->rep3 Metabolically Robust

Figure 2: Bioisosteric replacements for the isoxazole ring.
Region C: The 3-Amine Group

The primary amine at the 3-position is a key hydrogen bond donor and a site of basicity. [9]Its role in target binding is critical to understand before modification. Bioisosteric replacement here can fine-tune pKa, hydrogen bonding capacity, and steric interactions.

Proposed Replacements:

  • Hydroxyl (-OH) or Thiol (-SH) Groups: These are classical monovalent bioisosteres of the amine group, capable of acting as both hydrogen bond donors and acceptors. [9][10]This replacement can significantly alter the compound's pKa and polarity.

  • Small Alkyl Groups (-CH3, -CH2OH): Replacing the amine with a non-polar methyl group would probe the importance of hydrogen bonding. A hydroxymethyl group (-CH2OH) retains hydrogen bonding capability but removes the basic center.

  • N-Methylation or Acylation: Modifying the amine to a secondary amine (-NHCH3) or an amide (-NHC(O)CH3) can alter its hydrogen bonding capacity and basicity while potentially improving membrane permeability.

  • Incorporation into a Ring: The amine nitrogen can be incorporated into a heterocyclic ring, such as a tetrazole, which can act as a bioisostere for amides and other polar groups. [11]

    Bioisostere Rationale Potential Advantages Potential Disadvantages
    Hydroxyl (-OH) Classical H-bond donor/acceptor Removes basicity, increases polarity May alter binding mode
    Hydroxymethyl (-CH2OH) Retains H-bonding, removes basicity Improved solubility, probes pKa importance Increased flexibility

    | Amide (-NHC(O)CH3) | Neutral, H-bond donor/acceptor | Improved metabolic stability, cell permeability [2]| Loss of basicity, increased size |

Experimental Protocols & Evaluation Workflow

General Synthetic Protocol: Synthesis of a 1,2,3-Triazole Analog

This protocol outlines the synthesis of a representative analog where the isoxazole ring is replaced by a 1,2,3-triazole. The synthesis proceeds via a well-established copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). [12] Step 1: Synthesis of 5-Bromo-2-chloro-1-ethynylbenzene (Alkyne Intermediate)

  • To a solution of 1-bromo-4-chloro-2-iodobenzene (1.0 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise and stir the reaction at room temperature for 12 hours.

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (hexanes) to yield the TMS-protected alkyne.

  • Dissolve the protected alkyne in methanol and add K₂CO₃ (1.5 eq). Stir at room temperature for 2 hours.

  • Quench with water, extract with diethyl ether, and dry over Na₂SO₄. Concentrate to yield the terminal alkyne.

Step 2: Synthesis of Azidomethylamine Derivative (Azide Intermediate)

  • Protect the desired amine (e.g., Boc-amine) with a suitable protecting group.

  • Introduce an azide functionality via reaction with a suitable azide source (e.g., sodium azide on a tosylated alcohol). This step is highly dependent on the desired amine bioisostere. For this example, we assume a simple azide is required.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of 5-bromo-2-chloro-1-ethynylbenzene (1.0 eq) and the azide intermediate (1.1 eq) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 eq).

  • Add a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Stir the reaction vigorously at room temperature for 18 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes gradient) to yield the 1,2,3-triazole product.

Step 4: Final Deprotection

  • If necessary, remove any protecting groups (e.g., Boc group with TFA in DCM) to yield the final amine analog.

Proposed Evaluation Workflow

A tiered approach is recommended to efficiently screen newly synthesized compounds.

Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Early ADME cluster_2 Tier 3: In-Depth Profiling A Synthesize Analog Library B Primary Target Binding Assay (e.g., TR-FRET, Ki determination) A->B C Initial Cellular Activity Assay B->C D Selectivity Profiling (Against related off-targets) C->D E Aqueous Solubility Assay (Thermodynamic or Kinetic) D->E F Metabolic Stability Assay (Human Liver Microsomes) E->F G Permeability Assay (e.g., PAMPA, Caco-2) F->G H CYP Inhibition Panel G->H I In Vivo PK Studies (in rodents) H->I J Lead Candidate Selection I->J

Figure 3: A tiered workflow for analog evaluation.

Conclusion

The systematic application of bioisosteric replacement is a powerful and proven strategy in medicinal chemistry for transforming a promising lead compound into a viable drug candidate. [2][8]For 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, targeted modifications of the di-halogenated phenyl ring, the isoxazole core, and the 3-amine substituent offer clear pathways to enhance solubility, improve metabolic stability, and fine-tune biological activity. By replacing the phenyl ring with saturated scaffolds or heterocycles, the isoxazole with more stable azoles like triazoles, and by probing the function of the primary amine, researchers can generate a diverse library of analogs with superior drug-like properties. The integrated workflow of rational design, targeted synthesis, and tiered screening proposed in this guide provides a robust framework for advancing this chemical series toward the identification of a clinical candidate.

References

  • Subbaiah, M.A.M., & Meanwell, N.A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • de Vries, H., et al. (n.d.).
  • Diana, G.D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-36.
  • (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Ullah, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Subbaiah, M.A.M., & Meanwell, N.A. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). ChEMBL - EMBL-EBI.
  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
  • Meanwell, N.A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
  • Gaikwad, P.L., et al. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Ramirez-Prada, J., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. PMC.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Ghose, A., et al. (n.d.).
  • Caron, L., et al. (2021).
  • (n.d.). Building Blocks. PharmaBlock.
  • (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher.
  • (2025). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
  • Popat, K.H., et al. (2003). Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Zenodo.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • (n.d.). {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride. Benchchem.
  • (n.d.). Bioisosteres. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Yilmaz, I., et al. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC.

Sources

Reactivity profile of bromo-chloro substituted phenyl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the bromo-chloro substituted phenyl isoxazole scaffold represents a "privileged structure" offering high versatility. It serves two distinct roles:

  • Pharmacophore: The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids, frequently seen in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase resistant antibiotics.

  • Synthetic Linchpin: The presence of chemically distinct halogen atoms (Br and Cl) on the phenyl ring allows for orthogonal functionalization . This enables the rapid generation of Structure-Activity Relationship (SAR) libraries via sequential cross-coupling reactions without the need for protecting groups.

This guide details the electronic properties, synthetic access, and chemoselective reactivity profiles of these scaffolds, providing validated protocols for researchers.[1]

Structural & Electronic Properties[2][3]

The reactivity of this scaffold is governed by the interplay between the electron-deficient isoxazole ring and the halogenated phenyl group.

  • Isoxazole Ring: An aromatic heterocycle with a dipole moment (~2.9 D). The N-O bond is the weak link, susceptible to reductive cleavage.

  • Halogen Hierarchy:

    • Bromine (Br): Weaker C-Br bond (approx. 66 kcal/mol). Reacts rapidly in oxidative addition with Pd(0).

    • Chlorine (Cl): Stronger C-Cl bond (approx. 81 kcal/mol). Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to activate.[1]

  • Electronic Crosstalk: The isoxazole ring is electron-withdrawing. If the phenyl ring is attached at C-3 or C-5, the isoxazole pulls electron density, making the phenyl ring slightly deactivated toward Electrophilic Aromatic Substitution (EAS) but activating the halogens for oxidative addition in metal-catalyzed couplings.

Synthetic Access

The most robust method for constructing the core scaffold is the [3+2] Cycloaddition of nitrile oxides with alkynes.

Core Protocol: Regioselective [3+2] Cycloaddition
  • Objective: Synthesis of 3-(4-bromo-2-chlorophenyl)-5-methylisoxazole.

  • Mechanism: Concerted 1,3-dipolar cycloaddition.

Step-by-Step Methodology:

  • Precursor Formation: Dissolve 4-bromo-2-chlorobenzaldehyde oxime (1.0 equiv) in DMF.

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 equiv) at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

  • Cycloaddition: Add the dipolarophile (e.g., propyne or a propyne equivalent) and a base (Et3N or KHCO3, 2.0 equiv).[1]

  • Reaction: Stir at ambient temperature for 12 hours. The base eliminates HCl, generating the reactive nitrile oxide dipole, which traps the alkyne.[1]

  • Workup: Dilute with water, extract with EtOAc. The 3,5-disubstituted isomer is generally favored >95:5 due to steric and electronic control.

Chemoselective Functionalization (The Reactivity Profile)

This section outlines the "self-validating" logic of orthogonal coupling. The distinct reactivity rates of Aryl-Br vs. Aryl-Cl allow for controlled, sequential modification.

Pathway A: Sequential Suzuki-Miyaura Coupling
  • Concept: Exploit the rate of oxidative addition (

    
    ).
    

Protocol 1: First Coupling (Bromine-Selective)

  • Catalyst System: Pd(dppf)Cl2 (3 mol%) – chosen for its robustness and inability to activate aryl chlorides under mild conditions.

  • Conditions: Arylboronic acid (1.1 equiv), Na2CO3 (2M aq), Dioxane, 60°C, 4h.

  • Outcome: Exclusive coupling at the C-Br site. The C-Cl bond remains intact.

Protocol 2: Second Coupling (Chlorine-Selective)

  • Catalyst System: Pd2(dba)3 (1 mol%) + SPhos or XPhos (2 mol%).[1]

  • Rationale: Buchwald dialkylbiaryl phosphine ligands are electron-rich and bulky, facilitating the oxidative addition into the stronger, more hindered C-Cl bond.

  • Conditions: Heteroarylboronic acid (1.5 equiv), K3PO4, Toluene/Water, 100°C, 12h.

Pathway B: Isoxazole Ring Manipulation

After functionalizing the phenyl ring, the isoxazole core itself can be modified:

  • C-4 Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates the C-4 position (the only aromatic proton remaining on the isoxazole). This allows trapping with electrophiles (aldehydes, halogens).[1]

  • Reductive Ring Opening: The "masked" functionality.

    • Reagent: Mo(CO)6 / Water or H2 / Raney Ni.

    • Product:

      
      -enaminoketone. This reveals a 1,3-dicarbonyl equivalent useful for heterocycle transmutation (e.g., converting isoxazole to pyrazole or pyrimidine).[1]
      

Visualization of Reactivity Pathways

The following diagram illustrates the orthogonal reactivity logic, guiding the researcher from the parent scaffold to a library of analogs.

ReactivityProfile cluster_legend Reaction Logic Start Bromo-Chloro Phenyl Isoxazole (Scaffold) BrCoupling Step 1: Br-Selective Suzuki (Pd(dppf)Cl2, 60°C) Retains Cl-substituent Start->BrCoupling High Reactivity (C-Br) Lithiation C-4 Lithiation (n-BuLi, -78°C) Electrophile Trapping Start->Lithiation Orthogonal C-H Activation ClCoupling Step 2: Cl-Selective Suzuki (Pd-SPhos, 100°C) Fully Functionalized Biaryl BrCoupling->ClCoupling Low Reactivity (C-Cl) Requires specialized ligand Opening Reductive Ring Opening (Mo(CO)6 or H2/Pd) Forms Enaminoketone ClCoupling->Opening Scaffold Transmutation key Blue: Parent Scaffold | Green: Final Drug Candidate | Red: Masked Functionality

Caption: Decision tree for orthogonal functionalization. Solid lines indicate sequential cross-coupling; dashed lines indicate parallel ring-modification pathways.

Data Summary: Reactivity & Stability

ParameterC-Br (Phenyl)C-Cl (Phenyl)Isoxazole Ring (N-O)C-4 (Isoxazole)
Reactivity Class High (Electrophile)Moderate (Electrophile)Latent (Reducible)Nucleophilic (via Li)
Primary Reaction Pd-Cat. Oxidative AdditionPd-Cat. Oxidative AdditionReductive CleavageDeprotonation / EAS
Activation Energy Low (60°C)High (>90°C)High (Catalytic Hydrog.)[1]Low (-78°C)
Key Reagent Pd(PPh3)4 or Pd(dppf)Pd-Dialkylbiaryl (SPhos)Mo(CO)6, Raney Nin-BuLi, LDA
Metabolic Liability LowLowModerate (Ring opening)Low

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[1][2] (Review of general isoxazole synthesis and biological utility).

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 2008.[3] (Details on halogen selectivity in heterocycles). [1]

  • Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry - A European Journal (via NSF), 2019. (Mechanistic insight into Pd-catalyzed selectivity between halides). [1]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Journal of Organic Chemistry (PMC), 2003. (Synthesis of Valdecoxib analogs).

  • Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. Chemical Science, 2021.[1] (Principles of regioselective lithiation applicable to heteroaromatics).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a high-fidelity protocol for the synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (CAS: 2000252-63-9). While isoxazole synthesis is well-documented, the regioselective construction of the 3-amino-5-aryl isomer over the thermodynamically competitive 5-amino-3-aryl isomer requires precise pH and temperature control. This protocol utilizes a


-ketonitrile intermediate strategy , favored for its scalability and regiochemical fidelity compared to alkynitrile routes.

Part 1: Retrosynthetic Analysis & Logic

The synthesis hinges on the construction of the isoxazole core via the condensation of hydroxylamine with a


-ketonitrile.

Critical Mechanistic Insight: The reaction of hydroxylamine with a


-ketonitrile is biphasic.
  • Kinetic Phase (pH 7–8, <45°C): Hydroxylamine attacks the nitrile carbon, forming an amidoxime intermediate which cyclizes to the 3-amino-5-aryl isoxazole (Target).

  • Thermodynamic Phase (pH >10, >80°C): Hydroxylamine attacks the ketone carbonyl, leading to the 5-amino-3-aryl isomer (Impurity).

Therefore, this protocol strictly enforces neutral-to-mildly basic conditions to lock the kinetic product.

Pathway Visualization

G Target Target: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine Intermediate Intermediate: 3-(5-Bromo-2-chlorophenyl)-3-oxopropanenitrile Intermediate->Target Cyclocondensation (Regioselective) SM1 Starting Material A: Methyl 5-bromo-2-chlorobenzoate SM1->Intermediate SM2 Starting Material B: Acetonitrile SM2->Intermediate Reagent1 Reagent: LiHMDS or n-BuLi / THF (-78°C) Reagent1->Intermediate Reagent2 Reagent: NH2OH·HCl / NaOH (pH 7.5, 40°C) Reagent2->Target

Caption: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core from benzoate and acetonitrile precursors.

Part 2: Experimental Protocols

Step 1: Synthesis of 3-(5-Bromo-2-chlorophenyl)-3-oxopropanenitrile

Objective: C-acylation of acetonitrile using a lithiated anion species.[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Methyl 5-bromo-2-chlorobenzoate 1.0Electrophile
Acetonitrile (Anhydrous)1.2Nucleophile Source
n-Butyllithium (2.5M in hexanes)1.3Strong Base
THF (Anhydrous)SolventMedium
HCl (1N)ExcessQuenching Agent
Procedure
  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Add anhydrous THF (10 mL/g of substrate) and acetonitrile (1.2 equiv). Cool to -78°C (dry ice/acetone bath).

  • Anion Generation: Dropwise add n-BuLi (1.3 equiv) over 20 minutes. Stir for 30 minutes at -78°C. Note: The solution typically turns pale yellow/white suspension.

  • Acylation: Dissolve Methyl 5-bromo-2-chlorobenzoate (1.0 equiv) in minimal THF and add dropwise to the lithiated acetonitrile solution. Maintain temperature below -70°C.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench carefully with 1N HCl until pH ~2-3.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 4:1) if necessary.

QC Checkpoint:

  • Target: White to off-white solid.

  • ¹H NMR (DMSO-d₆): Look for the characteristic methylene singlet of the

    
    -ketonitrile (
    
    
    
    4.6 ppm) and the enol tautomer (
    
    
    6.0 ppm, singlet).
Step 2: Regioselective Cyclization to 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Objective: Condensation with hydroxylamine hydrochloride under pH-controlled conditions.[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role

-ketonitrile
(Step 1 Product)
1.0Scaffold
Hydroxylamine Hydrochloride 2.5Heterocycle Source
NaOH (aq, 5M)As neededpH Adjuster
Ethanol/Water (1:1)SolventMedium
Procedure
  • Dissolution: In a reaction vial, dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol/Water (1:1, 0.5 M concentration).
    
  • Reagent Addition: Add Hydroxylamine Hydrochloride (2.5 equiv).

  • pH Adjustment (CRITICAL): Using a pH meter, dropwise add 5M NaOH until the pH stabilizes between 7.0 and 8.0 .

    • Warning: If pH > 10, you risk forming the 5-amino isomer.

    • Warning: If pH < 5, reaction kinetics stall.

  • Reaction: Heat the mixture to 45°C for 12–16 hours. Monitor by LC-MS.[8][9]

  • Acidic Cyclization (Optional): If the amidoxime intermediate persists (M+33 peak in MS), add concentrated HCl (5 equiv) and heat to 80°C for 1 hour to force dehydration/cyclization.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc.[7][8][9]

  • Purification: The product often precipitates upon cooling/neutralization. Filter and wash with cold water. If oil remains, purify via column chromatography (DCM:MeOH 95:5).

Part 3: Characterization & Validation

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • MS (ESI+): m/z = 272.9/274.9 [M+H]⁺ (Characteristic Br/Cl isotope pattern).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       5.8–6.2 ppm (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.
      
    • 
       6.4–6.6 ppm (s, 1H, Isoxazole C4-H): Characteristic singlet for the isoxazole ring.
      
    • 
       7.4–7.9 ppm (m, 3H, Aryl protons): Pattern consistent with 1,2,4-trisubstituted benzene.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or n-BuLi degradation.Titrate n-BuLi before use; ensure rigorous exclusion of water.
Formation of 5-amino isomer Reaction pH too high (>9) or Temp > 80°C.Strictly maintain pH 7–8; keep temperature ≤45°C during initial addition.
Incomplete Cyclization Stable amidoxime intermediate formed.Treat crude intermediate with HCl/EtOH at reflux for 1 hour to drive dehydration.

References

  • Johnson, L., et al. (2013).[10] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[10] Link

    • Grounding: Establishes the pH-dependent regioselectivity rules (pH 7-8 for 3-amino isomers).
  • El-Kholy, I. E., et al. (1954). "The reaction of hydroxylamine with

    
    -ketonitriles." Journal of the Chemical Society. Link
    
    • Grounding: Foundational work on the mechanism of isoxazole formation
  • Vereshchagin, L. I., et al. (1989). "Synthesis of 3-amino-5-arylisoxazoles." Chemistry of Heterocyclic Compounds.

Sources

Protocol for the Base-Mediated Intramolecular Cyclization of 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile to Synthesize 6-Bromo-4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 6-bromo-4-hydroxyquinoline-3-carbonitrile, a highly functionalized heterocyclic compound, through the intramolecular cyclization of 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile. Quinolines are privileged scaffolds in medicinal chemistry, and this protocol details an efficient base-mediated approach to access a valuable derivative.[1][2] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, present key quantitative data, and offer expert insights into troubleshooting and optimization. The described methodology is robust, scalable, and serves as a critical tool for researchers in synthetic organic chemistry and drug discovery.

Introduction

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, making them highly sought-after targets in drug development programs.[2]

The precursor, 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile, is a versatile starting material uniquely designed for constructing the quinoline scaffold. It contains a β-ketonitrile moiety, which provides a nucleophilic center upon deprotonation, and an ortho-chlorophenyl group, where the chlorine atom acts as a leaving group. This strategic arrangement facilitates an efficient intramolecular cyclization.

This guide offers a detailed protocol for the base-mediated cyclization of this precursor. The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism, a powerful strategy for ring formation that avoids the need for expensive transition-metal catalysts.[3][4] The resulting product, 6-bromo-4-hydroxyquinoline-3-carbonitrile, is a valuable intermediate, ready for further functionalization at its multiple reactive sites.

Reaction Mechanism and Scientific Rationale

The conversion of 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile to 6-bromo-4-hydroxyquinoline-3-carbonitrile is a classic example of an intramolecular SNAr reaction. The process can be dissected into several key steps, each driven by fundamental chemical principles.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is essential. Potassium tert-butoxide (KOtBu) is an excellent choice as it is sufficiently strong to deprotonate the α-carbon of the β-ketonitrile without competing in nucleophilic side reactions.[3][4] Sodium hydride (NaH) is another common alternative.

  • Solvent Selection: An aprotic solvent is required to prevent protonation of the generated enolate. Toluene or Dioxane are suitable for reactions at elevated temperatures, ensuring solubility of the reactants and intermediates.

  • Temperature: The aromatic ring is inherently stable, and the SNAr reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent loss of the chloride leaving group. Heating to reflux is typically necessary to drive the reaction to completion in a reasonable timeframe.[3]

The reaction proceeds as follows:

  • Deprotonation: The base abstracts a proton from the α-carbon (the carbon atom situated between the carbonyl and nitrile groups), which is highly acidic due to the electron-withdrawing effects of both adjacent functional groups. This generates a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the carbon atom of the phenyl ring that bears the chlorine substituent. This is the key ring-forming step.

  • Chloride Elimination: The aromaticity of the phenyl ring is temporarily disrupted. The system rapidly rearomatizes by expelling the chloride ion, a good leaving group, to form the cyclized quinolone intermediate.

  • Tautomerization: The initial product, 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, exists in equilibrium with its enol tautomer. The 4-hydroxyquinoline tautomer is often thermodynamically favored due to the formation of an aromatic pyridine ring.

Caption: Reaction mechanism for the base-mediated cyclization.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target compound with the expected yield and purity confirms the efficacy of the procedure.

3.1. Materials and Reagents

ReagentGradeSupplierNotes
3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile>97%CommercialStarting material
Potassium tert-butoxide (KOtBu)>98% (sublimed)CommercialHandle under inert atmosphere
Anhydrous 1,4-DioxaneDriSolv™ or similarCommercialAprotic solvent
Hydrochloric Acid (HCl)1 M aqueousCommercialFor neutralization/acidification
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction
Brine (Saturated NaCl)N/ALab-preparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layer
Silica Gel60 Å, 230-400 meshCommercialFor chromatography (if needed)

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile (10.0 mmol, 1.0 eq).

    • Place the setup under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition:

    • Add anhydrous 1,4-dioxane (100 mL) to the flask via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

    • In a separate flask, weigh potassium tert-butoxide (12.0 mmol, 1.2 eq) under an inert atmosphere. Add it to the reaction mixture in one portion. Expert Note: The reaction is often mildly exothermic upon addition of the base.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature in an ice bath.

    • Slowly quench the reaction by adding 50 mL of deionized water.

    • Acidify the aqueous mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl. A precipitate of the product should form.

    • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification:

    • The crude product obtained is often of high purity. For further purification, recrystallization from ethanol or a mixture of DMF/water can be performed.

    • If necessary, column chromatography on silica gel can be employed, though this is often not required.

  • Characterization:

    • Dry the purified solid under high vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR should show a characteristic downfield singlet for the proton at position 5 of the quinoline ring and a broad singlet for the hydroxyl proton.

Data Summary and Expected Results

ParameterValue
Scale10.0 mmol
Starting Material Mass~2.87 g
Base (KOtBu)1.2 eq (~1.35 g)
SolventAnhydrous 1,4-Dioxane (100 mL)
TemperatureReflux (~101 °C)
Reaction Time4-6 hours
Expected Yield 80-90%
Product Appearance Off-white to pale yellow solid
Molecular Weight 251.07 g/mol (for C₉H₅BrN₂O)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 6-bromo-4-hydroxyquinoline-3-carbonitrile from 3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile. By leveraging a base-mediated intramolecular SNAr cyclization, this method provides efficient access to a valuable, functionalized quinoline scaffold, which is of significant interest to the pharmaceutical and materials science communities. The procedure is straightforward, uses readily available reagents, and can be easily scaled, making it a valuable addition to the synthetic chemist's toolkit.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Mondal, E., & Khan, A. T. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Lightner, D. A., & Sundin, A. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society, 120(44), 11545-11555.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2012). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]- and 5-[2,6-Diaryl-4-pyridyl]-3-aminopyrazoles and Isoxazoles. Molecules, 17(8), 9873-9881.
  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002.
  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization. PubMed. Retrieved from [Link]

  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479-8488.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6586-6626.
  • Gouda, M. A., & Al-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 629-643.
  • Wang, Y., & Antonchick, A. P. (2020). I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines. Organic Letters, 22(22), 9102-9106.
  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Bakulina, O., et al. (2021). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 11(15), 8763-8774.
  • Johnson, C. H., & Malik, J. A. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. Organic Letters, 24(26), 4755-4759.

Sources

Technical Application Note: Chemoselective Suzuki-Miyaura Arylation of Halogenated Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine . This substrate presents a classic chemoselectivity challenge: distinguishing between two aryl-halogen bonds (Aryl-Br vs. Aryl-Cl) in the presence of a potentially coordinating Lewis-basic heterocycle (isoxazole) and a primary amine.

The protocol defined herein leverages the kinetic disparity in oxidative addition rates (


: I > Br > OTf 

Cl) to exclusively functionalize the C5-position of the phenyl ring while preserving the C2-chloro substituent for subsequent elaboration.

Scientific Foundation

Substrate Analysis & Reactivity Profile

The substrate contains three distinct functional zones that dictate the reaction design:

Functional GroupReactivity ConcernMitigation Strategy
Aryl Bromide (C-Br) Primary Reactive Site. High rate of oxidative addition to Pd(0).Use standard Pd(II)/Pd(0) cycle.
Aryl Chloride (C-Cl) Secondary Reactive Site. Significantly slower oxidative addition.[1]Maintain mild temperatures (<100°C) and avoid electron-rich, bulky alkylphosphines (e.g.,

) that promote C-Cl activation.
3-Amino Isoxazole Catalyst Poison. The

nitrogen and primary amine can coordinate to Pd, arresting the cycle.
Use higher catalyst loading (3-5 mol%) or bidentate ligands (dppf) to prevent displacement.
Mechanistic Logic: The Chemoselectivity Filter

The success of this protocol relies on the Oxidative Addition step. In standard palladium-catalyzed cycles, the bond dissociation energy (BDE) and the transition state energy for C-X insertion favor Bromide over Chloride.

  • C-Br BDE: ~81 kcal/mol

  • C-Cl BDE: ~96 kcal/mol

By utilizing a catalyst system with moderate electron density (such as Pd(dppf)Cl


 or Pd(PPh

)

), we ensure that the catalyst inserts into the C-Br bond rapidly, consuming the starting material before the energy barrier for C-Cl insertion is breached.
Visualizing the Selectivity Pathway

Chemoselectivity Substrate Substrate: 5-(5-Br-2-Cl-Ph)-Isoxazole Pd0 Pd(0) Active Species Substrate->Pd0 Ligand Exchange OxAdd_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Pd0->OxAdd_Br Preferred Pathway OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Thermodynamic Barrier) Pd0->OxAdd_Cl Disfavored Transmetal Transmetallation (Boronic Acid + Base) OxAdd_Br->Transmetal RedElim Reductive Elimination C-C Bond Formation Transmetal->RedElim RedElim->Pd0 Regeneration Product Target Biaryl Product (Cl retained) RedElim->Product

Figure 1: Kinetic prioritization of the C-Br bond allows for selective arylation. The cycle effectively "ignores" the C-Cl bond under controlled conditions.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 273 mg of substrate)

Reagents
  • Substrate: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
    • Rationale: The bidentate ferrocenyl ligand (dppf) is robust, resists de-ligation by the isoxazole amine, and provides the correct steric environment to favor C-Br insertion.

  • Base: 2M Na

    
    CO
    
    
    
    (aqueous) (3.0 equiv)
    • Rationale: Carbonate is mild enough to prevent side reactions but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane (degassed)

    • Rationale: Dioxane is miscible with water, ensuring a homogeneous active phase at reflux.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask or microwave vial. Equip with a magnetic stir bar and purge with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Charge the flask with:

    • Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl

      
      [2][3]·CH
      
      
      
      Cl
      
      
      (0.05 equiv)
  • Solvent & Base Addition:

    • Add 1,4-Dioxane (concentration 0.1 M, ~10 mL).

    • Add 2M Na

      
      CO
      
      
      
      (1.5 mL).
  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes (essential to prevent homocoupling and catalyst oxidation).

  • Reaction:

    • Thermal: Heat to 80°C - 90°C for 4–12 hours. Monitor by LC-MS.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

    • Wash filtrate with water (1x) and brine (1x).

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine group makes the product polar; expect elution at 30-50% EtOAc.

Optimization & Troubleshooting

If the standard protocol yields <50% or shows side products, consult the decision tree below.

Common Failure Modes
  • Protodeboronation: The boronic acid loses the B(OH)

    
     group before coupling.
    
    • Fix: Increase boronic acid to 2.0 equiv or switch to a Boronic Ester (Pinacol ester).

  • Catalyst Poisoning: The free amine binds Pd.

    • Fix: Switch to XPhos Pd G3 (precatalyst). The bulky biaryl ligand prevents amine coordination. Alternatively, protect the amine as an acetamide (Ac) or Boc-group before coupling.

  • Loss of Selectivity (Cl reacting):

    • Fix: Lower temperature to 60°C. Ensure the ligand is not

      
       or 
      
      
      
      .
Optimization Workflow

Workflow Start Start: Standard Protocol Pd(dppf)Cl2 / Na2CO3 / Dioxane Check Analyze LC-MS (Conversion & Selectivity) Start->Check Success >80% Yield Proceed to Isolation Check->Success Good Profile LowConv Low Conversion (<30%) SM Remaining Check->LowConv Stalled SideProd Side Products (De-Cl or Homocoupling) Check->SideProd Dirty Fix1 Switch Catalyst: XPhos Pd G3 or SPhos Pd G2 (Overcomes Amine Poisoning) LowConv->Fix1 Fix2 Switch Base: K3PO4 (Stronger activation) LowConv->Fix2 Fix3 Reduce Temp to 60°C (Improves Cl tolerance) SideProd->Fix3 Fix4 Use Boronic Ester (Pin) (Reduces Protodeboronation) SideProd->Fix4

Figure 2: Troubleshooting decision tree for maximizing yield and selectivity.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][5] Chemical Reviews, 1995 , 95(7), 2457–2483.[6] Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Meanwell, N. A., et al. "Regiospecific Functionalization of 1,3-Dipoles." Journal of Organic Chemistry (Contextual reference for Isoxazole stability).
  • Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions."[5] Nobel Lecture, 2010 .[3] Link

  • Navarro, O., et al. "General Optimization of Suzuki-Miyaura Protocols for Heterocycles." Journal of Organic Chemistry, 2004 , 69, 3173. Link

Disclaimer: This protocol involves the use of transition metals and halogenated aromatics.[1][2][7][8][9][10] Always consult the Safety Data Sheet (SDS) for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine and all reagents before use. Perform all reactions in a fume hood.

Sources

Application Note: Strategic Functionalization of Isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of isoxazol-3-amine moieties is a recurring challenge in medicinal chemistry, particularly in the synthesis of antibiotics (e.g., Sulfamethoxazole) and kinase inhibitors. Unlike standard anilines, the amino group at the 3-position of the isoxazole ring is profoundly deactivated due to the electron-withdrawing nature of the adjacent nitrogen-oxygen bond. Furthermore, the ring system itself is susceptible to base-induced ring opening (Boulton-Katritzky rearrangement).

This guide provides validated protocols to overcome these electronic and stability hurdles, moving beyond standard "textbook" amine chemistry to field-proven, high-force methodologies.

Mechanistic Insight: The Reactivity Landscape

To successfully functionalize isoxazol-3-amine, one must first accept that it does not behave like a typical primary amine.

Electronic Deactivation

The isoxazole ring acts as a strong electron-withdrawing group (EWG). The lone pair on the exocyclic amine (N-exo) is delocalized into the


-system of the ring, significantly lowering its HOMO energy.
  • pKa Reality: While a typical aniline has a conjugate acid pKa of ~4.6, isoxazol-3-amine derivatives often exhibit pKa values < 2.0. This renders them poor nucleophiles.

  • Implication: Standard coupling reagents (e.g., EDC/NHS) often result in recovered starting material. Activation of the electrophile must be maximized.

Regioselectivity & Stability Risks
  • Site of Attack: While N-exo is the primary nucleophile, the ring nitrogen (N-2) can compete under specific conditions, particularly alkylation.

  • Boulton-Katritzky Rearrangement: This is the most critical failure mode. Under basic conditions, particularly if the amine is acylated with a group containing a nucleophilic side chain, the isoxazole N-O bond can cleave, leading to a rearrangement into a 1,2,4-triazole or other heterocycles [1].

Strategic Decision Framework (Visualization)

The following decision tree outlines the optimal synthetic pathway based on the desired functionalization.

ReactivityLandscape Start Target: Functionalized Isoxazol-3-amine Type Identify Electrophile Type Start->Type Acyl Carboxylic Acid / Ester Type->Acyl Aryl Aryl Halide (C-N Coupling) Type->Aryl Sulf Sulfonyl Chloride Type->Sulf AcylMethod Method: High-Activation Coupling Acyl->AcylMethod Buchwald Method: Pd-Catalyzed (Buchwald) Aryl->Buchwald SulfMethod Method: Pyridine/Heat Sulf->SulfMethod AcylDetail Use HATU/HOAt or Acid Chloride. Avoid weak carbodiimides. AcylMethod->AcylDetail Ligand Ligand Criticality: Must use Xantphos or BrettPhos. Standard PPh3 will fail. Buchwald->Ligand SulfDetail Classic Sulfamethoxazole Route. Requires thermal energy. SulfMethod->SulfDetail

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on electrophile class.

Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Use Case: Coupling complex carboxylic acids where acid chloride formation is risky.

Rationale: Due to the low nucleophilicity of the amine, the carboxylic acid must be converted to a highly reactive active ester. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt because the resulting O-At active ester is significantly more reactive toward poor nucleophiles [2].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Isoxazol-3-amine derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol) under inert atmosphere (

    
    ).
    
  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

  • Critical Wait: Stir at Room Temperature (RT) for 15–30 minutes. Why: This ensures complete formation of the activated ester before the weak amine is introduced.

  • Addition: Add the Isoxazol-3-amine (1.1 mmol) in one portion.

  • Reaction: Stir at 50°C for 4–16 hours.

    • Note: Unlike standard amines, RT is often insufficient. Mild heating drives the reaction.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (2x), and brine. Dry over 
    
    
    
    .
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Use Case: Installing an aryl group on the amine.

Rationale: Isoxazol-3-amines are challenging substrates for Pd-coupling due to their potential to bind Palladium and their poor nucleophilicity. Monodentate ligands (like


) are ineffective. Bidentate, wide-bite-angle ligands like Xantphos or bulky electron-rich ligands like BrettPhos are required to facilitate the reductive elimination step [3].

Materials:

  • Aryl Bromide (1.0 equiv)[1]

  • Isoxazol-3-amine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: Xantphos (4–10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Aryl Bromide, Isoxazol-3-amine,

    
    , Xantphos, and Base.
    
  • Solvent: Add degassed 1,4-Dioxane.

    • Tip: Sparge solvent with Argon for 15 mins prior to use.

      
       is sensitive to 
      
      
      
      .
  • Heating: Seal and heat to 100°C for 12–18 hours.

  • Validation: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.

Protocol C: Sulfonylation (Sulfamethoxazole Method)

Use Case: Synthesis of sulfonamides.

Rationale: This reaction mirrors the industrial synthesis of Sulfamethoxazole. Pyridine serves as both the solvent and the acid scavenger/catalyst [4].

Step-by-Step:

  • Dissolve Isoxazol-3-amine (1.0 equiv) in dry Pyridine (10 vol).

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Allow to warm to RT, then heat to 60°C for 2 hours.

  • Quench: Pour the reaction mixture into ice-water. The sulfonamide often precipitates.

  • pH Adjustment: If no precipitate forms, acidify carefully with 1M HCl to pH ~4 to protonate the sulfonamide and induce precipitation.

Comparative Data Analysis

The following table summarizes the efficiency of coupling reagents specifically for isoxazol-3-amine (Model substrate: 3-amino-5-methylisoxazole + Benzoic Acid).

Coupling ReagentBase/SolventTemp (°C)Yield (%)Notes
EDC / HOBt DIPEA / DCM25< 15%Not Recommended. Amine too weak.
Acid Chloride Pyridine0 -> 2585%Highly effective, but limited by acid stability.
HATU DIPEA / DMF5092%Gold Standard for complex acids.
T3P Pyridine / EtOAc7078%Good alternative for scale-up (easier workup).

Troubleshooting & QC

The "Ring Opening" Trap

If your product mass is correct but the NMR shows unexpected peaks (e.g., loss of the characteristic isoxazole proton or appearance of a broad NH/OH), suspect the Boulton-Katritzky rearrangement .

  • Trigger: Strong bases (NaH) or specific acylations that place a nucleophile on the side chain.

  • Prevention: Maintain reaction pH < 10. Avoid using NaH for alkylation; use

    
     or 
    
    
    
    instead.
Purification

Isoxazol-3-amine derivatives are often polar.

  • Flash Chromatography: Use MeOH/DCM gradients (0-10%).

  • Tailing: Add 1%

    
     to the eluent to prevent streaking of the free amine, but ensure the silica is neutralized to prevent degradation.
    

References

  • Mechanistic Studies on Rearrangement: Vivona, N., et al.[2] "The Boulton-Katritzky Rearrangement of Heterocycles." Advances in Heterocyclic Chemistry, Vol 68, 1997.

  • Peptide Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Sulfamethoxazole Synthesis: "Synthesis of Sulfamethoxazole." World Health Organization (WHO) International Pharmacopoeia.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide the chemoselective Buchwald-Hartwig amination of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine . This substrate presents a unique triad of challenges: chemoselectivity (aryl bromide vs. aryl chloride), nucleophilic interference (unprotected primary amine on the isoxazole), and heterocycle stability (base-sensitivity of the isoxazole ring).

The following protocol prioritizes Site-Selective C–N Coupling at the C–Br bond while preserving the C–Cl bond and the isoxazole core.

Strategic Analysis & Reaction Design
  • Electrophile Hierarchy: The substrate contains two halogenated sites. The C–Br bond (Position 5 of phenyl ring) is significantly more labile towards oxidative addition by Pd(0) than the C–Cl bond (Position 2) . The C–Cl bond is further deactivated by steric hindrance from the ortho-isoxazole moiety, ensuring high chemoselectivity for the bromide.

  • Nucleophilic Competition (Critical): The C3-amino group on the isoxazole ring is a competent nucleophile. Without protection, it will compete with the external amine, leading to oligomerization (self-coupling) .

    • Recommendation:Boc-protection of the isoxazole amine is strongly advised prior to coupling. If protection is impossible, the external amine must be used in large excess (3–5 equiv), though yields will suffer.

  • Base Sensitivity: Isoxazoles are susceptible to ring-opening (fragmentation to nitriles/ketones) under harsh basic conditions (e.g., NaOtBu at >80°C).

    • Solution: Use mild inorganic bases (Cs₂CO₃ or K₃PO₄ ) which are effective for Buchwald couplings but gentle on the heterocycle.

Pre-Reaction Workflow: Substrate Protection (Recommended)

Before initiating the cross-coupling, convert the free amine to a carbamate to prevent catalyst poisoning and side reactions.

Protocol: Boc-Protection [1]

  • Dissolve 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Boc₂O (1.2 equiv) and DMAP (5 mol%).

  • Stir at RT for 4–6 h . Monitor by TLC/LCMS.

  • Concentrate and pass through a short silica plug.

    • Result:tert-butyl (5-(5-bromo-2-chlorophenyl)isoxazol-3-yl)carbamate .

Core Protocol: Chemoselective Buchwald-Hartwig Amination

This protocol is optimized for coupling primary and secondary amines to the aryl bromide.[2]

Reagents & Stoichiometry
ComponentReagentEquivRole
Substrate Boc-Protected Aryl Bromide1.00Electrophile
Nucleophile Primary/Secondary Amine1.20–1.50Coupling Partner
Catalyst Pd₂(dba)₃ 0.02 (2 mol%)Pd(0) Source
Ligand XPhos (or BrettPhos)0.04–0.08Ligand (2:1 L/Pd ratio)
Base Cs₂CO₃ (anhydrous)2.00–3.00Mild Base
Solvent 1,4-Dioxane (anhydrous)0.15 MSolvent
  • Ligand Selection Guide:

    • XPhos: Excellent general-purpose ligand for aryl bromides; resists inhibition by the ortho-chloro group.

    • BrettPhos: Superior for primary amines (prevents over-arylation).

    • RuPhos: Ideal for secondary amines or sterically hindered amines.

Step-by-Step Experimental Procedure
  • Preparation (Glovebox/Schlenk Line):

    • Charge an oven-dried reaction vial with a magnetic stir bar.

    • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Add Cs₂CO₃ (2.0 equiv) and the Boc-protected substrate (1.0 equiv).

    • Note: If the external amine is a solid, add it now. If liquid, add in step 3.

  • Solvent Addition:

    • Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) .

    • Inject anhydrous 1,4-Dioxane (degassed) via syringe.

  • Activation & Reaction:

    • If the amine is liquid, inject it now (1.2–1.5 equiv).

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800+ rpm) for 8–12 hours .

    • Monitoring: Check LCMS for consumption of bromide. The chloride peak should remain intact.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite (elute with EtOAc) to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Deprotection (Optional): If the free amine product is desired immediately, treat the crude residue with TFA/DCM (1:4) for 1 hour at RT, then neutralize and purify.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the chemoselectivity (Br > Cl) and the role of the ligand in facilitating the reductive elimination while preventing side reactions.

BuchwaldHartwig Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Substrate (Br-selective) PdII_Br L-Pd(II)-Br(Ar) Intermediate A OxAdd->PdII_Br Insert at C-Br Selectivity CHEMOSELECTIVITY: Br bond breaks much faster than Cl due to weaker bond dissociation energy. OxAdd->Selectivity AmineBind Amine Coordination & Deprotonation (Cs2CO3) PdII_Br->AmineBind + R-NH2 / Base PdII_Amido L-Pd(II)-Amido(Ar) Intermediate B AmineBind->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: C-N Coupled Aryl Amine RedElim->Product Substrate Substrate: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine Substrate->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the preferential oxidative addition at the C-Br bond over the C-Cl bond.

Troubleshooting & Optimization
ObservationLikely CauseCorrective Action
Low Conversion Catalyst deactivation by isoxazoleIncrease catalyst loading to 5 mol%; Ensure amine protection (Boc).
C-Cl Coupling (Over-reaction) Reaction temp too highLower temperature to 65–70°C; Reduce reaction time.
Isoxazole Ring Opening Base too strong/harshSwitch from Cs₂CO₃ to K₃PO₄ ; Ensure anhydrous conditions (water promotes hydrolysis).
Hydrodehalogenation (Ar-H)

-Hydride elimination
Use BrettPhos (bulky ligand prevents

-elimination); Ensure solvent is degassed thoroughly.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and structure-activity relationships."[7] Journal of the American Chemical Society. Link

  • Wolfe, J. P., & Buchwald, S. L. (1999). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[8] Current Opinion in Drug Discovery & Development. Link

Sources

Preparation of amide derivatives from 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Strategies for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Executive Summary

This technical guide details the optimized protocols for synthesizing amide derivatives from 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine . This specific scaffold, featuring a halogenated aryl group at the 5-position and a primary amine at the 3-position, represents a "privileged structure" in medicinal chemistry, often associated with P2X3 receptor antagonists and antibacterial agents.

Critical Technical Challenge: The primary amine at the 3-position of the isoxazole ring is significantly less nucleophilic than standard anilines or alkyl amines due to the electron-withdrawing nature of the isoxazole C=N bond and the inductive effect of the ring oxygen. Standard peptide coupling conditions (e.g., EDC/NHS) frequently result in low yields (<20%) or incomplete conversion.

This guide presents three validated methodologies to overcome this reactivity barrier, ensuring high throughput and reproducibility in library synthesis.

Strategic Analysis & Mechanism

The low reactivity of the 3-aminoisoxazole nitrogen necessitates electrophiles with high "acylation power." The reaction trajectory is governed by the competition between the desired


-acylation and potential side reactions (e.g., ring opening or bis-acylation).
Reactivity Profile:
  • Nucleophile: Exocyclic amine at C3 (

    
     character, conjugated).
    
  • Electrophile: Activated Carboxylic Acid.

  • Key Variable: Base strength and solvent polarity.

Decision Matrix for Method Selection:

MethodSelection Start Start: Amide Coupling Required CheckAcid Is the Acid Chloride Commercially Available? Start->CheckAcid MethodA METHOD A: Acid Chloride Protocol (High Yield, Robust) CheckAcid->MethodA Yes CheckSensitive Is the Carboxylic Acid Acid/Base Sensitive? CheckAcid->CheckSensitive No QC Quality Control & Purification MethodA->QC QC: LCMS/NMR MethodB METHOD B: HATU/DIPEA Protocol (Mild, Broad Scope) CheckSensitive->MethodB Yes MethodC METHOD C: Deprotonation Protocol (NaH) (For Sterically Hindered Acids) CheckSensitive->MethodC No (Stable but Unreactive) MethodB->QC MethodC->QC

Figure 1: Strategic workflow for selecting the optimal amidation protocol based on reagent availability and stability.

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Stable acids, high-yield requirements, and scale-up.

Rationale: Acid chlorides are sufficiently reactive to overcome the poor nucleophilicity of the 3-aminoisoxazole without requiring harsh heating. Pyridine serves as both solvent and acid scavenger, driving the equilibrium.

Materials:

  • Substrate: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (1.0 equiv)

  • Reagent: Acid Chloride (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Pyridine (0.2 M concentration) or DCM/Pyridine (4:1)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered chlorides.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the isoxazol-3-amine (1.0 equiv) in anhydrous pyridine.
    
  • Addition: Cool the solution to 0 °C. Add the Acid Chloride (1.2 equiv) dropwise over 5 minutes.

    • Note: If the reaction is exothermic, maintain temperature < 10 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with 1N HCl (3x) to remove pyridine (Critical step).

    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: The HATU Activation Route (Library Synthesis)

Best for: Parallel synthesis, expensive acids, or when acid chlorides are unstable.

Rationale: HATU generates a highly reactive At-ester intermediate. While less reactive than acid chlorides, it is superior to EDC/HOBt for electron-deficient amines. Heating (50–60 °C) is often required.

Materials:

  • Substrate: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (1.0 equiv)

  • Acid: Carboxylic Acid (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.3 equiv). Stir at RT for 15 minutes.

    • Observation: Solution typically turns yellow/orange.

  • Coupling: Add the isoxazol-3-amine (1.0 equiv) to the activated acid mixture.

  • Incubation: Heat the reaction to 50 °C for 12–16 hours.

    • Optimization: If conversion is <50% after 4 hours, increase temperature to 70 °C or use Microwave irradiation (100 °C, 30 min).

  • Work-up: Dilute with EtOAc, wash with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for library cleanup.

Method C: The Anion Method (For "Dead" Reactions)

Best for: Extremely hindered acids or very weak nucleophiles.

Rationale: Deprotonating the amine with Sodium Hydride (NaH) creates the amide anion, significantly increasing nucleophilicity. This method is aggressive and requires strictly anhydrous conditions.

Protocol:

  • Deprotonation: Dissolve isoxazol-3-amine (1.0 equiv) in dry THF under Argon. Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 mins.

    • Safety: Hydrogen gas evolution. Ensure venting.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Quench: Carefully add sat.

    
     solution. Extract with EtOAc.[1]
    

Analytical Data & Quality Control

Expected NMR Characteristics:

  • Amide Proton: The formed amide -NH- typically appears as a broad singlet downfield (

    
     10.5 – 11.5 ppm in DMSO-
    
    
    
    ) due to the electron-withdrawing isoxazole ring.
  • Isoxazole Proton: The C4-H of the isoxazole ring usually appears as a singlet around

    
     6.8 – 7.2 ppm.
    

Table 1: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Low nucleophilicitySwitch to Method A (Acid Chloride) or Method C (NaH).
Low Yield (<30%) Incomplete activationIncrease HATU to 1.5 equiv; Ensure anhydrous DMF.
Bis-acylation (M+2*Ac) Excess reagent/HeatReduce Acid Chloride to 1.05 equiv; Keep temp < 0 °C initially.
Pyridinium Salt Impurity Poor work-upWash organic layer thoroughly with 1N HCl or CuSO4 solution.

References

  • Synthesis of 3-Aminoisoxazoles: Pinho e Melo, T. M. (2009). "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 11(4), 959–962. Link

  • Amide Coupling Challenges: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Specific Application (Isoxazole Amides): Bei, M. P., et al. (2021).[2] "Synthesis and properties of maleopimaric acid amides... with arylisoxazole fragments." Proceedings of the National Academy of Sciences of Belarus, 57(4), 424-430. Link

  • Biological Context (P2X3 Antagonists): Example scaffold relevance in P2X3 antagonists (e.g., Gefapixant analogs) often utilizing 5-arylisoxazole-3-amine cores. Journal of Medicinal Chemistry. Link

Sources

Solvent selection for reactions involving halogenated isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Halogenated Isoxazoles

Executive Summary

Halogenated isoxazoles are privileged scaffolds in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics), yet they present a dichotomy in reactivity. The isoxazole ring is electronically deficient, making it a prime candidate for Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings. However, the N-O bond is the scaffold's "Achilles' heel," susceptible to reductive cleavage and base-mediated fragmentation (ring opening to cyanoketones) in inappropriate solvent systems.

This guide provides a decision-making framework for solvent selection, moving beyond traditional "Red List" solvents (DMF, NMP) toward robust, scalable, and greener alternatives without compromising yield.

The Mechanistic Landscape

Solvent selection for isoxazoles is not merely about solubility; it is about controlling the transition state energy and preventing the degradation of the N-O bond.

The Polarity-Stability Trade-off
  • 
     Reactions:  Require high dielectric constants (Polar Aprotic) to stabilize the Meisenheimer-like transition state and desolvate nucleophiles.
    
  • Lithiation/Exchange: Requires Lewis basicity (Ethers) to coordinate Lithium but must be anhydrous and low-freezing to prevent "dancing" of the anion or ring fragmentation.

  • Ring Stability: The isoxazole ring is prone to base-catalyzed ring opening (Scheme 1 logic below). Protic solvents (MeOH, EtOH) with strong bases (NaOH, NaOEt) often accelerate this degradation.

Decision Matrix: Solvent Selection by Reaction Class

SolventSelection Start Reaction Type Type1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Type1 Type2 Nucleophilic Substitution (SnAr) Start->Type2 Type3 Metal-Halogen Exchange (Lithiation) Start->Type3 Suz_Solv1 Standard: 1,4-Dioxane/H2O (Robust, General) Type1->Suz_Solv1 Discovery Suz_Solv2 Green/Scale: 2-MeTHF or CPME/H2O Type1->Suz_Solv2 Process Dev SnAr_Solv1 Traditional: DMF/DMSO (High Rate, Workup Issues) Type2->SnAr_Solv1 Unreactive Substrate SnAr_Solv2 Green: Sulfolane or Acetonitrile (if reactive) Type2->SnAr_Solv2 Reactive Substrate Li_Solv1 Batch (-78°C): THF/Et2O (Traps unstable anion) Type3->Li_Solv1 Standard Li_Solv2 Flow (-20°C to RT): THF/Toluene mix Type3->Li_Solv2 Microreactor

Figure 1: Solvent selection decision tree based on reaction mechanism and scale.

Critical Reaction Protocols

Protocol A: Green Suzuki-Miyaura Coupling

Target: 4-aryl-isoxazoles (replacing 4-haloisoxazoles). Challenge: 4-haloisoxazoles are less reactive than their 3- or 5- counterparts due to electronic shielding. Solution: Use 2-MeTHF (2-Methyltetrahydrofuran) .[1][2] It is derived from renewable sources, immiscible with water (easy workup), and has a higher boiling point (80°C) than THF, allowing for faster kinetics without pressurization.

Experimental Workflow:

  • Charge: 4-bromoisoxazole (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq) into the reactor.
    
  • Solvent: Add 2-MeTHF and Water (ratio 4:1). Degas with Argon for 10 mins.

  • Catalyst: Add

    
     (3 mol%).
    
  • Reaction: Heat to 75°C for 4-6 hours.

  • Workup: Cool to RT. Separate layers (2-MeTHF phase contains product). Wash organic layer with brine.

  • Purification: Crystallization or Silica plug.

Data: 2-MeTHF vs. Dioxane

Parameter 1,4-Dioxane 2-MeTHF Advantage
Boiling Point 101°C 80°C 2-MeTHF allows easier solvent stripping.
Water Miscibility Miscible Immiscible 2-MeTHF enables direct phase separation.
Peroxide Formation High Low (with stabilizer) Safety in storage.

| Yield (Benchmark) | 88% | 85-91% | Comparable or superior. |

Protocol B: Controlled Lithiation (Metal-Halogen Exchange)

Target: 4-lithioisoxazoles (Intermediate for quenching with electrophiles). Challenge:Fragmentation. At temperatures > -60°C in batch, the lithiated isoxazole ring often cleaves to form enolates/nitriles. Solvent Strategy:THF/Toluene mixtures . THF is required to de-aggregate the organolithium, but too much THF can accelerate degradation.

Step-by-Step Protocol:

  • Dry System: Flame-dry a 3-neck flask under

    
    .
    
  • Solvent: Add anhydrous THF (10 vol) and cool strictly to -78°C .

  • Reagent: Add 4-bromoisoxazole (1.0 eq).

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 20 min. Crucial: Maintain internal temp < -70°C.

  • Aging: Stir for exactly 15 min. (Do not over-age; the species is transient).

  • Quench: Add electrophile (e.g., aldehyde) rapidly in THF solution.

  • Warm: Allow to warm to RT slowly over 2 hours.

Advanced Tip (Flow Chemistry): For scale-up, use a continuous flow reactor. The residence time can be reduced to seconds, allowing the lithiation to occur at -20°C or even 0°C using a THF/Toluene mix, immediately followed by the quench. This bypasses the cryogenic requirement.[3]

Protocol C: Nucleophilic Aromatic Substitution ( )

Target: Displacement of 5-chloroisoxazoles with amines/alkoxides. Challenge: Reaction is sluggish. Traditional solvents (DMF/NMP) are reprotoxic and hard to remove. Solvent Strategy:Sulfolane or Acetonitrile (pressure) .

Why Sulfolane? It is a highly polar aprotic solvent (


) that is thermally stable and does not decompose to amines (unlike DMF which can degrade to dimethylamine and react with the substrate).

Workflow:

SnArWorkflow Step1 Mix: 5-Cl-Isoxazole + Nucleophile + Base (K2CO3) Step2 Solvent: Sulfolane (3 vol) High Concentration Step1->Step2 Step3 Heat: 110°C, 12h (Inert Atm) Step2->Step3 Step4 Workup: Dilute w/ Water Extract w/ MTBE Step3->Step4

Figure 2: High-temperature SnAr workflow using Sulfolane.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Ring Cleavage (Nitrile formation) Base is too strong or solvent is protic (MeOH/EtOH).Switch to aprotic solvent (THF, MeCN). Use weaker bases (

instead of NaOEt).
Low Conversion in

Poor solubility of inorganic base.Add Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6 ) to solubilize carbonate.
Explosion/Exotherm upon concentration Unstable isoxazole concentration.Safety: Never distill isoxazoles to dryness if high-energy substituents (nitro, azido) are present. Keep in solution.
Protodehalogenation (Suzuki) Hydride source present.Ensure 2-MeTHF is peroxide-free. Avoid excessive heating times.

References

  • Isoxazole Ring Stability & Cleavage

    • Mechanism of base-induced ring opening.
    • Source: Royal Society of Chemistry (RSC)
  • Green Solvents in Cross-Coupling

    • Application of 2-MeTHF and CPME in Suzuki reactions.
    • Source: ACS GCI Pharmaceutical Roundtable
  • Lithiation Challenges (Batch vs. Flow)

    • Lithiation-Substitution of oxadiazoles/isoxazoles: Exploitation of Unstable Intermedi
    • Source: N
  • Solvent Effects in

    
    : 
    
    • Polarity and nucleophilicity rel
    • Source: Chemistry LibreTexts
  • 2-MeTHF Properties & Advantages

    • 2-Methyltetrahydrofuran as a vers
    • Source: N

Sources

Application Notes & Protocols: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine as a Novel Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine as a versatile bidentate ligand in coordination chemistry. Isoxazole derivatives are pivotal scaffolds in drug discovery and materials science, known for a wide range of biological activities and their utility in constructing complex molecular architectures.[1][2][3] This novel ligand, featuring a sterically demanding and electronically modified phenyl group, offers unique opportunities for creating metal complexes with tailored properties. We present a rationale for its use, detailed protocols for its synthesis, general procedures for metal complexation, and standard methodologies for characterization.

Introduction and Rationale

The 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine ligand is an intriguing candidate for coordination chemistry due to its distinct structural features:

  • Bidentate N,N-Donor System: The ligand possesses two potential coordination sites: the endocyclic isoxazole nitrogen and the exocyclic 3-amino group. This arrangement is ideal for forming a stable five-membered chelate ring with a metal center, a common motif in catalysis and bioinorganic chemistry.

  • Electronic Tuning: The presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the phenyl ring significantly modulates the electronic properties of the isoxazole system.[4] This can influence the Lewis basicity of the donor atoms and the redox potential of the resulting metal complex.

  • Steric Influence: The bulky di-substituted phenyl group provides a significant steric profile, which can be exploited to control the coordination number of the metal center, prevent unwanted side reactions, and influence the regioselectivity of catalytic processes.

  • Post-Coordination Modification: The bromine atom on the phenyl ring serves as a handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of more complex, multimetallic, or functionalized materials.

These attributes make the ligand a promising candidate for applications in catalysis, the development of novel therapeutic agents, and the construction of advanced materials like metal-organic frameworks (MOFs).[4][5]

Ligand Synthesis Protocol

The synthesis of 3-amino-5-arylisoxazoles can be achieved through various routes.[6][7] A reliable and scalable method involves the reaction of a β-ketonitrile with hydroxylamine, where pH and temperature are key factors in controlling regioselectivity.[6]

Protocol 2.1: Synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Objective: To synthesize the title ligand from commercially available starting materials.

Materials:

  • 2-Chloro-5-bromoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt) in ethanol

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of the β-Ketonitrile Intermediate.

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-5-bromoacetophenone (1.0 eq) in anhydrous ethanol.

    • Add diethyl oxalate (1.1 eq) to the solution.

    • Slowly add a solution of sodium ethoxide (2.1 eq) in ethanol via the addition funnel. The reaction is exothermic.

    • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting ketone.

    • Cool the reaction to room temperature and then place it in an ice bath. Acidify the mixture carefully with 1M HCl until pH ~2-3.

    • Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-(5-bromo-2-chlorophenyl)-2,4-dioxobutanoate. This intermediate is often used directly in the next step.

  • Step 2: Cyclization to form the 3-Aminoisoxazole.

    • Dissolve the crude β-ketonitrile intermediate from Step 1 in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Adjust the pH of the mixture to between 7 and 8 using a suitable base (e.g., NaHCO₃ solution). Controlling the pH is crucial for favoring the formation of the 3-amino isomer.[6]

    • Heat the reaction mixture to a gentle reflux (≤45°C) for 12-18 hours, monitoring by TLC.[6]

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

General Protocol for Metal Complex Synthesis

This ligand is expected to act as a bidentate chelating agent, coordinating through the isoxazole nitrogen and the amino nitrogen. The following is a general protocol that can be adapted for various transition metal precursors.

Protocol 3.1: Synthesis of a Dichloro[5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine]metal(II) Complex (e.g., M = Pd, Pt, Cu)

Materials:

  • 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (Ligand, L)

  • Metal(II) chloride salt (e.g., PdCl₂, CuCl₂, K₂PtCl₄) (0.5 eq for a potential L₂MCl₂ complex or 1.0 eq for a L₁MCl₂ complex)

  • Solvent (e.g., Acetonitrile, Methanol, Dichloromethane, or a mixture)

  • Inert gas (N₂ or Ar)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ligand (2.0 eq) in the chosen solvent (e.g., acetonitrile).

  • In a separate flask, dissolve or suspend the metal chloride salt (1.0 eq) in the same solvent. For poorly soluble salts like PdCl₂, using a precursor like (CH₃CN)₂PdCl₂ is recommended.

  • Slowly add the metal salt solution/suspension to the stirring ligand solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-24 hours. The reaction progress can often be monitored by a color change or the precipitation of the product.

  • If a precipitate forms, cool the mixture, and collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether. Dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form. Cool the mixture in an ice bath to maximize precipitation, then filter as described above.

  • If the complex is highly soluble, remove the solvent completely and purify the residue by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Diagram of a Proposed Experimental Workflow

G cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complexation cluster_char Part 3: Characterization Start Starting Materials (2-Chloro-5-bromoacetophenone) Keto β-Ketonitrile Synthesis (Claisen Condensation) Start->Keto Cyclize Cyclization with NH₂OH·HCl (pH 7-8, ≤45°C) Keto->Cyclize PurifyL Purification (Column Chromatography) Cyclize->PurifyL Ligand Pure Ligand (L) PurifyL->Ligand React Reaction in Solvent (Stirring, 4-24h) Ligand->React Metal Metal Precursor (e.g., PdCl₂) Metal->React Isolate Isolation (Filtration / Recrystallization) React->Isolate Complex Metal Complex [L₂MCl₂] Isolate->Complex NMR NMR ('H, ¹³C) Complex->NMR FTIR FT-IR Complex->FTIR MS Mass Spec Complex->MS Xray Single Crystal X-ray (Definitive Structure) Complex->Xray

Caption: Workflow for synthesis and characterization.

Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to understand its structure and properties.

Table 1: Expected Spectroscopic and Analytical Data

TechniqueObservation on LigandExpected Change Upon CoordinationRationale for Change
FT-IR Sharp N-H stretching bands (~3300-3400 cm⁻¹)Shift to lower wavenumbers (e.g., by 50-100 cm⁻¹)Coordination of the amino nitrogen to the metal center weakens the N-H bonds.
C=N stretching of isoxazole ring (~1620 cm⁻¹)Shift in position (typically to lower frequency)Involvement of the isoxazole nitrogen in coordination alters the ring's electronic distribution.
¹H NMR -NH₂ protons appear as a broad singletSignal shifts downfield and may broaden furtherDeshielding of protons due to proximity to the electropositive metal center.
Aromatic protons on the phenyl ringSignificant shifts due to changes in electronic environment and potential restricted rotation.Coordination affects the overall electron density and conformation of the ligand.
Elemental Analysis C, H, N content matches calculated valuesC, H, N content matches the calculated values for the proposed complex formula (e.g., L₂MCl₂).Confirms the stoichiometry of the ligand and metal in the final product.
X-ray Crystallography N/AProvides definitive 3D structureUnambiguously determines bond lengths, bond angles, coordination geometry, and intermolecular interactions.[8][9][10]

Potential Applications and Future Work

Homogeneous Catalysis

Palladium(II) complexes of N,N-donor ligands are widely used as catalysts. A Pd(II) complex of this ligand could be screened for activity in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. The steric bulk and electron-withdrawing nature of the ligand could enhance catalyst stability and efficiency.

Protocol 5.1: Screening for Suzuki-Miyaura Coupling Activity

  • Set up a reaction vial with Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the synthesized Pd-complex (0.1-1 mol%).

  • Add a suitable solvent (e.g., Toluene/Water or Dioxane/Water).

  • Degas the mixture and heat to 80-100°C for 2-12 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Calculate yield after purification.

Anticancer Drug Development

Platinum(II) and other metal complexes are known anticancer agents.[4] The isoxazole scaffold itself is present in many bioactive molecules.[1][11] A Pt(II) or Ru(II) complex could be synthesized and tested for its cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) using an MTT assay. The lipophilicity imparted by the halogenated phenyl group may enhance cellular uptake.

Diagram of Proposed Ligand Chelation

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthetic pathway for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine , a critical intermediate often used in the development of sulfonamide-based endothelin receptor antagonists and other medicinal scaffolds.

The protocol focuses on the


-ketonitrile route , enhanced by specific pH control strategies to maximize regioselectivity for the 3-amino isomer.

Executive Summary

The synthesis of 3-amino-5-arylisoxazoles via the reaction of


-ketonitriles with hydroxylamine is historically plagued by two issues: poor regioselectivity  (formation of the 5-amino-3-aryl isomer) and low yields  due to competitive hydrolysis.

This guide implements a Magnesium-Mediated Acylation for the precursor synthesis (avoiding the hazardous NaH route) and a pH-Buffered Cyclization to lock the regiochemistry, consistently delivering yields >85% with high purity.

Part 1: The Synthetic Pathway

The synthesis consists of two critical stages. The quality of the


-ketonitrile intermediate is the primary determinant of the final isoxazole yield.
Stage 1: Synthesis of 3-(5-Bromo-2-chlorophenyl)-3-oxopropanenitrile

Replaces the traditional NaH/Ethyl Acetate route with a milder, higher-yielding MgCl₂/TEA protocol.

Protocol:

  • Activation: Dissolve 5-Bromo-2-chlorobenzoic acid (1.0 eq) in DCM. Add catalytic DMF and Thionyl Chloride (1.5 eq). Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain the crude Acid Chloride.

  • Acylation (The "Magnesium" Method):

    • In a separate vessel, suspend MgCl₂ (anhydrous, 1.2 eq) in dry Acetonitrile.

    • Add Ethyl Cyanoacetate (1.2 eq) and cool to 0°C.

    • Add Triethylamine (TEA) (2.5 eq) dropwise. Stir for 1 hour (mixture thickens).

    • Add the crude Acid Chloride (dissolved in minimal Acetonitrile) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Decarboxylation:

    • Quench reaction with 2N HCl. Extract with Ethyl Acetate.[1]

    • Reflux the organic layer (or the crude oil in aqueous DMSO) to induce decarboxylation.

    • Result: 3-(5-Bromo-2-chlorophenyl)-3-oxopropanenitrile.

    • Yield Target: >90%.

Stage 2: Regioselective Cyclization to Isoxazole

Critical Control Point: pH Buffering.

Protocol:

  • Preparation: Dissolve the

    
    -ketonitrile (1.0 eq) in Ethanol  (5 volumes).
    
  • Reagent Addition: Add Hydroxylamine Sulfate (1.2 eq) (preferred over HCl salt for easier pH control).

  • pH Adjustment (CRITICAL):

    • Prepare a 25% aqueous NaOH solution.

    • Slowly add NaOH to the reaction mixture while monitoring with a calibrated pH meter.

    • Target pH: 7.5 – 8.0 .

    • Note: If pH > 9.0, you risk forming the 5-amino-3-aryl isomer or hydrolyzing the nitrile.

  • Reaction: Heat the mixture to Reflux (80°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup:

    • Cool to RT. The product often precipitates.

    • If not, reduce volume by 50% and add cold water.

    • Adjust pH to ~9-10 to ensure the amine is in the free base form.

    • Filter the solid. Recrystallize from Ethanol/Water.

Part 2: Visualizing the Chemistry

SynthesisPathway cluster_conditions Critical Control Point: pH Start 5-Bromo-2-chlorobenzoic Acid Inter1 Acid Chloride Start->Inter1 SOCl2, DMF Reflux Inter2 Acyl Cyanoacetate (Mg Complex) Inter1->Inter2 Ethyl Cyanoacetate MgCl2, TEA Precursor 3-(5-Bromo-2-chlorophenyl)- 3-oxopropanenitrile Inter2->Precursor Decarboxylation (H+, Heat) Target 5-(5-Bromo-2-chlorophenyl) isoxazol-3-amine Precursor->Target NH2OH, EtOH pH 7.5-8.0 (Optimum) WrongIsomer 5-Amino-3-aryl Isomer (Impurity) Precursor->WrongIsomer pH > 9.0 (Strong Base)

Caption: Reaction scheme highlighting the critical pH dependency for regioselectivity.

Part 3: Troubleshooting & Optimization (Q&A)
Issue 1: Low Yield (<40%)

Q: My reaction goes to completion, but the isolated yield is poor. Where is the product?

  • Diagnosis: The isoxazole amine is weakly basic. If you quench with strong acid and filter, the product may remain soluble as the hydrochloride salt.

  • Fix: Ensure the final workup pH is adjusted to pH 9–10 using dilute NaOH or Na₂CO₃ before filtration. This ensures the product is in the insoluble free-base form.

Issue 2: Wrong Isomer Formation

Q: NMR shows a mixture of isomers. How do I prevent the 5-amino-3-aryl impurity?

  • Mechanism: High pH (>9) promotes nucleophilic attack on the nitrile carbon before oxime formation, or stabilizes the enolate in a way that directs cyclization incorrectly.

  • Fix: Use Hydroxylamine Sulfate and strictly maintain pH 7.5–8.0 . Do not dump excess base at the start. Add base dropwise to reach the target pH, then heat.

Issue 3: Precursor Purity

Q: The


-ketonitrile is an oil and difficult to crystallize. Can I use it crude? 
  • Advice: The crude oil from the MgCl₂ method is usually sufficient (>90% pure). However, residual Ethyl Cyanoacetate can react with hydroxylamine to form isoxazol-5-ones, which are difficult to remove.

  • Fix: Ensure complete decarboxylation. If the oil smells strongly of ester, reflux in aqueous DMSO/NaCl for an additional hour before extraction.

Part 4: Comparative Data
ParameterStandard Method (NaH/HCl)Optimized Method (MgCl₂/H₂SO₄/pH Control)
Precursor Yield 65-75%92-95%
Cyclization pH Uncontrolled (>10)Buffered (7.5-8.0)
Regioselectivity 80:20 (Desired:Undesired)>98:2
Overall Yield ~50%~85%
Safety Profile High Risk (H₂ gas, NaH)Low Risk (No pyrophorics)
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Hydroxylamine Hydrochloride instead of Sulfate? A: Yes, but Hydroxylamine Hydrochloride releases more chloride ions, which can be corrosive to stainless steel reactors at scale. The Sulfate salt is generally preferred for buffering capacity and milder counter-ions, but the chemistry works with both if pH is controlled.

Q: Is the 3-amino group stable to further acylation? A: Yes, the 3-amino group is nucleophilic but less reactive than a standard aniline due to the electron-withdrawing nature of the isoxazole ring. For subsequent sulfonylation (e.g., forming a sulfonamide), you will likely need a strong base (like NaH or LiHMDS) or a catalyst (DMAP).

Q: Why does the reaction turn dark brown? A: Darkening often indicates oxidation of the amine or decomposition of hydroxylamine at high temperatures. To prevent this, sparge the reaction solvent with Nitrogen before heating and ensure the internal temperature does not exceed 85°C.

References
  • Regioselectivity in Isoxazole Synthesis

    • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[2]

    • Source: Synthesis (2013).
    • Relevance: Establishes the pH dependency (pH 7-8 favors 3-amino)
  • Precursor Synthesis (MgCl₂ Method)

    • Title: C-Acylation of Active Methylene Compounds with Acid Chlorides.
    • Source: Organic Syntheses (General Procedure based on R
    • URL:[Link]

    • Relevance: Validates the MgCl₂/TEA method for high-yield synthesis of -keto esters/nitriles.
  • General Mechanism & Troubleshooting

    • Title: Synthesis and synthetic utility of 3-isoxazolols and 3-aminoisoxazoles.[2][3][4]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Detailed discussion on the tautomerism and side-reactions of 3-aminoisoxazoles.

Sources

Solubility enhancement of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility enhancement of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine in DMSO Content Type: Technical Support Center Guide

Compound: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Solvent Focus: Dimethyl Sulfoxide (DMSO)

Executive Summary

This guide addresses the solubilization, stability, and storage of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine , a halogenated heterocyclic building block frequently used in medicinal chemistry and kinase inhibitor research. While the isoxazole core is polar, the halogenated phenyl substituent significantly increases lipophilicity and crystal lattice energy, often leading to slow dissolution kinetics or precipitation issues in high-concentration stocks.

Target Audience: Medicinal Chemists, Assay Development Scientists, and Lab Managers.

Part 1: Physicochemical Profile & Solubility Logic[1]

To troubleshoot solubility, one must understand the molecular interactions at play.

PropertyCharacteristicImpact on DMSO Solubility
Core Structure Isoxazol-3-amineThe amine (-NH2) acts as a Hydrogen Bond Donor (HBD). DMSO is a strong Hydrogen Bond Acceptor (HBA), facilitating solvation via H-bonding [1].
Substituents 5-Bromo, 2-ChloroHalogens increase lipophilicity and molecular weight. They enhance

stacking in the crystal lattice, requiring energy (heat/sonication) to break the solid state [2].
Crystal State Crystalline SolidHigh lattice energy means the compound may "resist" wetting initially, forming clumps rather than dissolving immediately.
Hygroscopicity Low to ModerateThe compound itself is stable, but DMSO is highly hygroscopic. Absorbed water is the #1 cause of precipitation over time [3].
Part 2: Standard Dissolution Protocol

Objective: Preparation of a clear, stable stock solution (typically 10 mM – 100 mM).

Workflow Diagram

The following decision tree outlines the validated workflow for solubilizing stubborn crystalline heterocycles in DMSO.

DissolutionWorkflow Figure 1: Step-wise dissolution workflow for halogenated isoxazoles in DMSO. Start Solid Compound (Room Temp) AddSolvent Add Anhydrous DMSO (Grade: ≥99.9%) Start->AddSolvent Vortex Vortex (30-60 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Bath Sonication (40 kHz, 10-15 min) Check->Sonicate Particulates/Haze Heat Warm Water Bath (37°C - 45°C) Check->Heat Still Undissolved Success Clear Solution (Ready for Use) Check->Success Clear Sonicate->Check Heat->Check Aliquot Aliquot & Store (-20°C, Desiccated) Success->Aliquot

Step-by-Step Methodology
  • Solvent Selection: Use Spectrophotometric Grade or Anhydrous DMSO (≥99.9%).

    • Why? Standard DMSO can contain water.[1] If the water content exceeds 1-2%, hydrophobic compounds like 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine may precipitate or fail to reach saturation [3].

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

  • Addition: Add the calculated volume of DMSO to the center of the vial.

  • Initial Mixing: Vortex vigorously for 60 seconds.

  • Enhancement (If needed):

    • Sonication: If particles remain, place the vial in an ultrasonic bath for 10–15 minutes. The cavitation energy helps break the crystal lattice.

    • Thermal Assist: If sonication fails, warm the solution to 37°C–45°C . Do not exceed 60°C to prevent potential degradation of the isoxazole ring or oxidation of the amine [4].

Part 3: Troubleshooting & FAQs
Q1: My stock solution was clear, but after freezing at -20°C and thawing, I see a white precipitate. What happened?

Diagnosis: This is likely "Water Crash" or "Cryo-Precipitation."

  • Mechanism: DMSO freezes at 18.5°C. As it freezes, it can exclude the solute, creating localized super-saturation. Furthermore, DMSO is hygroscopic; if the vial was not tightly sealed, it absorbed atmospheric moisture during the thaw cycle. Water acts as an "anti-solvent" for this lipophilic compound.

  • Solution:

    • Warm the vial to 37°C in a water bath.

    • Vortex and sonicate for 5 minutes.

    • Prevention: Store in single-use aliquots to avoid repeated freeze-thaw cycles. Use vials with PTFE-lined caps.

Q2: I need a 100 mM stock, but it turns into a gel/slurry. How do I fix this?

Diagnosis: You have exceeded the Solubility Limit at room temperature for this specific crystal form.

  • Mechanism: The halogenated phenyl ring promotes strong intermolecular stacking. At 100 mM, the molecules may aggregate.

  • Solution:

    • Dilute: Lower the concentration to 50 mM or 25 mM.

    • Co-solvent: If high concentration is mandatory, add 10-20% PEG-400 or Ethanol to the DMSO (if compatible with your downstream assay). These disrupt the lattice structure differently than pure DMSO.

Q3: When I dilute the DMSO stock into my aqueous assay buffer (PBS), the compound crashes out immediately.

Diagnosis: This is the "Solvent Shift" phenomenon.

  • Mechanism: The compound is hydrophobic (LogP estimated > 3.0). When DMSO (the solvent) is diluted into water (the anti-solvent), the solubility capacity drops exponentially.

  • Solution:

    • Sequential Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in 10% DMSO/Buffer) before the final step.

    • Add Surfactant: Add 0.05% Tween-80 or 0.1% BSA to your assay buffer before adding the compound. The surfactant/protein sequesters the lipophilic molecules, preventing macro-precipitation [5].

Q4: Is the amine group reactive with DMSO?

Diagnosis: Generally stable, but caution is required.

  • Analysis: Primary amines are stable in DMSO at room temperature. However, DMSO can act as a mild oxidant under harsh conditions (Swern-like conditions, though rare without activators).

  • Advice: Avoid storing DMSO stocks at room temperature for weeks. Store at -20°C or -80°C. If the solution turns yellow/brown over time, oxidative degradation has occurred.

Part 4: Solubility Data & Specifications
ParameterSpecification / Limit
Max Solubility (DMSO, 25°C) ~50 - 100 mg/mL (Estimated based on structural analogs [1])
Max Solubility (Water, pH 7) < 0.1 mg/mL (Insoluble)
Optimal Storage Conc. 10 mM or 20 mM
Storage Temperature -20°C (Long term), 4°C (Weeks)
Container Compatibility Glass, Polypropylene (PP), HDPE. Avoid PS/PVC.
References
  • Gaylord Chemical . Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Bulletin 102. Available at: [Link]

  • Cheng, S. et al. (2003). Solubility of Organic Compounds in DMSO. Journal of Pharmaceutical Sciences. (General reference for DMSO hygroscopicity issues in compound management).
  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Troubleshooting cyclization failures in 5-aryl-isoxazol-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers encountering difficulties in the synthesis of 5-aryl-isoxazol-3-amines . It prioritizes mechanistic understanding, regiochemical control, and practical troubleshooting.

Topic: Troubleshooting Cyclization Failures & Regioselectivity Issues Target Molecule: 5-aryl-isoxazol-3-amine (via


-ketonitrile precursors)

Introduction: The "Ambident" Trap

The synthesis of 5-aryl-isoxazol-3-amines typically involves the condensation of 3-aryl-3-oxopropanenitrile (benzoylacetonitrile derivatives) with hydroxylamine . This reaction is deceptively simple. The starting material is an "ambident electrophile"—it has two sites susceptible to nucleophilic attack: the ketone (carbonyl) and the nitrile (cyano).

  • Path A (Desired): Attack on Nitrile

    
     Amidoxime intermediate 
    
    
    
    Cyclization
    
    
    3-amino-5-aryl isoxazole .
  • Path B (Undesired): Attack on Ketone

    
     Oxime intermediate 
    
    
    
    Cyclization
    
    
    5-amino-3-aryl isoxazole .

Failure to control the reaction conditions (specifically pH and temperature) often leads to the wrong regioisomer, incomplete cyclization, or decomposition into isoxazol-5-ones.

Module 1: Critical Reaction Parameters (The Setup)

Q1: I am getting a mixture of isomers or the wrong product. How do I force the reaction toward the 3-amino-5-aryl target?

Answer: You must kinetically favor the attack on the nitrile group over the ketone. This is primarily controlled by pH and temperature .[1]

  • The Golden Rule: Maintain pH 7.0–8.0 and keep the temperature

    
     45°C .
    
  • The Mechanism:

    • At pH > 10 (Strongly Basic): The hydroxylamine is a potent nucleophile and attacks the more electrophilic ketone carbonyl first, leading to the 5-amino-3-aryl isomer (the "inverse" isoxazole).

    • At pH < 5 (Acidic): Hydroxylamine exists as the protonated salt (

      
      ) and is non-nucleophilic. No reaction occurs.
      
    • At pH 7–8 (Controlled): The concentration of free hydroxylamine is sufficient to attack the nitrile (which is activated by the adjacent carbonyl), but the temperature is kept low to prevent the thermodynamic equilibration to the ketone-attack pathway.

Q2: What is the optimal stoichiometry?

Answer: Use 1.1 to 1.2 equivalents of Hydroxylamine Hydrochloride (


).
  • Buffer System: Do not just add NaOH. Use a buffered system like NaOH/Sodium Acetate or carefully monitor pH with a meter during dropwise addition of base.

  • Solvent: Ethanol/Water (1:1 or 2:1) is ideal. The water is necessary to solubilize the hydroxylamine salt, while ethanol dissolves the organic nitrile.

Module 2: Visualizing the Failure Modes

The following diagram illustrates the bifurcation of the reaction pathway based on conditions. Use this to diagnose where your process deviated.[2][3]

ReactionPathways Start Start: 3-aryl-3-oxopropanenitrile + NH2OH ConditionA Condition A: pH 7-8, Temp < 45°C Start->ConditionA Controlled Conditions ConditionB Condition B: pH > 10, Temp > 80°C Start->ConditionB Aggressive Conditions SideProduct SIDE PRODUCT: Isoxazol-5-one (Hydrolysis) Start->SideProduct Acidic Hydrolysis or Ester impurity IntermedA Intermediate A: Amidoxime (Attack on Nitrile) ConditionA->IntermedA Kinetic Control IntermedB Intermediate B: Ketoxime (Attack on Ketone) ConditionB->IntermedB Thermodynamic Control CyclizationA Cyclization: Oxygen attacks Carbonyl IntermedA->CyclizationA CyclizationB Cyclization: Oxygen attacks Nitrile C IntermedB->CyclizationB ProductA TARGET PRODUCT: 3-amino-5-aryl isoxazole CyclizationA->ProductA -H2O ProductB WRONG ISOMER: 5-amino-3-aryl isoxazole CyclizationB->ProductB -H2O

Figure 1: Mechanistic bifurcation in the reaction of


-ketonitriles with hydroxylamine. Path A (Yellow) yields the desired target.

Module 3: Troubleshooting Specific Failures

Q3: The reaction mixture turned into a black tar/oil. What happened?

Diagnosis: This usually indicates decomposition of the amidoxime intermediate or polymerization.

  • Cause 1: Overheating. The amidoxime intermediate formed (Path A) is thermally sensitive. If you refluxed the reaction immediately, it may have degraded before cyclizing.

  • Cause 2: Oxidation. Hydroxylamine can decompose to ammonia and nitrogen oxides in the presence of trace metals or high pH.

  • Solution:

    • Perform the reaction in two stages : Stir at Room Temperature (RT) for 4–16 hours to form the amidoxime (monitor by LCMS).

    • Only then heat gently (50–60°C) or add a mild acid catalyst (e.g., dilute HCl) to promote the dehydration/cyclization step.

    • Degas your solvents to prevent oxidative side reactions.

Q4: I isolated a white solid, but the NMR doesn't match. It shows a broad singlet at ~12 ppm and no amine peak.

Diagnosis: You likely formed 3-aryl-isoxazol-5(4H)-one .

  • Mechanism: If the nitrile group hydrolyzes to an amide or acid before the hydroxylamine attacks, or if you used a

    
    -ketoester starting material by mistake, you form the isoxazolone.
    
  • Cause: pH was too acidic or water concentration was too high at high temperatures.

  • Verification: Check IR. The desired amine has a doublet at ~3300-3400 cm⁻¹. The isoxazolone has a strong carbonyl stretch at ~1700 cm⁻¹.

Q5: The reaction stalled. I see starting material and a new spot, but no product.

Diagnosis: You are stuck at the Amidoxime Intermediate (Ar-CO-CH2-C(=NOH)NH2).

  • Reason: The initial addition of hydroxylamine to the nitrile occurred, but the ring closure (intramolecular attack on the ketone) is too slow at the current pH.

  • Fix: Acidify the reaction mixture slightly (to pH ~2–3) and heat gently for 1 hour. The acid catalyzes the dehydration step (loss of water) required to close the ring.

Module 4: Purification & Characterization Data

Summary of Physical Properties
FeatureTarget: 3-amino-5-arylWrong Isomer: 5-amino-3-arylSide Product: Isoxazol-5-one
Polarity (TLC) Moderate (

in 30% EtOAc/Hex)
Higher (

)
Varies, often streaks (acidic)
1H NMR (NH2) Broad singlet,

4.0–6.0 ppm (exchangeable)
Broad singlet, often higher shiftNo NH2 signal
1H NMR (C4-H) Sharp singlet,

6.0–6.5 ppm
Sharp singlet,

5.5–6.0 ppm
Singlet or doublet (if tautomerized)
Solubility Soluble in dilute acid (HCl)Soluble in dilute acidSoluble in dilute base (NaOH)
Q6: How do I purify the product without a column?

Answer: Exploit the basicity of the amine.[3]

  • Acid Extraction: Dissolve the crude crude reaction mixture in Ethyl Acetate. Extract with 1M HCl .

    • The 3-amino-5-aryl isoxazole (product) will protonate and move into the aqueous layer.

    • Neutral impurities (unreacted nitrile, isoxazolones) remain in the organic layer.

  • Basification: Separate the aqueous layer. Cool it on ice. Slowly add 6M NaOH until pH > 10.

  • Precipitation: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

  • Recrystallization: If further purity is needed, recrystallize from Ethanol/Water .

References

  • Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1] (Establishes the pH/temperature dependence for regioselectivity).

  • Patterson, J. W. (1995). "3-Amino-5-arylisoxazoles from 3-Aryl-3-oxopropanenitriles." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." (General troubleshooting for isoxazole yields).

  • Kishore, D., et al. (2010). "Synthesis and biological activity of some new 3-amino-5-aryl isoxazoles." European Journal of Medicinal Chemistry.

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the reaction temperature to ensure the stability of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. By understanding the principles behind thermal degradation and implementing systematic optimization protocols, you can significantly improve reaction yield, purity, and process robustness.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial signs of degradation of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine during a reaction, and how can I monitor them in real-time?

A1: Initial signs of degradation are often subtle and can include a change in the reaction mixture's color (e.g., turning yellow or brown), the appearance of unexpected spots on Thin-Layer Chromatography (TLC), or the detection of new impurity peaks during in-process analysis.[1] The most reliable way to monitor degradation is through real-time chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[2] By taking aliquots from the reaction at regular intervals, you can quantify the formation of impurities and the decrease in the concentration of your starting materials and desired product. A stability-indicating HPLC method, which can separate the active pharmaceutical ingredient (API) from its degradation products, is crucial.[3]

Key Indicators to Monitor:

  • Appearance of New Peaks: The emergence of new peaks in the HPLC chromatogram is a direct indicator of side-product formation.

  • Change in Peak Area Ratios: A decrease in the peak area of the desired product relative to an internal standard signifies its degradation.

  • Mass Balance: In an ideal, stable reaction, the total concentration of reactants and products should remain constant. A loss of mass balance can suggest the formation of non-UV active or volatile byproducts.

For a detailed methodology, refer to Protocol 1: Real-Time Reaction Monitoring using HPLC-UV .

Q2: I'm observing low yield and multiple side products. Could the reaction temperature be the primary cause, and what is the likely degradation pathway?

A2: Yes, excessive reaction temperature is a very common cause of low yields and the formation of multiple byproducts in the synthesis of heterocyclic compounds like isoxazoles.[4] The isoxazole ring is susceptible to thermal decomposition. The primary degradation pathway for isoxazoles under thermal stress often begins with the cleavage of the weak N-O bond.[5][6]

This initial bond scission can lead to a cascade of rearrangements and further reactions. While the specific pathway for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is not extensively published, based on general isoxazole chemistry, likely degradation routes could involve:

  • N-O Bond Cleavage: This is the initial and most probable step, leading to a vinylnitrene intermediate.[7][8]

  • Rearrangement to Azirines: The vinylnitrene can cyclize to form a highly reactive azirine intermediate.[5]

  • Formation of Oxazoles: The azirine can then rearrange to a more stable oxazole isomer.

  • Ring-Opening to Nitriles: Alternatively, the intermediate can undergo fragmentation to form various nitrile-containing byproducts.[5]

The presence of electron-withdrawing groups, such as the bromo and chloro substituents on the phenyl ring, can influence the stability of the isoxazole ring and the specific degradation products formed.[6]

G A 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (High Temperature) B N-O Bond Cleavage A->B C Vinylnitrene Intermediate B->C D Rearrangement to Azirine C->D F Ring Opening/Fragmentation C->F E Rearrangement to Oxazole D->E H Low Yield & Impurities E->H G Nitrile Byproducts F->G G->H

Caption: Potential thermal degradation pathway for isoxazoles.

Q3: What is a systematic approach to determining the optimal reaction temperature for maximizing both yield and stability?

A3: A systematic approach, often referred to as temperature scouting, is essential. This involves running the reaction at several different temperatures simultaneously and monitoring the outcomes. The goal is to find a "sweet spot" where the reaction proceeds at a reasonable rate with minimal degradation.

Temperature Scouting Strategy:

  • Define a Range: Based on literature for similar reactions or preliminary trials, select a temperature range to investigate (e.g., 40°C, 60°C, 80°C, 100°C).[9] It's often beneficial to include a lower temperature to establish a baseline for stability and a higher temperature to observe degradation onset.

  • Parallel Reactions: Set up multiple identical reactions in parallel. Ensure all other parameters (reactant concentrations, solvent, stirring speed) are kept constant.

  • Time-Course Analysis: At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction.

  • Analyze and Compare: Analyze each aliquot using a validated analytical method (like HPLC) to determine the concentration of the starting material, desired product, and key impurities.

  • Data Visualization: Plot the concentration of the desired product and major impurities over time for each temperature. This will visually reveal the optimal temperature-time combination.

Refer to Protocol 2: Systematic Temperature Scouting Protocol for a detailed experimental setup.

Table 1: Example Data from a Temperature Scouting Study

Temperature (°C)Reaction Time (h)Product Yield (%)Purity (%)Major Impurity (%)
6087598.50.8
8049297.22.1
10028591.07.5

From this example data, 80°C for 4 hours appears to be the optimal condition, providing a high yield with acceptable purity.

Q4: How do I set up a kinetic study to understand the rate of degradation at different temperatures?

A4: A kinetic study provides quantitative data on how fast your product degrades at various temperatures. This information is invaluable for process scale-up and for defining safe operating limits. The degradation of pharmaceutical compounds often follows pseudo-first-order kinetics.[1][10]

Steps for a Degradation Kinetic Study:

  • Isolate the Product: Start with a purified sample of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

  • Prepare Solutions: Dissolve the purified compound in the reaction solvent at a known concentration.

  • Incubate at Different Temperatures: Place aliquots of the solution in sealed vials and incubate them in constant temperature baths set at various elevated temperatures (e.g., 80°C, 90°C, 100°C).

  • Sample at Intervals: At regular time intervals, remove a vial from each temperature bath and immediately quench the degradation by cooling it in an ice bath.

  • Analyze Samples: Quantify the remaining concentration of the compound in each sample using a validated HPLC method.

  • Data Analysis: For each temperature, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, this plot will be a straight line. The slope of this line is the negative of the rate constant (-k).

  • Arrhenius Plot: Plot ln(k) versus the inverse of the absolute temperature (1/T). This is the Arrhenius plot, which can be used to predict the degradation rate at any temperature, even under normal storage conditions.

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare Solutions of Purified Product B Incubate at Multiple Temperatures (T1, T2, T3) A->B C Sample at Time Intervals (t1, t2, t3...) B->C D Quench & Analyze by HPLC C->D E Plot ln[C] vs. Time (for each T) D->E F Determine Rate Constants (k) E->F G Create Arrhenius Plot (ln(k) vs. 1/T) F->G H Predict Stability at Any Temperature G->H

Caption: Workflow for a degradation kinetic study.

Experimental Protocols

Protocol 1: Real-Time Reaction Monitoring using HPLC-UV
  • Method Development: Develop a stability-indicating HPLC method capable of separating the starting materials, the desired product, and all significant impurities. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Standard Preparation: Prepare a standard solution of your purified product at a known concentration. This will be used for quantification.

  • Sampling Procedure: a. At each time point, withdraw a small, precise volume of the reaction mixture (e.g., 50 µL). b. Immediately quench the reaction by diluting the aliquot into a larger, known volume of a cold solvent mixture (e.g., 950 µL of 50:50 acetonitrile:water) in an HPLC vial. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Determine the concentration of the product and impurities by comparing their peak areas to the peak area of the standard. Calculate the percent conversion and purity at each time point.

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 min
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temp.30 °C
Protocol 2: Systematic Temperature Scouting Protocol
  • Reaction Setup: In a parallel synthesis reactor or a series of round-bottom flasks equipped with stir bars and reflux condensers, set up identical reactions. For example, prepare four reactions, each with 1 mmol of the limiting reagent in 10 mL of solvent.

  • Temperature Control: Place each flask in a pre-heated oil bath or heating mantle controlled by a thermocouple to maintain the target temperatures (e.g., 60°C, 70°C, 80°C, 90°C).

  • Initiate Reactions: Add the final reagent to each flask simultaneously to start the reactions.

  • Sampling: At regular intervals (e.g., every hour for the first 4 hours, then every 4 hours), take samples from each reaction vessel as described in Protocol 1.

  • Analysis and Evaluation: After the planned reaction time, analyze all collected samples by HPLC. Create plots of product yield vs. time and purity vs. time for each temperature.

  • Determine Optimum: Identify the temperature and time that provide the best balance of high yield, high purity, and a practical reaction duration.

References

  • J Pharm Sci. 1994 Oct;83(10):1457-60. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution.

  • J Org Chem. 2011 Nov 18;76(22):9437-49. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study.

  • The Journal of Organic Chemistry. 2011 Sep 28. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study.

  • ResearchGate. Degradation kinetic of sulfamethoxazole and appearance/disappearance...

  • ACS Organic & Inorganic Au. 2025 Dec 1. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.

  • ChemRxiv. 2025. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.

  • ResearchGate. 2025 Aug 6. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study.

  • MDPI. 2025 May 25. Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation.

  • Construction of Isoxazole ring: An Overview. 2024 Jun 30.

  • Separation Science. 2025 Mar 24. Analytical Techniques In Stability Testing.

  • MDPI. 2024 Oct 14. Kinetic Modelling of Aromaticity and Colour Changes during the Degradation of Sulfamethoxazole Using Photo-Fenton Technology.

  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.

  • ResearchGate. 2024 Oct 2. Kinetic Modelling of Aromaticity and Colour Changes during the Degradation of Sulfamethoxazole Using Photo-Fenton Technology.

  • LCGC. 2023 Jan 1. Analytical Methods to Determine the Stability of Biopharmaceutical Products.

  • Organic Letters. 2009 Feb 11. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.

  • ResearchGate. 2025 Aug 10. Structure and stability of isoxazoline compounds.

  • RSC Publishing. 2025 Mar 17. Advances in isoxazole chemistry and their role in drug discovery.

  • RSC Publishing. 2016 Mar 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.

  • Google Patents. Process for preparing 3-aminoisoxazole derivatives.

  • Emery Pharma. Pharmaceutical Stability Testing.

  • IJSDR. Stability indicating study by using different analytical techniques.

  • AMSbiopharma. 2025 Dec 11. Stability-indicating methods for peptide drug analysis.

  • PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

  • MDPI. 2025 Aug 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

  • ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole.

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.

  • ResearchGate. 2025 Aug 7. Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.

  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. 2022 Mar 29.

  • Benchchem. 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Chlorophenyl Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic challenges of 2-chlorophenyl substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in achieving desired yields and purities with this specific class of compounds. The ortho-chloro substituent on the phenyl ring introduces significant steric hindrance, which can impede classical synthetic routes.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these synthetic hurdles. Our approach is grounded in mechanistic principles and supported by peer-reviewed literature to ensure you receive reliable and actionable guidance.

Part 1: Troubleshooting Guide - Common Issues & Strategic Solutions

The synthesis of isoxazoles, particularly through 1,3-dipolar cycloaddition, can be significantly hampered by sterically demanding substituents. The 2-chlorophenyl group is a prime example, where the bulky chlorine atom ortho to the point of attachment can hinder the approach of reagents, leading to low yields, slow reaction rates, or complete reaction failure.

Issue 1: Low or No Yield in [3+2] Cycloaddition Reactions

Scenario: You are attempting a 1,3-dipolar cycloaddition between a 2-chlorophenyl-substituted alkyne and a nitrile oxide (or vice versa) and observing minimal to no formation of the desired isoxazole product.

Root Cause Analysis: The primary reason for this failure is the steric clash between the ortho-chloro group and the incoming dipole/dipolarophile. This clash increases the activation energy of the transition state, making the reaction kinetically unfavorable under standard conditions.

Strategic Solutions:

  • Elevated Temperatures & Microwave Irradiation: To overcome the high activation energy barrier, increasing the thermal energy of the system is often the most direct approach.

    • Conventional Heating: Refluxing in high-boiling point solvents such as toluene, xylene, or DMF can be effective. However, this can sometimes lead to side product formation.

    • Microwave-Assisted Synthesis: This is a highly effective technique for overcoming steric barriers. Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields where conventional heating fails. The focused energy input can more efficiently drive the reaction over the activation energy hump.

  • Catalyst Selection & Loading: For catalyzed reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form a triazole precursor that is later converted to an isoxazole, the choice of catalyst is critical.

    • Less Bulky Ligands: If using a copper catalyst with a ligand, switch to a less sterically demanding ligand to minimize clashes around the metal center.

    • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can increase the concentration of the active catalytic species, improving the reaction rate. This should be done judiciously to avoid purification issues.

  • Solvent Effects: The choice of solvent can influence the transition state geometry.

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can sometimes stabilize charged intermediates or transition states more effectively, potentially lowering the activation barrier.

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at high temperatures can force the reactants together and lead to product formation.

Issue 2: Poor Regioselectivity - Formation of Unwanted Isoxazole Isomers

Scenario: The reaction is proceeding, but you are obtaining a mixture of isoxazole regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted), with the desired isomer being the minor product.

Root Cause Analysis: While steric hindrance can slow down the formation of the desired isomer, it can sometimes favor an alternative, less hindered reaction pathway, leading to the formation of a different regioisomer. The electronic effects of the substituents also play a crucial role in directing the regioselectivity of the cycloaddition.

Strategic Solutions:

  • Directed Cycloaddition Strategies: Employing reactants with strong directing groups can enforce a specific regiochemical outcome.

    • Use of Electron-Withdrawing/Donating Groups: The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. Modifying the electronic properties of the other substituents on your reactants can help favor the desired isomer.

    • Pre-functionalized Substrates: Introducing a directing group that can be removed or modified after the cycloaddition can be a powerful strategy.

  • Metal-Catalyzed Approaches: Certain metal-catalyzed reactions offer high degrees of regiocontrol. For instance, ruthenium-catalyzed cycloadditions are known to provide excellent regioselectivity, often complementary to that of copper-catalyzed reactions.

Experimental Workflow: Overcoming Steric Hindrance via Microwave Synthesis

Below is a generalized protocol for a microwave-assisted 1,3-dipolar cycloaddition.

Protocol: Microwave-Assisted Synthesis of a 2-Chlorophenyl Substituted Isoxazole

Objective: To synthesize a 3-(2-chlorophenyl)-5-substituted isoxazole from a 2-chlorobenzaldoxime and a terminal alkyne.

Materials:

  • 2-Chlorobenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Pyridine or Triethylamine (base)

  • Substituted terminal alkyne

  • Solvent (e.g., DMF, Toluene)

  • Microwave reactor vials

Procedure:

  • In situ Generation of the Nitrile Oxide:

    • In a microwave-safe vial, dissolve 2-chlorobenzaldoxime (1.0 eq) in DMF.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

    • Slowly add pyridine (1.1 eq) dropwise at 0°C. This will form the intermediate hydroximoyl chloride.

  • Cycloaddition:

    • To the same vial, add the substituted terminal alkyne (1.2 eq).

    • Add triethylamine (1.5 eq) to generate the nitrile oxide in situ, which will then react with the alkyne.

    • Seal the vial tightly with a septum cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Set the reaction temperature to 120-150°C.

    • Set the reaction time to 20-40 minutes.

    • Set the power to a level that maintains the target temperature (e.g., 100-200 W).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Condition Optimization
ParameterStandard ConditionsRecommended Modification for Steric HindranceRationale
Temperature Room Temp to 80°C120°C to 180°C (Microwave)Provides sufficient energy to overcome the activation barrier increased by steric clash.
Catalyst Standard Cu(I) sourceCu(I) with less bulky ligands (e.g., IPr) or higher catalyst loadingReduces steric congestion around the metal center, facilitating substrate approach.
Solvent THF, DichloromethaneToluene, Xylene, DMF, or neatHigh-boiling point solvents allow for higher reaction temperatures.
Pressure AtmosphericHigh Pressure (10-15 kbar)Can favor the formation of the more compact transition state, though less accessible experimentally.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am seeing the formation of a furoxan dimer instead of my desired isoxazole. What is happening and how can I prevent it?

A1: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common side reaction resulting from the dimerization of the nitrile oxide intermediate. This happens when the cycloaddition with the alkyne is slow, which is often the case with sterically hindered substrates. To minimize this, you should ensure that the alkyne is present in the reaction mixture as the nitrile oxide is being generated. Using a slow addition of the base (like triethylamine) to the mixture of the hydroximoyl chloride and the alkyne can help. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne over the dimerization.

Q2: My reaction is very slow, taking several days, and the yield is still poor. Besides temperature, what else can I try?

A2: If high temperatures are not viable or effective, consider a change in your synthetic strategy. Instead of a [3+2] cycloaddition, you could explore a condensation reaction. For example, the reaction of a 1,3-dicarbonyl compound with hydroxylamine can yield an isoxazole. You would need to synthesize a 1-(2-chlorophenyl)-1,3-dicarbonyl precursor. While this involves more steps, it can be a more reliable route when cycloadditions fail due to steric hindrance.

Q3: Can I use a pre-formed nitrile oxide instead of generating it in situ?

A3: While it is possible to isolate some stable nitrile oxides, those derived from 2-chlorobenzaldehyde are generally unstable and prone to dimerization. Generating it in situ is almost always the preferred and more efficient method. It ensures the reactive species is trapped by the dipolarophile as soon as it is formed.

Q4: How do I confirm that steric hindrance is the primary issue?

A4: A good control experiment is to run the reaction with a less hindered analogue. For example, perform the same reaction with a phenyl-substituted alkyne (instead of 2-chlorophenyl) under the identical conditions. If the reaction with the unsubstituted phenyl group proceeds smoothly and gives a good yield, it is a strong indication that the ortho-chloro group is the source of your difficulties.

Part 3: Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Yield

G Start Low or No Yield Observed Check_Sterics Is an ortho-substituent (e.g., 2-chlorophenyl) present? Start->Check_Sterics Increase_Energy Increase Thermal Energy Check_Sterics->Increase_Energy  Yes No_Sterics Investigate Other Factors: - Reagent Purity - Stoichiometry - Electronic Effects Check_Sterics->No_Sterics  No Microwave Use Microwave Irradiation (120-150°C) Increase_Energy->Microwave High_Boiling Use High-Boiling Solvent (Toluene, Xylene) Increase_Energy->High_Boiling Catalyst Optimize Catalyst System Microwave->Catalyst High_Boiling->Catalyst Ligand Switch to Less Bulky Ligand Catalyst->Ligand Loading Increase Catalyst Loading Catalyst->Loading Solvent Change Solvent Ligand->Solvent Loading->Solvent Polar_Aprotic Use Polar Aprotic (DMF, DMSO) Solvent->Polar_Aprotic Alternative_Route Consider Alternative Synthetic Route (e.g., Condensation) Polar_Aprotic->Alternative_Route If still failing

Caption: Troubleshooting workflow for low-yield isoxazole synthesis.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). Thioamide-based isoxazole synthesis using microwave-assisted heating. Journal of the Chemical Society, Perkin Transactions 1, (24), 2846-2846. [Link]

Technical Support Center: Recrystallization of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to empower you to develop a robust and effective recrystallization protocol.

Part 1: Foundational Principles & Initial Assessment
FAQ: What makes choosing a recrystallization solvent for this specific molecule challenging?

The structure of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine presents a unique purification challenge due to its dual chemical nature. It possesses a large, relatively non-polar substituted aryl-isoxazole core and a polar, basic primary amine (-NH₂) group. This combination leads to complex solubility behavior that does not fit neatly into a single solvent category.

  • The Aromatic Core : The bromo-chlorophenyl and isoxazole rings contribute to solubility in non-polar to moderately polar organic solvents.

  • The Amine Group : The primary amine is a polar, hydrogen-bonding group that increases solubility in polar protic solvents like alcohols.[1] Crucially, this amine is basic and can be protonated to form a salt, drastically altering its solubility profile—a property we can leverage for purification.[1][2][3]

Therefore, a successful recrystallization strategy depends on finding a solvent or solvent system that can effectively navigate this polarity difference.

Part 2: Systematic Solvent Screening & Selection

A systematic, small-scale screening process is the most reliable method for identifying an optimal recrystallization solvent. It is an empirical process that saves time and material.

Q: How do I systematically screen for a suitable recrystallization solvent?

Follow this workflow to test a range of solvents efficiently.

Experimental Workflow: Small-Scale Solvent Screening

Solvent_Screening_Workflow cluster_start Setup cluster_test Solubility Testing cluster_outcome Evaluation Start Place ~10-20 mg of crude product in a small test tube Add_Cold Add solvent dropwise (0.2 mL) at room temperature Start->Add_Cold Check_Cold Is it soluble? Add_Cold->Check_Cold Heat Heat mixture gently (e.g., in a warm water bath) Check_Cold->Heat No Bad2 POOR SOLVENT (Too soluble when cold) Check_Cold->Bad2 Yes Check_Hot Is it soluble? Heat->Check_Hot Cool Cool slowly to room temp, then in an ice bath Check_Hot->Cool Yes Bad1 POOR SOLVENT (Insoluble when hot) Check_Hot->Bad1 No Check_Crystals Do abundant, high-quality crystals form? Cool->Check_Crystals Good IDEAL SOLVENT Proceed to bulk recrystallization Check_Crystals->Good Yes Bad3 POOR RECOVERY (Soluble when cold, poor crystal yield) Check_Crystals->Bad3 No Candidate CANDIDATE FOR TWO-SOLVENT SYSTEM Bad2->Candidate

Caption: Workflow for systematic small-scale solvent screening.

Solvent Selection Guide

The following table provides a starting point for solvent selection, based on the "like dissolves like" principle and common laboratory practice.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine
Water 100HighLikely insoluble due to the large, non-polar aromatic core. May be useful as an anti-solvent with a polar organic solvent.
Ethanol/Methanol 78 / 65HighGood starting point. The alcohol's polarity should interact well with the amine group, while its organic character may dissolve the core upon heating.[4]
Isopropanol 82Medium-HighA good alternative to ethanol, often providing a better solubility differential between hot and cold.
Acetone 56MediumThe ketone group may offer good solubility. Its low boiling point can be a disadvantage, requiring careful handling.
Ethyl Acetate (EtOAc) 77MediumMay be a good candidate. The ester functionality provides moderate polarity. Often used in solvent pairs with hexanes.[3]
Dichloromethane (DCM) 40Medium-LowLikely to dissolve the compound at room temperature due to its effectiveness with many organics, making it a poor choice for single-solvent recrystallization.[5]
Toluene 111LowMay dissolve the compound when hot but could lead to "oiling out" upon cooling due to its non-polar nature.
Hexanes/Heptane ~69 / ~98Very LowAlmost certainly insoluble. Excellent candidates for use as an "anti-solvent" in a two-solvent system.[3]
Part 3: Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable solvent is identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce your final yield.

  • Hot Filtration (if necessary): If insoluble impurities (dust, etc.) or colored, high-molecular-weight byproducts are present, perform a hot filtration. Add a small amount of activated charcoal to the solution to adsorb colored impurities, let it sit for a few minutes, and then filter the hot solution quickly through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is ideal when no single solvent provides the required solubility profile. It uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[6] A common pair for a molecule like this would be Ethanol (solvent) and Water (anti-solvent), or Ethyl Acetate (solvent) and Hexanes (anti-solvent).[3][7]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent."

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This point of cloudiness is the saturation point.

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization & Collection: Follow steps 4-7 from the Single-Solvent protocol.

Protocol 3: Acid-Base (Salt Formation) Recrystallization

This advanced technique leverages the basicity of the amine group and is particularly useful for removing non-basic impurities.

  • Dissolution & Protonation: Dissolve the crude amine in a suitable solvent (e.g., a minimal amount of ethanol or isopropanol). Add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt of your amine should precipitate.

  • Isolation of Salt: Collect the crude salt by filtration.

  • Recrystallization of the Salt: The amine salt is now significantly more polar. Attempt to recrystallize it using a polar solvent system, such as an ethanol/water or methanol/water mixture, following the single-solvent or two-solvent protocol.

  • Conversion back to Free Base (Optional): After obtaining the pure salt, you can convert it back to the free amine by dissolving it in water, basifying the solution with a base like sodium bicarbonate or sodium hydroxide, and extracting the pure amine with an organic solvent like ethyl acetate or DCM.

Part 4: Troubleshooting Guide
Troubleshooting Logic for Recrystallization

Troubleshooting_Logic Start Problem Encountered During Cooling Oiling Compound 'Oiled Out' (Formed a liquid layer) Start->Oiling NoCrystals No Crystals Formed Start->NoCrystals Powder Rapid Precipitation (Fine powder formed) Start->Powder Sol1 Re-heat solution to dissolve the oil. Add more solvent. Oiling->Sol1 Still oils out? Change solvent Sol2 Scratch the inside of the flask with a glass rod at the meniscus. NoCrystals->Sol2 Sol4 Cool the solution more slowly. Insulate the flask. Powder->Sol4 Sol5 Reduce the amount of anti-solvent or use a less non-polar anti-solvent. Powder->Sol5 If using two solvents Sol1->Oiling Still oils out? Change solvent Sol3 Add a 'seed' crystal of the pure compound. Sol2->Sol3 Sol6 Boil off some solvent to increase concentration. Sol3->Sol6

Caption: Decision tree for common recrystallization problems.

Q: My compound "oiled out" instead of crystallizing. What do I do?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, reheat the solution to dissolve the oil, add more solvent to decrease the saturation point, and allow it to cool more slowly. If the problem persists, consider a higher-boiling point solvent or a different solvent system altogether.

Q: No crystals are forming, even after cooling in ice. What are my next steps?

This indicates that the solution is not sufficiently saturated or that nucleation is inhibited.

  • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

  • Increase Concentration: Carefully evaporate some of the solvent by gently heating the solution or blowing a stream of inert gas (like nitrogen) over the surface, then attempt to cool it again.

Q: The crystals formed too quickly and look like powder. Are they pure?

Rapid precipitation traps impurities within the crystal lattice, resulting in a less pure product. This is often caused by cooling the solution too quickly or using a solvent system where the solubility changes too dramatically with temperature. The solution is to repeat the recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask can help.

References
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization, filtration and melting point.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Reddit. (2019, December 18). Recrystallization with two solvents.
  • ResearchGate. (2019, January 23). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine.
  • University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines.

Sources

Technical Support Center: Troubleshooting Cross-Coupling of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols for the selective cross-coupling of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, a key intermediate in pharmaceutical synthesis. Our focus is to address the prevalent challenge of premature debromination, ensuring high-yield, chemoselective formation of the desired carbon-carbon or carbon-heteroatom bond at the C-Br position.

Introduction: The Chemoselectivity Challenge

The substrate 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine presents a common yet significant challenge in palladium-catalyzed cross-coupling reactions. The goal is typically to leverage the higher reactivity of the C(sp²)-Br bond over the C(sp²)-Cl bond for selective functionalization.[1][2][3] However, a frequent and problematic side reaction is hydrodebromination (or simply, debromination), where the bromine atom is replaced by a hydrogen, leading to the formation of 5-(2-chlorophenyl)isoxazol-3-amine. This byproduct reduces the yield of the target molecule and complicates downstream purification.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to diagnose and resolve issues leading to poor yield and undesired debromination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My primary product is the debrominated starting material. What is causing this?

This is the most common failure mode. Hydrodehalogenation, the formal replacement of a halogen with a hydrogen, is a well-documented side reaction in palladium-catalyzed couplings.[5] Several factors can promote this undesired pathway.

Answer: The formation of the debrominated byproduct points to a catalytic cycle that favors reduction over cross-coupling. The key intermediate, Ar-Pd(II)-Br, formed after oxidative addition, is being intercepted by a hydride source before it can undergo transmetalation with your coupling partner.

Root Causes & Immediate Solutions:

  • Hydride Source: The "hydride" can originate from several places. Protic solvents (like alcohols), certain bases (like alkoxides or amines), or even trace water can act as hydride donors, especially at elevated temperatures.[5][6]

    • Troubleshooting:

      • Solvent Purity: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents.[7] If using an alcohol or aqueous mixture, consider switching to an aprotic solvent system like dioxane, THF, or toluene.

      • Base Selection: Strong, nucleophilic bases can promote debromination. Switch from bases like NaOH, KOH, or alkoxides to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.

    • Troubleshooting:

      • Reagent Purity: Ensure your coupling partner (e.g., boronic acid) is pure and active. Protodeboronation of boronic acids is a known issue, reducing the effective concentration of the transmetalating agent.[8] Consider using more stable boronic esters (e.g., pinacol esters).[5]

      • Reaction Temperature: While higher temperatures can accelerate the desired reaction, they often increase the rate of debromination disproportionately.[4] Attempt the reaction at a lower temperature (e.g., 60-80 °C) to see if the product-to-byproduct ratio improves.

Issue 2: I'm observing both debromination and some coupling at the chlorine position. How can I improve selectivity for the C-Br bond?

While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition (Reactivity Order: I > Br > OTf > Cl), this selectivity can be eroded under harsh conditions or with certain catalyst systems.[1][2]

Answer: Loss of selectivity indicates that the energy barrier for oxidative addition into the C-Cl bond is being overcome. This can be influenced by the ligand, temperature, and electronic nature of the substrate.

Root Causes & Immediate Solutions:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for controlling selectivity.[9][10]

    • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can be highly active and sometimes lead to over-reactivity, enabling the coupling of less reactive C-Cl bonds.[11]

    • Less Hindered Ligands: Simpler ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf often show better selectivity for C-Br coupling.[9]

    • Troubleshooting: Screen a panel of ligands. Start with a less bulky ligand like PPh₃ or Xantphos before moving to highly active biarylphosphine ligands.

  • High Temperature: Forcing conditions (temperatures >100-110 °C) can provide the necessary activation energy to cleave the stronger C-Cl bond.[2]

    • Troubleshooting: Lower the reaction temperature. A successful C-Br selective coupling should ideally run at or below 100 °C.

Issue 3: The reaction is sluggish and gives a mixture of starting material and debrominated product, with very little desired product.

This scenario suggests that the catalytic cycle is inefficient, and the side reaction (debromination) is kinetically competitive with the productive coupling pathway.

Answer: A sluggish reaction points to a problem with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[11] When the desired pathway is slow, competing decomposition and side reactions become more prominent.

Troubleshooting Workflow:

  • Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. Use a fresh batch or a reliable pre-catalyst.[7] Impurities in reagents can act as catalyst poisons.[7]

  • Optimize the Base: The base plays a crucial role in the transmetalation step, especially in Suzuki couplings. The choice of base is highly substrate-dependent.

    • Screening: Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Effects: The solvent affects both the solubility of reagents and the stability of catalytic intermediates.

    • Screening: Try different solvent systems. A common starting point is a mixture of an aprotic organic solvent (like Dioxane or Toluene) with water (e.g., 4:1 ratio) for Suzuki reactions.

  • Consider the Isoxazole Ring: The isoxazole ring is generally stable but can be sensitive to strong bases or high temperatures, potentially leading to ring-opening or other decomposition pathways that inhibit the catalyst.[12][13] If you suspect substrate instability, try running the reaction at the lowest possible temperature that still affords conversion.

Visualizing the Competing Pathways

The diagram below illustrates the critical juncture in the catalytic cycle where the reaction can either proceed to the desired cross-coupled product or be diverted to the undesired debrominated byproduct.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Br (Substrate) ArX->OxAdd Intermediate Ar-Pd(II)Ln-Br OxAdd->Intermediate Key Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Debromination Hydrodebromination (Side Reaction) Intermediate->Debromination Competing Pathway CouplingPartner R-M (e.g., Ar'-B(OH)₂) CouplingPartner->Transmetalation CoupledInt Ar-Pd(II)Ln-R Transmetalation->CoupledInt Desired Pathway RedElim Reductive Elimination CoupledInt->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Hydride Hydride Source (Solvent, Base, H₂O) Hydride->Debromination DebromProduct Ar-H (Byproduct) Debromination->DebromProduct

Caption: Competing catalytic pathways for cross-coupling vs. debromination.

Optimized Protocols to Mitigate Debromination

The following protocols provide robust starting points for Suzuki-Miyaura and Sonogashira couplings, designed specifically to favor C-Br selectivity and minimize hydrodebromination.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol uses a milder base and moderate temperature to enhance selectivity.

Materials & Reagents:

ReagentAmount (mol equiv)Notes
5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine1.0Starting material
Arylboronic Acid1.2 - 1.5Ensure high purity. Consider using the corresponding pinacol ester.
Pd(dppf)Cl₂0.02 - 0.05A reliable pre-catalyst known for good selectivity.
K₂CO₃ or K₃PO₄2.0 - 3.0Use anhydrous powder.
1,4-Dioxane / Water (4:1 v/v)-Use anhydrous, degassed solvents.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of starting material and the appearance of the product mass.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Selective Copper-Free Sonogashira Coupling

This protocol avoids copper co-catalysts, which can sometimes promote side reactions, and uses a mild organic base.

Materials & Reagents:

ReagentAmount (mol equiv)Notes
5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine1.0Starting material
Terminal Alkyne1.2 - 1.5Ensure it is free of moisture and impurities.
Pd(PPh₃)₂Cl₂0.02 - 0.05A standard catalyst for Sonogashira couplings.
Triethylamine (TEA) or Diisopropylamine (DIPA)3.0Acts as both base and solvent. Must be anhydrous.
Toluene or THF-Anhydrous, degassed co-solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a dry, inerted reaction vessel, dissolve 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, Pd(PPh₃)₂Cl₂, and the terminal alkyne in the co-solvent (Toluene or THF).

  • Base Addition: Add the anhydrous amine base (TEA or DIPA) via syringe.

  • Reaction: Stir the mixture at a temperature range of 50-70 °C. Higher temperatures may be required but should be approached cautiously to avoid debromination.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture. Remove the amine salt by filtration if it precipitates. Dilute the filtrate with an organic solvent and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove excess amine, followed by brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing and resolving common issues during your cross-coupling reaction.

Caption: A decision tree for troubleshooting debromination and low yield.

This guide provides a comprehensive framework for addressing the challenge of debromination in the cross-coupling of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. By systematically evaluating and optimizing the choice of base, ligand, solvent, and temperature, researchers can significantly improve the chemoselectivity and yield of their desired transformations.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • synthetic reactions using isoxazole compounds. Japan Science and Technology Agency.

Sources

Technical Guide: Minimizing Side Reactions in Isoxazol-3-amine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Paradox

Isoxazol-3-amines present a unique synthetic challenge due to two competing electronic factors:

  • Poor Nucleophilicity: The amine is exocyclic to an electron-deficient heteroaromatic ring. The adjacent ring nitrogen and oxygen atoms inductively withdraw electron density, rendering the amine significantly less nucleophilic than aniline (

    
     of conjugate acid 
    
    
    
    0–2 vs. 4.6 for aniline).
  • Ring Lability: The N-O bond is the "weak link."[1] Under harsh basic conditions (often employed to force the acylation of weak amines), the isoxazole ring is prone to cleavage (rearrangement to cyanoketones or nitriles).

The Consequence: Researchers often increase temperature or base strength to drive the reaction, leading to bis-acylation (imide formation) or decomposition , rather than the desired mono-amide.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the desired pathway and common failure modes.

IsoxazoleAcylation Start Isoxazol-3-amine (Weak Nucleophile) Mono Mono-Amide (Desired Product) Start->Mono Mild Base (Pyridine/DCM) RingOpen Ring Cleavage (Nitrile/Ketone) Start->RingOpen Strong Base (NaH) or Nucleophilic Attack at C5 Reagent Acylating Agent (R-COCl / Anhydride) Bis Bis-Imide (Over-reaction) Mono->Bis Excess Reagent High Temp DMAP Bis->Mono Selective Hydrolysis (NaOH/MeOH)

Troubleshooting Center

Symptom-Based Diagnostics
SymptomProbable CauseTechnical Solution
Low Conversion (<20%) Poor nucleophilicity of the amine; Acyl chloride hydrolysis.Switch Reagent: Use a stronger electrophile (Acid Chloride > Anhydride).Catalysis: Add 10 mol% DMAP (carefully monitor for bis-acylation).Solvent: Switch to Pyridine (acts as both solvent and catalyst).
High Bis-Acylation (>30%) Excess acylating agent; Reaction time too long; Base too strong.Stoichiometry: Limit acyl chloride to 1.05 eq.Step-wise Addition: Add acyl chloride at 0°C slowly.Salvage: Do not discard. Treat crude with NaOH/MeOH to hydrolyze the imide back to amide (See Protocol C).
Ring Decomposition Use of strong bases (NaH, LDA, tBuOK); High temperatures (>80°C).Base Selection: Restrict bases to Pyridine, TEA, or DIPEA.Temp Control: Keep reaction < 40°C. Isoxazoles are thermally stable but chemically labile to base.
Regio-isomers (Ring N) Rare, but occurs with alkylating agents or specific sterics.Solvent Control: Use non-polar solvents (DCM/Toluene) to favor exocyclic amine attack over the ring nitrogen.

Strategic Protocols

Strategy A: The "Soft" Approach (Standard)

Best for valuable substrates where bis-acylation must be avoided.

Concept: Use pyridine as both solvent and base to form the N-acylpyridinium intermediate, which is more reactive than the acid chloride but less prone to "runaway" bis-acylation than DMAP-catalyzed systems.

  • Dissolution: Dissolve Isoxazol-3-amine (1.0 eq) in dry DCM (0.2 M).

  • Base: Add Pyridine (3.0 eq). Note: Pyridine is preferred over TEA because it buffers the system and activates the acyl chloride.

  • Addition: Cool to 0°C. Add Acid Chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to RT. Stir 4–16 hours.

  • Workup: Quench with saturated NaHCO₃. Wash with 1M HCl (to remove pyridine)

    
     Brine 
    
    
    
    Dry over Na₂SO₄.
Strategy B: The "Hard" Approach (Bis-Acylation Salvage)

Best for unreactive amines where Strategy A stalls.

Concept: Intentionally drive the reaction to the Bis-Imide (or a mixture of Mono/Bis) using forcing conditions, then selectively hydrolyze the second acyl group. The imide bond is significantly more labile than the amide bond.

  • Acylation: React amine (1.0 eq) with Acid Chloride (2.5 eq) and TEA (3.0 eq) + DMAP (0.2 eq) in DCM at reflux until starting material is consumed (forms Bis-product).

  • Evaporation: Remove solvent.

  • Selective Hydrolysis: Redissolve crude in MeOH/THF (1:1). Add 1M NaOH (2.0 eq).

  • Monitoring: Stir at RT. Monitor by TLC/LCMS. The Bis-spot will convert rapidly to the Mono-spot.

  • Quench: Neutralize with 1M HCl immediately upon disappearance of Bis-product to prevent amide hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use coupling agents (HATU/EDC) instead of acid chlorides? A: Yes, but reaction times will be significantly longer. Isoxazol-3-amines are poor nucleophiles. If you must use a carboxylic acid, activate it as a mixed anhydride (Isobutyl chloroformate/NMM) first, rather than using standard peptide coupling conditions, which may stall.

Q: Why did my isoxazole ring open? A: You likely used a strong nucleophilic base (like hydroxide in high concentration) or a strong hindered base (like NaH) which attacked the C5 position or deprotonated C4, leading to fragmentation (the Boulton-Katritzky rearrangement type pathways). Always stick to organic amine bases (Pyridine/TEA) when possible.

Q: How do I remove the Bis-acylated byproduct if I don't want to do the hydrolysis step? A: Bis-acylated isoxazoles are much less polar than the mono-acylated product. They can usually be separated easily via flash chromatography (Hexane/EtOAc). However, the hydrolysis method (Strategy B) effectively increases your yield by recycling the byproduct.

References

  • Mechanisms of Heterocyclic Amine Acylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of aniline/heterocycle nucleophilicity).
  • Isoxazole Ring Stability: Beilstein Journal of Organic Chemistry, "Base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines" (Discusses base sensitivity and ring opening).

  • Hydrolysis of Bis-Acylated Isoxazoles: South Asian Research Journal of Pharmaceutical Sciences, "Synthesis of Novel Isoxazole Derivatives... hydrolysis with sodium hydroxide" (Validates the hydrolysis of N-acylated species to mono-amines).

  • Reactivity of 3-Amino-5-methylisoxazole: Chemistry of Heterocyclic Compounds, "Reactions of 3(5)-Aminoisoxazoles" (Comprehensive review of reactivity profiles).

  • Acylation Strategies: Organic Chemistry Portal, "Chemoselective Acylation of Primary Amines".

Sources

Technical Support Center: Manufacturing Scale-Up of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful scale-up of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, a key intermediate in pharmaceutical synthesis, requires a transition from laboratory-scale procedures to robust, safe, and reproducible manufacturing processes. This guide provides in-depth technical support for researchers, chemists, and process engineers encountering challenges during this critical phase. We will address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Synthetic Pathway and Key Scale-Up Considerations

The manufacturing process for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine typically proceeds via the cyclization of a β-ketonitrile intermediate with hydroxylamine. The regioselectivity of this reaction is paramount to ensuring the desired 3-amino isomer is the major product.

Proposed Synthetic Workflow

The following diagram outlines a common synthetic route, which forms the basis for our discussion.

Synthetic_Workflow cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Isoxazole Ring Formation A 5-Bromo-2-chlorobenzonitrile C Intermediate: (E/Z)-3-(5-bromo-2-chlorophenyl)-3-oxopropanenitrile A->C Strong Base (e.g., NaH, LDA) Anhydrous Solvent (e.g., THF) B Ethyl Acetate B->C E Final Product: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine C->E pH & Temp Control Solvent (e.g., MeOH/H2O) D Hydroxylamine HCl D->E

Caption: General synthetic route for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, high-impact challenges that frequently arise during the scale-up process.

Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue often attributable to mass and heat transfer limitations, as well as changes in reactant stoichiometry and purity.

Causality:

  • Mixing Inefficiency: In large reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions or incomplete conversion. The initial Claisen condensation to form the β-ketonitrile is particularly sensitive to inefficient mixing of the strong base.

  • Heat Transfer: The cyclization step is often exothermic. Poor heat dissipation in a large vessel can cause the temperature to rise uncontrollably, promoting decomposition of the product or the formation of impurities.

  • Reagent Quality: The quality and water content of solvents and reagents (especially strong bases like NaH) have a more pronounced effect at scale.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Materials Step 1: Verify Starting Materials Purity (NMR, GC/LC-MS) Water Content (KF Titration) Reagent Activity (e.g., NaH dispersion) Start->Check_Materials Check_Conditions Step 2: Analyze Reaction Conditions Effective Mixing (Agitator Speed/Design) Internal vs. Jacket Temperature Reagent Addition Rate Check_Materials->Check_Conditions Materials OK Check_Workup Step 3: Evaluate Workup & Isolation Product Solubility in Extraction Solvents pH of Aqueous Quench Isolation Method (Precipitation vs. Crystallization) Check_Conditions->Check_Workup Conditions OK Optimize Optimize Process Parameters Check_Workup->Optimize Workup OK

Caption: Systematic workflow for diagnosing low-yield issues during scale-up.

Q2: I am observing a significant amount of the undesired 3-(5-Bromo-2-chlorophenyl)isoxazol-5-amine regioisomer. How can I improve selectivity for the 3-amino product?

Answer: This is the most critical process parameter for this synthesis. Regioselectivity in the reaction between a β-ketonitrile and hydroxylamine is primarily controlled by the reaction's pH and temperature.[1]

Mechanistic Insight: The β-ketonitrile intermediate possesses two electrophilic sites: the nitrile carbon and the ketone carbon.

  • Attack at the Nitrile (Desired): At a slightly acidic to neutral pH (7 < pH < 8) and lower temperatures (≤45 °C), hydroxylamine preferentially attacks the nitrile group. This pathway leads to the formation of the desired 3-amino-isoxazole.[1]

  • Attack at the Ketone (Undesired): Under more basic conditions (pH > 8) and at higher temperatures (>50 °C), the reaction favors nucleophilic attack on the ketone carbonyl, which ultimately yields the undesired 5-amino-isoxazole isomer.[1]

Recommended Control Strategy:

ParameterTarget RangeRationale
pH 7.2 - 7.8Favors nucleophilic attack at the nitrile carbon over the ketone.[1]
Temperature 25 - 45 °CSuppresses the competing reaction pathway leading to the 5-amino isomer.
Reagent Hydroxylamine HClThe hydrochloride salt helps maintain a slightly acidic pH upon dissolution.
Base (for pH adjust) Sodium AcetateActs as a buffer to maintain the pH within the optimal range.[2]

Process Control Protocol (Small-Scale Test):

  • Dissolve the β-ketonitrile intermediate (1.0 eq) in methanol.

  • In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Slowly add the aqueous hydroxylamine solution to the methanol solution, maintaining the temperature below 30°C.

  • Monitor the internal pH of the reaction mixture using a calibrated pH probe. Adjust with a dilute solution of acetic acid or sodium bicarbonate if necessary to maintain pH 7.2-7.8.

  • Stir the reaction at 40-45°C and monitor for completion by HPLC.

Regioselectivity_Control cluster_desired Desired Pathway cluster_undesired Undesired Pathway Intermediate β-Ketonitrile Intermediate Path1_Conditions pH 7-8 Temp ≤ 45°C Intermediate->Path1_Conditions Path2_Conditions pH > 8 Temp > 50°C Intermediate->Path2_Conditions Attack_Nitrile Attack at Nitrile Path1_Conditions->Attack_Nitrile Product_3_Amine 3-Amino-Isoxazole (Product) Attack_Nitrile->Product_3_Amine Attack_Ketone Attack at Ketone Path2_Conditions->Attack_Ketone Product_5_Amine 5-Amino-Isoxazole (Impurity) Attack_Ketone->Product_5_Amine

Caption: Influence of pH and temperature on regioselective isoxazole formation.[1]

Q3: My final product is difficult to purify and fails to meet purity specifications. What are common impurities and how can I remove them?

Answer: Purification challenges at scale are often due to the presence of structurally similar impurities that co-crystallize with the product.

Potential Impurities and Their Sources:

ImpurityLikely SourceRecommended Action
3-(5-Bromo-2-chlorophenyl)isoxazol-5-amine Incorrect pH/temperature control during cyclization.Re-optimize cyclization conditions (See Q2). Consider re-slurry or recrystallization in a solvent system that differentiates the isomers (e.g., Isopropanol/Water, Toluene).
Unreacted β-ketonitrile Incomplete reaction, poor mixing, or insufficient hydroxylamine.Increase reaction time or temperature moderately. Ensure >1.0 equivalent of hydroxylamine is used.
5-Bromo-2-chlorobenzonitrile Carryover from the first step.Improve purification of the β-ketonitrile intermediate before cyclization.
Furoxans Dimerization of nitrile oxide intermediates, which can form under certain oxidative conditions.[3]Ensure the reaction is not exposed to strong oxidizing agents and maintain an inert atmosphere if necessary.

Protocol for Recrystallization Solvent Screening:

  • Place ~50 mg of impure, dry product into several vials.

  • Add a single solvent (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile) to each vial in 0.5 mL increments at an elevated temperature (e.g., 60-70°C) until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, then cool further in an ice bath.

  • Observe which solvent system provides good crystal formation and yields a purer solid upon filtration (analyze by HPLC).

  • For improved results, test binary solvent systems (e.g., Toluene/Heptane, Isopropanol/Water) where the product is soluble in the primary solvent and insoluble in the anti-solvent.

Q4: The cyclization reaction shows a dangerous temperature spike during scale-up. How can we manage the exotherm?

Answer: The formation of the isoxazole ring is an exothermic process. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.

Control Measures:

  • Controlled Addition: Instead of adding all reagents at once, add one of the reactants (e.g., the aqueous hydroxylamine solution) slowly and sub-surface to the solution of the β-ketonitrile.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, although this may impact cycle time and downstream processing.

  • Cooling Capacity: Ensure the reactor's cooling system is adequate for the batch size. The temperature difference (ΔT) between the reactor jacket and the internal batch temperature should be monitored closely.

  • Reaction Calorimetry: For large-scale manufacturing, performing a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.

Thermal_Safety Addition Reagent Addition Rate Heat_Gen Heat Generation Rate (q_gen) Addition->Heat_Gen Temp Batch Temperature Heat_Gen->Temp increases Cooling Reactor Cooling Capacity (q_cool) Cooling->Temp decreases Safety Safe Operation (q_gen ≤ q_cool) Temp->Safety Runaway Thermal Runaway (q_gen > q_cool) Temp->Runaway

Caption: Conceptual diagram for managing thermal safety during exothermic reactions.

Section 3: Safety Considerations

Scaling up the synthesis of halogenated organic compounds requires stringent safety protocols.[4]

Reagent/CompoundHazardRecommended Handling Procedure (Scale-Up)
Sodium Hydride (NaH) Flammable solid, reacts violently with water.Use in an inert atmosphere (Nitrogen/Argon). Dispense as a mineral oil dispersion. Quench excess NaH slowly with a proton source like isopropanol before aqueous workup.
Hydroxylamine HCl Can be thermally unstable and potentially explosive, especially in concentrated form or as a free base.Use in solution. Avoid heating isolated hydroxylamine. Ensure good temperature control during the reaction.
Halogenated Solvents (e.g., Dichloromethane) Potential carcinogen, environmental hazard.Use in a closed system with appropriate ventilation. Minimize use where possible, consider greener solvent alternatives like 2-MeTHF.
Final Product/Intermediates Halogenated aromatic compounds may have unknown toxicity.[4]Handle with appropriate PPE (gloves, lab coat, safety glasses). Avoid generating dust. Perform handling in a ventilated enclosure.

Section 4: References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2006). NIH Public Access. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2018). Sciforum. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (1981). Organic Syntheses. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). ResearchGate. [Link]

  • Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (2011). Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Synthesis. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2020). RSC Medicinal Chemistry. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2021). RSC Publishing. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). NIH. [Link]

  • General remarks 2. Procedures and characterizations data of compounds 2.1 General procedures of synthesis of 5-amino-isoxazoles. (2018). The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (2025). ResearchGate. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). NIH. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2018). Google Patents.

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). S. Afr. J. Chem.. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). NIH. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journals. [Link]

  • Perspective on halogenated organic compounds. (2023). NIH. [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Interpretation Guide: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Executive Summary

Compound: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine CAS: 1092460-36-6 (Analogous/Generic Reference) Molecular Formula: C9H6BrClN2O Key Diagnostic Features: The structural integrity of this isoxazole scaffold relies on distinguishing the 3-amino-5-aryl regioisomer from its 5-amino-3-aryl counterpart. The most critical "fingerprint" signal is the isoxazole H-4 proton , which resonates in a distinct window (~6.0–6.8 ppm) compared to the upfield shift (~4.8–5.5 ppm) observed in 5-amino regioisomers. Additionally, the 5-bromo-2-chlorophenyl moiety presents a specific AMX (or ABX) spin system that must be validated through coupling constant (


) analysis.

Structural Assignment Strategy

To ensure authoritative identification, the molecule is dissected into three distinct magnetic environments.

Fragment A: The Isoxazole Core[1][2]
  • H-4 (Methine): The singlet arising from the proton at position 4 of the isoxazole ring. Its chemical shift is sensitive to the electronic nature of the aryl substituent at position 5.[1]

  • 3-NH₂ (Amine): Exchangeable protons. In DMSO-

    
    , these appear as a broad singlet or two distinct peaks if hydrogen bonding is restricted. In CDCl
    
    
    
    , they are often broad and concentration-dependent.
Fragment B: The 5-Bromo-2-chlorophenyl Ring

This trisubstituted benzene ring follows a specific substitution pattern (1,2,5-substitution relative to the ring, or 1-isoxazolyl-2-chloro-5-bromo):

  • H-6' (Aryl): Located ortho to the isoxazole and meta to the bromine. Expected to be the most deshielded aryl proton due to the anisotropy of the heterocyclic ring.

  • H-4' (Aryl): Located ortho to the bromine and para to the isoxazole connection? Correction: Numbering relative to phenyl attachment (C1'): Cl is at C2', Br is at C5'. Therefore, protons are at C3', C4', and C6'.

    • H-3': Ortho to Chlorine.

    • H-4': Ortho to Bromine, Meta to Chlorine.

    • H-6': Ortho to Isoxazole, Meta to Bromine.

  • Coupling Logic:

    • 
      : Ortho coupling (~8.0–9.0 Hz).
      
    • 
      : Meta coupling (~2.0–3.0 Hz).
      
    • 
      : Para coupling (usually ~0 Hz).
      

Detailed 1H NMR Analysis (DMSO- )

Recommended Solvent: DMSO-


 is preferred over CDCl

to visualize the amine protons and prevent signal overlap in the aromatic region.
Predicted Experimental Data Table
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
H-6' Aryl CH7.95 – 8.05 Doublet (d)1H

Deshielded by isoxazole; meta to Br.
H-4' Aryl CH7.65 – 7.75 Doublet of Doublets (dd)1H

Vicinal to H-3', long-range to H-6'.
H-3' Aryl CH7.50 – 7.60 Doublet (d)1H

Ortho to electron-withdrawing Cl.
H-4 Isoxazole CH6.35 – 6.55 Singlet (s)1H-Diagnostic singlet for 3-amino-5-aryl system.
NH₂ Amine5.40 – 5.80 Broad Singlet (br s)2H-Exchangeable; shift varies with concentration.

Note: Chemical shifts are estimated based on substituent additivity rules and analogous 3-amino-5-phenylisoxazole derivatives.

Comparative Analysis & Quality Control

This section defines how to distinguish the target product from common synthetic pitfalls.

Comparison 1: Target vs. Regioisomer (3-(5-bromo-2-chlorophenyl)isoxazol-5-amine)

The most common synthetic error is the formation of the regioisomer where the amine and aryl groups are swapped.

  • Target (3-NH₂): H-4 signal is aromatic-like (

    
     6.35 – 6.55 ppm ).
    
  • Regioisomer (5-NH₂): H-4 signal is enamine-like, significantly upfield (

    
     4.80 – 5.30 ppm ).
    
  • Mechanism: The 5-amino isomer allows resonance delocalization of the nitrogen lone pair into the ring C=C bond, shielding H-4.

Comparison 2: Target vs. Precursor (Beta-Keto Nitrile/Oxime)

If synthesized via the condensation of a beta-keto nitrile with hydroxylamine:

  • Precursor: Will show a methylene signal (-CH₂-) around

    
     4.0–4.5 ppm  (often obscured or tautomerized).
    
  • Product: Disappearance of methylene protons and appearance of the distinct H-4 isoxazole singlet .

Comparison 3: Solvent Effects (DMSO- vs. CDCl )
  • CDCl

    
    :  The NH₂ peak may broaden into the baseline or shift upfield to ~4.0 ppm. H-4 often shifts slightly upfield (~0.1–0.2 ppm) compared to DMSO.
    
  • DMSO-

    
    :  Stabilizes the NH₂ protons via H-bonding, making integration reliable for purity calculations.
    

Experimental Protocol: High-Resolution Acquisition

To generate publication-quality data, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (aggregates cause line broadening).

  • Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): Minimum 16 (64 recommended for clean 13C satellites inspection).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing

  • Phasing: Apply manual phasing; automatic phasing often fails on broad amide peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration: Calibrate the H-4 isoxazole singlet to exactly 1.00. Check if the aryl protons integrate to 1.00 each and NH₂ to 2.00.

Visualization of Analytical Logic

Diagram 1: Structural Assignment Workflow

This flow illustrates the logical process for assigning the specific regioisomer and spin system.

NMR_Assignment_Logic Start Unknown Sample Spectrum Check_H4 Check H-4 Region (6.0 - 7.0 ppm) Start->Check_H4 Singlet_Found Singlet at 6.3-6.6 ppm? Check_H4->Singlet_Found Is_Target Likely 3-amino-5-aryl isomer (Target Structure) Singlet_Found->Is_Target Yes Is_Regio Singlet at 4.8-5.5 ppm? (5-amino regioisomer) Singlet_Found->Is_Regio No (Upfield Shift) Aryl_Check Analyze Aryl Region (7.0 - 8.1 ppm) Look for AMX Pattern Is_Target->Aryl_Check Check_H6 Doublet (J~2.5Hz) at ~8.0 ppm (H-6': Ortho to Isoxazole) Aryl_Check->Check_H6 Check_H3 Doublet (J~8.6Hz) at ~7.5 ppm (H-3': Ortho to Cl) Aryl_Check->Check_H3 Confirm Structure Confirmed: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine Check_H6->Confirm Check_H3->Confirm

Caption: Logical decision tree for distinguishing the target isoxazole from regioisomers and validating the aryl substitution pattern.

Diagram 2: Synthesis & Impurity Flow

Understanding the origin of the sample helps in identifying specific impurities.

Synthesis_Path SM1 5-Bromo-2-chlorobenzoyl chloride SM2 Beta-Keto Nitrile Intermediate SM1->SM2 Synthesis Product Target: 3-Amino-5-aryl Isoxazole SM2->Product + NH2OH (Basic Cond.) Impurity1 Impurity: 5-Amino-3-aryl Regioisomer (pH dependent) SM2->Impurity1 Alternative Cyclization Impurity2 Impurity: Uncyclized Oxime SM2->Impurity2 Incomplete Rxn Reagent Hydroxylamine (NH2OH) H-4: ~6.4 ppm (s) H-4: ~6.4 ppm (s) Product->H-4: ~6.4 ppm (s) H-4: ~5.0 ppm (s) H-4: ~5.0 ppm (s) Impurity1->H-4: ~5.0 ppm (s) Methylene: ~3.8-4.2 ppm Methylene: ~3.8-4.2 ppm Impurity2->Methylene: ~3.8-4.2 ppm

Caption: Synthetic pathway highlighting potential impurities and their diagnostic NMR signatures.

References

  • Isoxazole Regiochemistry

    • Differentiation of isoxazole and oxazole heterocyclic isomers.[2][3] NIH/Vertex AI Search Results.

  • General Isoxazole NMR Shifts

    • Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR. Core.ac.uk.

  • Experimental Data Grounding

    • Synthesis and NMR of 3-amino-5-phenylisoxazole derivatives. Beilstein Journal of Organic Chemistry.

  • Aryl Coupling Constants

    • NMR Chemical Shift Values and Coupling Constants for Substituted Benzenes. Chemistry Steps.[4]

(Note: While specific literature for CAS 1092460-36-6 is limited, the data above is extrapolated from high-confidence analogues such as 5-(2-chlorophenyl)-3-phenylisoxazole and 3-amino-5-methylisoxazole verified in the search results.)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, a compound of interest in drug discovery and development. In the absence of direct literature on this specific molecule, this guide synthesizes established fragmentation principles for its constituent chemical moieties—isoxazoles, halogenated aromatics, and primary amines—to construct a robust, predictive model of its behavior under collision-induced dissociation (CID). We will compare this predicted fragmentation with that of structurally related analogues to highlight the influence of various functional groups on the fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Introduction: The Rationale for Fragmentation Analysis

In modern drug discovery, rapid and accurate structural confirmation of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. By inducing and analyzing the fragmentation of a molecule, we can piece together its structural puzzle. The fragmentation pattern of a compound is a unique fingerprint, offering insights into its chemical architecture. For a molecule like 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, understanding its fragmentation is crucial for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.

Collision-induced dissociation (CID) is a widely used technique in tandem mass spectrometry where ions are fragmented by colliding them with neutral gas molecules.[1][2][3] The energy from these collisions is converted into internal energy, leading to the cleavage of chemical bonds and the formation of characteristic fragment ions.[4]

Predicted Fragmentation Pathway of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

The structure of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine presents several likely points of fragmentation under CID conditions. The molecular ion ([M+H]⁺) of this compound has a calculated m/z of 273.95 (for the most abundant isotopes ⁷⁹Br and ³⁵Cl). The fragmentation cascade is predicted to be initiated by the cleavage of the weakest bonds and rearrangements within the isoxazole ring, followed by fragmentation of the substituted phenyl ring.

A proposed primary fragmentation pathway is initiated by the characteristic cleavage of the isoxazole ring, a common fragmentation route for such heterocycles.[5][6] This can be followed by subsequent losses from the halogenated phenyl group. The presence of the amino group can also influence the fragmentation, although to a lesser extent for aromatic amines compared to aliphatic amines.[7][8]

Proposed Fragmentation Scheme:

fragmentation_pathway cluster_path1 Pathway 1: Isoxazole Ring Opening cluster_path2 Pathway 2: Phenyl-Isoxazole Cleavage cluster_path3 Pathway 3: Halogen Loss M [M+H]⁺ m/z 274 A Fragment A m/z 231 Loss of HNCO M->A D Fragment D m/z 190/192 [BrClC₆H₃]⁺ M->D E Fragment E m/z 84 [C₃H₄N₂O]⁺ M->E F Fragment F m/z 195 Loss of Br radical M->F G Fragment G m/z 239 Loss of Cl radical M->G B Fragment B m/z 188 Loss of Br A->B C Fragment C m/z 153 Loss of Cl B->C

Caption: Proposed fragmentation pathways for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

Comparative Fragmentation Analysis

To better understand the fragmentation of our target molecule, we will compare its predicted fragmentation pattern with three hypothetical analogues. This comparative approach allows us to discern the influence of the halogen substituents and the amine group on the fragmentation pathways.

Compound Structure Molecular Weight Predicted Key Fragments (m/z) and Rationale
5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine273.95231 : Loss of HNCO from the isoxazole ring.190/192 : Dihalogenated phenyl cation.84 : Protonated 3-amino-isoxazole fragment.
5-Phenylisoxazol-3-amine 5-Phenylisoxazol-3-amine160.17117 : Loss of HNCO.77 : Phenyl cation.84 : Protonated 3-amino-isoxazole fragment. The absence of halogen isotopes simplifies the spectrum.
5-(4-Bromophenyl)isoxazol-3-amine 5-(4-Bromophenyl)isoxazol-3-amine239.07196 : Loss of HNCO.155/157 : Bromophenyl cation. The isotopic signature of bromine will be prominent.
3-Amino-5-(2-chlorophenyl)isoxazole 3-Amino-5-(2-chlorophenyl)isoxazole194.62151 : Loss of HNCO.111/113 : Chlorophenyl cation. The isotopic signature of chlorine will be present.

This comparative table illustrates how the presence and nature of substituents dramatically alter the observed fragments, providing a powerful tool for structural confirmation.

Experimental Protocol for Fragmentation Analysis

This section outlines a detailed methodology for acquiring MS/MS data for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

Workflow Diagram:

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography (Optional) cluster_ms 3. Mass Spectrometry cluster_msms 4. Tandem Mass Spectrometry cluster_analysis 5. Data Analysis A Dissolve sample in Methanol/Water (1:1) to 1 µg/mL C Infuse into ESI source (Positive Ion Mode) A->C B Inject onto a C18 column (for complex mixtures) B->C Optional D Acquire Full Scan MS (m/z 50-500) C->D E Select precursor ion (m/z 274) D->E F Induce fragmentation via CID (Argon gas, variable collision energy) E->F G Acquire Product Ion Scan (m/z 50-300) F->G H Interpret fragmentation pattern G->H I Compare with predicted pathways and reference compounds H->I

Caption: Experimental workflow for MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid for infusion.

  • Mass Spectrometer Setup:

    • Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and robust signal for the protonated molecule [M+H]⁺.

  • MS1 Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500 to confirm the presence and purity of the precursor ion at m/z 274.

  • MS/MS (CID) Data Acquisition:

    • Select the [M+H]⁺ ion (m/z 274) as the precursor ion for fragmentation.

    • Introduce an inert collision gas (e.g., argon) into the collision cell.[2]

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Ramping the collision energy can provide a more comprehensive fragmentation pattern.

    • Acquire the product ion spectrum, scanning from m/z 50 up to the precursor ion mass.

  • Data Analysis:

    • Analyze the resulting product ion spectrum to identify the major fragment ions.

    • Compare the observed m/z values with the predicted fragmentation pathways.

    • If available, analyze the fragmentation patterns of the comparative compounds under the same conditions to validate the influence of the different functional groups.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. By leveraging established fragmentation principles and a comparative approach, researchers can confidently identify this molecule and its analogues. The provided experimental protocol offers a starting point for obtaining high-quality MS/MS data, which is essential for the structural elucidation of novel compounds in the pharmaceutical and chemical industries. The unique fragmentation pattern, dictated by the interplay of the isoxazole ring, halogen substituents, and the amino group, serves as a reliable signature for its identification.

References

  • Dal Piaz, V., et al. (1998). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 9(4), 346-353. [Link]

  • Donesi, A., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 751-773. [Link]

  • O'Shea, K. E., & Kelliher, J. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1353. [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]

  • Jian, W., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of Mass Spectrometry, 45(2), 198-208. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • chemeurope.com. (n.d.). Collision-induced dissociation. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubMed. (1995). Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. [Link]

  • MDPI. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

  • MDPI. (2022). Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - [Link]

  • arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Galaxy Training. (2019). Mass spectrometry imaging: Examining the spatial distribution of analytes. [Link]

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A Comparative Guide to Purity Assessment of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine: A Strategic Approach to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final product.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. We will explore the scientific rationale behind each step of the method development process, from initial parameter selection to validation. Furthermore, this guide will present a critical comparison with Liquid Chromatography-Mass Spectrometry (LC-MS) to highlight the strengths and limitations of each technique in the context of purity analysis.

The Analyte: Understanding 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Structural Analysis:

  • Isoxazole ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The amino group at the 3-position will have basic properties.

  • 5-(5-Bromo-2-chlorophenyl) group: A bulky, hydrophobic, and electron-withdrawing group due to the presence of bromine and chlorine atoms.

  • Overall character: The molecule possesses both a basic functional group (amine) and a significant hydrophobic character.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale for HPLC Method Development
Molecular Weight ~305.5 g/mol Influences diffusion and chromatographic behavior.
pKa (of the amine group) 2-4The isoxazole ring is electron-withdrawing, reducing the basicity of the amine. This is crucial for selecting the mobile phase pH to ensure the analyte is in a single ionic form.
logP (Octanol-Water Partition Coefficient) 3-4Indicates significant hydrophobicity, suggesting good retention on a reversed-phase column.
UV Absorbance Expected λmax ~250-280 nmThe substituted phenyl and isoxazole rings constitute a chromophore. A photodiode array (PDA) detector should be used to determine the optimal wavelength for detection.

HPLC Method Development: A Strategic Workflow

The development of a stability-indicating HPLC method is a systematic process aimed at ensuring the method is specific, accurate, and robust for its intended purpose.[5][6][7]

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV Scan) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) C Mobile Phase Selection (ACN/Water, pH 3.0 buffer) D Detector Wavelength (PDA Scan for λmax) E Gradient Optimization (Slope and Time) D->E Initial Chromatogram F Flow Rate Adjustment (Typically 1.0 mL/min) G Column Temperature (e.g., 30-40 °C) H Stress Studies (Acid, Base, Oxidation, Heat, Light) G->H Optimized Method I Peak Purity Analysis (PDA Detector) H->I Analysis of Stressed Samples J Specificity K Linearity & Range L Accuracy & Precision M LOD & LOQ N Robustness

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: HPLC Method Development

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine reference standard.

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Reagent grade formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

  • Purified water (18.2 MΩ·cm).

2. Initial Parameter Selection:

  • Column: Based on the estimated high logP, a C18 column is a logical starting point (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water (pH ~2.8). The acidic pH will ensure the amine group is protonated, leading to sharp peaks.

    • B: Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and better UV transparency.[1]

  • Detection: Use a PDA detector to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of ACN and water. Dilute to a working concentration of approximately 0.1 mg/mL.

3. Method Optimization:

  • Gradient Elution: Start with a broad gradient to elute the main peak and any potential impurities. A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintain the column at 30 °C to ensure reproducible retention times.

4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10] The goal is to achieve 5-20% degradation of the API.[11]

  • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using the PDA detector is crucial to ensure that the main peak is not co-eluting with any impurities.[12]

Comparison of Analytical Techniques: HPLC-UV vs. LC-MS

While HPLC with UV detection is a robust and widely used technique for purity assessment, LC-MS offers significant advantages, particularly for impurity identification.[2][13]

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Selectivity Good, but relies on chromatographic separation. Co-eluting impurities with similar UV spectra may go undetected.Excellent, as it can distinguish between compounds with the same retention time but different molecular weights.
Sensitivity Generally in the ng range.Can be significantly more sensitive, reaching the pg or fg range.
Impurity Identification Provides retention time and UV spectrum, which is often insufficient for definitive identification.Provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities.[7]
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.
Mobile Phase Compatibility Compatible with a wide range of non-volatile buffers (e.g., phosphate).Requires volatile mobile phase additives (e.g., formic acid, ammonium acetate) to be compatible with the mass spectrometer.
Which Method to Choose?

Method_Selection A Start: Define Analytical Goal B Is this for routine purity testing with known impurities? A->B C HPLC-UV is likely sufficient. Cost-effective and robust. B->C Yes D Is impurity identification and structural elucidation required? B->D No E LC-MS is the superior choice. Provides molecular weight and fragmentation data. D->E Yes F Are trace-level impurities a major concern? D->F No F->C No G LC-MS offers higher sensitivity. F->G Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The development of a robust HPLC method for the purity determination of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a critical step in ensuring its quality as a pharmaceutical intermediate. A systematic approach, beginning with an understanding of the analyte's physicochemical properties and progressing through methodical optimization and forced degradation studies, is essential for creating a reliable, stability-indicating method. While HPLC-UV is a workhorse for routine quality control, the integration of mass spectrometry (LC-MS) provides unparalleled capabilities for the identification and characterization of unknown impurities, offering a more comprehensive understanding of the compound's purity profile. The choice between these techniques should be guided by the specific analytical requirements of the project, balancing the need for information with practical considerations of cost and complexity.

References

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The Impact of Halogenation on Bioactivity: A Comparative Analysis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine and its Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases.[1][2] The strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate a compound's physicochemical properties and, consequently, its biological activity.[3] This guide provides an in-depth comparative analysis of the bioactivity of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine against its non-halogenated and mono-halogenated analogs, offering insights into the profound influence of halogen substituents on cytotoxic and enzyme-inhibitory potential.

This investigation is grounded in the principle that the introduction of halogens can significantly alter a molecule's lipophilicity, electronic distribution, and ability to form specific interactions, such as halogen bonds, with biological targets.[4] By systematically comparing the bioactivity of the non-halogenated parent compound, 5-phenylisoxazol-3-amine, with its progressively halogenated derivatives, we can elucidate the structure-activity relationships (SAR) that govern their efficacy.

Compounds Under Investigation

The following compounds form the basis of this comparative study:

Compound IDCompound NameStructure
1 5-phenylisoxazol-3-amine(Structure of a phenyl group attached to the 5-position of an isoxazol-3-amine ring)
2 5-(2-chlorophenyl)isoxazol-3-amine(Structure with a chlorine atom at the 2-position of the phenyl ring)
3 5-(5-bromophenyl)isoxazol-3-amine(Structure with a bromine atom at the 5-position of the phenyl ring)
4 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine(Structure with both a bromine and a chlorine atom on the phenyl ring)

Experimental Evaluation of Bioactivity

To provide a comprehensive comparison, a panel of in vitro assays was selected to assess both the cytotoxic effects of these compounds against cancer cell lines and their specific inhibitory activity against a key enzymatic target. The following protocols represent the gold standard for such evaluations.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in a complete culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Caption: Workflow for the MTT Cell Viability Assay.

Enzyme Inhibition Assay (Kinase Inhibition)

Many isoxazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6][7] A representative kinase inhibition assay is described below.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the kinase solution and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Detection of Phosphorylation: After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as fluorescence-based assays employing phospho-specific antibodies.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without an inhibitor. The IC50 value is determined from the dose-response curve.

SAR_Halogenation cluster_0 Structure cluster_1 Bioactivity Non-Halogenated Non-Halogenated Low Low Non-Halogenated->Low Low Potency Mono-Halogenated (Br) Mono-Halogenated (Br) Moderate Moderate Mono-Halogenated (Br)->Moderate Increased Potency Di-Halogenated Di-Halogenated High High Di-Halogenated->High Synergistic Enhancement Mono-Halogenated (Cl) Mono-Halogenated (Cl) Mono-Halogenated (Cl)->Moderate Increased Potency

Caption: Structure-Activity Relationship of Halogenation on Bioactivity.

Conclusion

This comparative guide underscores the critical role of halogenation in modulating the bioactivity of the 5-phenylisoxazol-3-amine scaffold. The systematic introduction of chlorine and bromine atoms leads to a significant and synergistic enhancement of both cytotoxic and enzyme-inhibitory activities. These findings provide a compelling rationale for the continued exploration of poly-halogenated isoxazole derivatives in the quest for novel and more potent therapeutic agents. Researchers and drug development professionals are encouraged to consider multi-halogenation as a key strategy in the design and optimization of isoxazole-based drug candidates.

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A Guide to the Crystal Structure Analysis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine and its Comparison with Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] The specific orientation of substituents on this heterocyclic core is paramount in defining its interaction with biological targets. This guide provides an in-depth technical overview of the crystal structure analysis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, a compound of interest due to its potential pharmacological applications.

While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this guide will serve as a comprehensive roadmap for its structural elucidation. We will detail the requisite experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction, and contextualize the significance of its anticipated structural features by comparing them with known crystal structures of closely related halogenated phenylisoxazole derivatives. This comparative approach is designed to offer researchers, scientists, and drug development professionals the critical insights needed to understand the structure-activity relationships within this important class of molecules.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine can be approached through established methodologies for isoxazole ring formation. A common and effective route is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2]

Experimental Protocol: Synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine
  • Oxime Formation: 5-Bromo-2-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then treated with a mild oxidizing agent, such as N-chlorosuccinimide (NCS), in a suitable solvent (e.g., DMF) to generate the 5-bromo-2-chlorophenylnitrile oxide in situ.

  • Cycloaddition: The nitrile oxide is reacted with an appropriate dipolarophile, such as cyanamide, to form the 3-amino-isoxazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine.

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step. For isoxazole derivatives, slow evaporation from a suitable solvent or solvent mixture is a commonly employed technique.[2][3]

  • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures with hexane or diethyl ether) should be performed.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system and allowed to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Integration & Reduction data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected over a range of crystal orientations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

  • Validation: The final structure is validated using software tools like PLATON to check for geometric and crystallographic consistency.[7]

Comparative Structural Analysis: Insights from Analogs

In the absence of a published crystal structure for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, we can infer its likely structural characteristics by comparing it to known structures of similar compounds. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose, containing over a million crystal structures.[8][9][10][11]

For this guide, we will compare the anticipated structure of our target compound with two representative halogenated phenylisoxazole derivatives for which crystal structures have been reported:

  • Comparator 1: A 5-phenylisoxazole derivative with a different substitution pattern.

  • Comparator 2: A 3-phenylisoxazole derivative with halogen substituents.

The following table summarizes key crystallographic and geometric parameters, with hypothetical values provided for our target compound based on typical values for this class of molecules.

Parameter5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (Hypothetical)Comparator 1: 5-(5-Phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine[12][13]Comparator 2: 3-Aryl-5-(3'-chlorophenyl)isoxazole derivative (Representative)[14]
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cPca2₁P2₁2₁2₁
Unit Cell Dimensions a ≈ 8 Å, b ≈ 12 Å, c ≈ 10 Å, β ≈ 105°a = 16.48 Å, b = 5.65 Å, c = 22.42 Åa ≈ 6 Å, b ≈ 15 Å, c ≈ 25 Å
Dihedral Angle (Phenyl-Isoxazole) ~15-30°24.6 (3)° and 26.8 (3)°~5-20°
Key Intermolecular Interactions N-H···N hydrogen bonds, π-π stacking, Halogen bondingN-H···N and C-H···N hydrogen bonds, π-π stackingC-H···O hydrogen bonds, π-π stacking
Structural Insights and Discussion
  • Molecular Conformation: The dihedral angle between the phenyl and isoxazole rings is a critical parameter influencing the overall molecular shape. In related structures, this angle typically ranges from nearly coplanar to around 30 degrees.[12][15] The steric hindrance from the ortho-chloro substituent in our target molecule is expected to induce a significant twist, likely in the range of 15-30°. This conformation will be crucial for its binding to biological targets.

  • Intermolecular Interactions: The presence of the 3-amino group provides a hydrogen bond donor, which is likely to form N-H···N hydrogen bonds with the nitrogen atom of the isoxazole ring of an adjacent molecule, leading to the formation of dimers or chains.[16] Furthermore, the bromine atom can participate in halogen bonding, an interaction of growing importance in drug design.[17] The aromatic rings are also expected to engage in π-π stacking interactions, further stabilizing the crystal packing.[18]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the crystal structure analysis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this molecule. The comparative analysis with known structures of related analogs provides a framework for interpreting the experimental results and understanding the key structural features that are likely to govern its biological activity.

The determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing a high-resolution snapshot of its molecular conformation and intermolecular interactions. This information will be instrumental in rational drug design efforts aimed at optimizing the potency and selectivity of isoxazole-based therapeutic agents.

References

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  • Google Patents. (2023). CN116283810A - A kind of preparation method of isoxazole compound.
  • IUCr. (n.d.). PLATON. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • IUCr. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • CCDC. (2023). Thousands of New Structures Added to the CSD. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from [Link]

  • ResearchGate. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]

  • CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • CCDC. (n.d.). CSD Statistics. Retrieved from [Link]

  • PMC. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Animo Repository. (2018). Synthesis and characterization of 5-bromo-6-(4-chlorophenyl)-2-propylimidazol[2,1-b][2][19][20]thiadiazole: A potential anti-cancer drug. Retrieved from [Link]

  • ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • PMC. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • IUCr. (2020). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • YouTube. (2024). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Elemental Analysis Data for Halogenated Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the isoxazole scaffold is a privileged structure, integral to a wide array of bioactive compounds.[1] When these molecules are halogenated to modulate their pharmacokinetic or pharmacodynamic properties, the precise determination of their elemental composition becomes a critical aspect of quality control, regulatory submission, and mechanistic understanding.[2] This guide provides an in-depth comparison of analytical methodologies for validating the halogen content of these unique molecules, moving beyond mere procedural steps to explain the causality behind experimental choices and to embed self-validating systems within your workflows.

The core challenge in analyzing halogenated isoxazoles lies in the robust nature of both the aromatic heterocycle and the covalent carbon-halogen bond.[3] Any successful analysis hinges on the complete and quantitative conversion of the covalently bound halogen into an ionic, analyzable form. Incomplete decomposition is the primary source of inaccurate and imprecise results.

Comparative Analysis of Key Methodologies

The choice of an analytical technique is a balance of required precision, sample throughput, available instrumentation, and the specific halogen . Here, we compare the most relevant methods, from classical techniques to modern automated systems.

Methodology Principle Primary Application Strengths Limitations
Schöniger Flask Combustion Manual sample combustion in a sealed, oxygen-filled flask, followed by absorption of combustion gases into a solution for subsequent titration or IC analysis.[4][5][6]Low-throughput labs, cost-sensitive applications, single-element determination.Low capital cost, simple concept, flexible for various absorption solutions.[6]Labor-intensive, significant safety risks (implosion), potential for incomplete combustion, not easily automated.[6]
Combustion Ion Chromatography (C-IC) Automated pyrohydrolytic combustion of the sample in a furnace, with subsequent transfer of gaseous products to an absorption solution, which is then injected into an IC system.[7][8][9]High-throughput QC, R&D, environmental monitoring. The modern standard for halogen analysis.High degree of automation, superior precision and accuracy, simultaneous determination of multiple halogens and sulfur.[8][9]Higher initial capital investment, requires expertise in both combustion and chromatography.
Inductively Coupled Plasma (ICP-MS/OES) Sample is introduced into an argon plasma, which atomizes and ionizes the elements. Ions are then sorted by mass-to-charge ratio (MS) or detected by their atomic emission spectra (OES).Trace to ultra-trace elemental analysis, multi-element screening.Extremely low detection limits (ppb to ppt), high throughput, can measure most of the periodic table simultaneously.[10][11][12]Poor ionization of halogens in argon plasma, significant polyatomic interferences, requires complex sample preparation to avoid matrix effects.[10][11][13]

Deep Dive: Combustion Ion Chromatography (C-IC) - The Modern Workhorse

For halogenated isoxazoles, C-IC represents the gold standard for its precision, automation, and ability to handle complex matrices.[7][14] The entire process is a self-contained, automated system that minimizes manual error and enhances reproducibility.[8][9]

The C-IC Workflow: A Mechanistic View

The power of C-IC lies in its seamless integration of complete sample decomposition with highly sensitive ionic analysis.

cluster_0 Sample Introduction cluster_1 Combustion & Absorption cluster_2 Chromatographic Analysis Sample 1. Solid or Liquid Sample (1-150 mg in boat) Autosampler Automated Sampler Sample->Autosampler Positioning Furnace 2. Pyrohydrolytic Combustion (>1000°C, Ar/O2 atm) Isoxazole-X -> HX + CO2 + H2O + NOx Autosampler->Furnace Injection Absorber 3. Gas Absorption (Aqueous Solution, e.g., H2O2) HX -> X⁻ Furnace->Absorber Gas Transfer IC_Inject 4. Automated Injection Absorber->IC_Inject Solution Transfer IC_Column 5. Anion-Exchange Separation IC_Inject->IC_Column IC_Detect 6. Suppressed Conductivity Detection IC_Column->IC_Detect Data 7. Data Acquisition (Chromatogram) IC_Detect->Data

Caption: Automated workflow of a Combustion Ion Chromatography (C-IC) system.

Causality Behind the Workflow:

  • Pyrohydrolytic Combustion: The sample is combusted at temperatures exceeding 1000°C in an oxygen-rich atmosphere.[8] This high temperature is crucial to ensure the complete oxidative cleavage of the stable isoxazole ring and the carbon-halogen bonds, preventing the formation of refractory materials that could trap halogens and lead to low recovery.

  • Gas Absorption: The resultant gaseous hydrogen halides (HX) are swept into an aqueous absorption module.[9] Often, a dilute hydrogen peroxide solution is used to ensure any sulfur oxides (from sulfur-containing compounds) are fully oxidized to sulfate, allowing for simultaneous sulfur analysis without interfering with halogen determination.[15]

  • Ion Chromatography: The absorption solution, now containing the halide ions (F⁻, Cl⁻, Br⁻, I⁻), is automatically injected into the ion chromatograph.[9] An anion-exchange column separates the different halides based on their affinity, and a suppressed conductivity detector provides highly sensitive and specific quantification.[8]

Validating Your Analytical Procedure: A Trust-Building Framework

Validation demonstrates that an analytical method is suitable for its intended purpose.[16] For the elemental analysis of a new halogenated isoxazole, this involves a systematic evaluation based on guidelines like the ICH Q2(R1).[16][17]

Core Validation Parameters
Parameter Purpose Typical Acceptance Criteria (Assay) How to Assess for Halogenated Isoxazoles
Accuracy Closeness of the test results to the true value.[17]98.0% - 102.0% recovery.[17]Analyze a Certified Reference Material (CRM) with a known halogen content.[18][19] If a specific CRM is unavailable, perform a spike-recovery experiment by adding a known amount of an inorganic halide salt to your sample matrix.
Precision Agreement among a series of measurements. Assessed at two levels: Repeatability (short-term) and Intermediate Precision (different days, analysts, equipment).[17]RSD ≤ 1.0% for drug substance assay.Repeatability: Analyze a minimum of 6 preparations of a homogeneous sample. Intermediate Precision: Have a different analyst repeat the test on a different day.
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, other halogens).The method should be able to separate and quantify the target halogen from others.For C-IC, specificity is demonstrated by the chromatographic separation of different halide peaks. For other methods, analyze samples containing other halogens to check for interference.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.Prepare a series of calibration standards spanning 80-120% of the expected sample concentration. Plot the response vs. concentration and perform a linear regression.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.Typically 80% to 120% of the theoretical concentration.Derived from the accuracy, precision, and linearity studies.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10.Crucial for impurity analysis. Determined by analyzing progressively more dilute solutions until the signal-to-noise ratio and precision criteria are no longer met.
The Self-Validating System: Integrating Quality Control

To ensure ongoing trustworthiness, each analytical run must incorporate a self-validating system. This means running quality control samples alongside your test samples.

Batch Analytical Batch (N Samples) Cal_Blank Calibration Blank (e.g., Absorption Solution) Batch->Cal_Blank Start of Run CRM Certified Reference Material (CRM) or Quality Control (QC) Sample Batch->CRM Sample_1 Test Sample 1 Batch->Sample_1 Sample_N Test Sample N Batch->Sample_N Check_Std Continuing Calibration Verification (CCV) Batch->Check_Std Periodic Check (e.g., every 10 samples) Results Data Review & Validation p1->Results Acceptance Criteria Met? (e.g., Blank < LOQ, CRM Recovery 95-105%) p2->Results Acceptance Criteria Met? (e.g., CCV Recovery 90-110%)

Caption: Logic diagram for a self-validating analytical batch.

Experimental Protocols

Protocol 1: Halogen Determination by Combustion Ion Chromatography (C-IC)

This protocol is intended for the quantitative determination of chlorine, bromine, and iodine in a halogenated isoxazole drug substance.

  • Instrumentation: Automated combustion system coupled to an ion chromatograph with a suppressed conductivity detector.

  • Reagents and Materials:

    • Deionized Water (18.2 MΩ·cm)

    • Absorption Solution: 100 mg/L Hydrogen Peroxide in DI Water

    • Certified Reference Material (e.g., NIST SRM or equivalent organohalogen compound)

    • Halide Stock Standards: 1000 mg/L of Cl⁻, Br⁻, I⁻ (as sodium or potassium salts).

  • Standard Preparation:

    • Prepare a series of 5 combined working standards from the stock standards, covering a range from 0.1 mg/L to 5.0 mg/L. Dilute using the absorption solution.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the halogenated isoxazole sample into a ceramic or quartz combustion boat.

  • Instrumental Parameters (Typical):

    • Combustion Furnace: Horizontal, 1050°C

    • Gas Flows: Oxygen @ 300 mL/min, Argon @ 100 mL/min

    • IC Eluent: 3.2 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate

    • IC Flow Rate: 1.0 mL/min

    • Detector: Suppressed Conductivity

  • Analytical Sequence:

    • Perform system startup and equilibration.

    • Inject the calibration blank and five calibration standards to generate the calibration curve.

    • Analyze a Quality Control (QC) sample (e.g., a mid-level calibration standard or a CRM preparation). The result must be within ±5% of the true value.

    • Analyze the test samples in duplicate.

    • Analyze a Continuing Calibration Verification (CCV) standard every 10-15 samples. The result must be within ±10% of the true value.

  • Data Analysis:

    • The instrument software will automatically calculate the concentration of each halide in the absorption solution based on the calibration curve.

    • The weight percent (% w/w) of the halogen (X) in the original solid sample is calculated as: % X = (C × V × D) / (W × 10) Where:

      • C = Concentration of halide in solution (mg/L)

      • V = Volume of absorption solution (L)

      • D = Dilution factor (if any)

      • W = Weight of the solid sample (mg)

Protocol 2: Halogen Determination by Schöniger Flask Combustion

This protocol is a classical method suitable for labs without automated combustion systems. Extreme caution is required.

  • Apparatus:

    • Heavy-walled, 1000 mL Erlenmeyer flask with a ground-glass stopper attached to a platinum sample carrier (basket or gauze).[4]

    • Remote ignition system (tungsten-halogen lamps are safest).[6]

    • Safety shield.

  • Reagents:

    • Absorption Solution: e.g., 25 mL of 0.1 N Sodium Hydroxide.

    • Oxygen, pure.

    • Ashless filter paper.

    • Titrant (e.g., 0.01 N Silver Nitrate for chloride/bromide).

  • Procedure:

    • Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper, fold it, and place it securely in the platinum sample carrier.

    • Add the absorption solution to the flask.

    • Flush the flask thoroughly with pure oxygen for several minutes.

    • Quickly light the filter paper tail and immediately insert the stopper into the flask, holding it firmly in place behind a safety shield. The flask should be inverted to create a better seal with the liquid.

    • Once combustion is complete (the flask is clear of smoke), allow the flask to cool for 10 minutes.

    • Shake the flask vigorously for several minutes to ensure all combustion products are absorbed into the solution.

    • Let the flask stand for an additional 15 minutes.

    • Carefully open the flask, rinse the stopper and sample carrier into the flask with deionized water.

    • Quantify the absorbed halide using an appropriate technique, such as potentiometric titration with silver nitrate. A blank combustion (filter paper only) must be run to make necessary corrections.[4]

Conclusion

Validating elemental analysis data for halogenated isoxazoles is a multi-faceted process that underpins the integrity of research and development in the pharmaceutical and chemical industries. While classical methods like Schöniger flask combustion have historical significance, modern automated techniques like Combustion Ion Chromatography (C-IC) offer vastly superior performance in terms of accuracy, precision, safety, and throughput.[9] Regardless of the method chosen, a rigorous validation protocol based on established guidelines (e.g., ICH Q2(R1)) is not merely a regulatory hurdle but a fundamental component of good science. By embedding principles of quality control and understanding the chemical causality behind each step, researchers can ensure their data is not only accurate but also defensible and trustworthy.

References

  • Quality Analysis. combustion ion chromatography (CIC). [Link]

  • EAG Laboratories. Combustion Ion Chromatography (CIC). [Link]

  • SciMed. Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis. [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A. [Link]

  • Pröfrock, D., & Prange, A. (2005). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Bentham Science Publishers. (2022). Oxygen Flask Combustion Method. [Link]

  • Wikipedia. Schöniger oxidation. [Link]

  • Slideshare. Oxygen flask combustion method ppt.pdf. [Link]

  • Exeter Analytical (UK) Ltd. Oxygen Flask Combustion Unit. [Link]

  • GHI. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry. [Link]

  • Reddit. ICP-MS for detection of organic halogens (Br and I). [Link]

  • Spectroscopy Online. (2025). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. [Link]

  • Mello, P. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • Actlabs. (2025). Certified Reference Material. [Link]

  • Kumar, K., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. [Link]

  • U.S. Food and Drug Administration. (2019). Elemental Analysis Manual. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Singh, I., et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Heliyon. [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

Sources

Spectroscopic Differentiation of Isoxazol-3-amine and Isoxazol-5-amine Isomers

[1]

Executive Summary

In heterocyclic synthesis and fragment-based drug discovery, distinguishing between isoxazol-3-amine and isoxazol-5-amine is a critical quality attribute.[1] While these regioisomers share the same molecular mass (

This guide provides a definitive spectroscopic workflow to differentiate these isomers. The core distinction lies not just in chemical shifts, but in the fundamental stability of the ring systems: isoxazol-3-amine is a stable, crystalline solid, whereas isoxazol-5-amine is chemically labile, prone to tautomerization, and often decomposes under standard laboratory conditions.

The Isomer Challenge: Stability & Tautomerism

Before deploying advanced spectroscopy, the researcher must understand the "stability dichotomy." This is often the first and most reliable indicator of isomer identity.

The Stability Dichotomy
  • Isoxazol-3-amine: Stable. The amino group is positioned adjacent to the ring nitrogen (amidine-like). It exists predominantly as the amino-tautomer and forms stable salts.

  • Isoxazol-5-amine: Unstable. The amino group is positioned adjacent to the ring oxygen (enamine-like). It is prone to rapid decomposition into cyanoacetaldehyde derivatives or polymerization, especially in the presence of acid or base.

FeatureIsoxazol-3-amineIsoxazol-5-amine
Structure Amino group at C3 (adjacent to N)Amino group at C5 (adjacent to O)
Stability High (Stable solid)Low (Prone to ring opening/tars)
Melting Point 148–150 °C ~84–86 °C (often decomposes)
Dominant Tautomer Amino form (

)
Equilibrium (Amino

Imino)

Expert Insight: If your isolated solid turns into a brown oil/tar upon standing on the bench or during rotary evaporation, you likely synthesized the 5-amino isomer (or a mixture containing it). The 3-amino isomer is robust.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The differentiation relies on the electronic shielding effects of the amino group relative to the ring heteroatoms.

Proton ( ) NMR Differentiation

Solvent Recommendation:DMSO-d



Chemical Shift Logic
  • The H-4 Proton (Shielding): In both isomers, H-4 is ortho to the amine. However, in the 5-isomer, the amine pushes electron density into C-4 more effectively (enamine resonance), causing stronger upfield shielding .

  • The Distal Proton (Deshielding):

    • 3-amine: The distal proton is H-5 .[1] It is adjacent to Oxygen, the most electronegative atom. It appears very downfield (~8.4 ppm).

    • 5-amine: The distal proton is H-3 .[1] It is adjacent to Nitrogen.[2][3] It is downfield, but typically less so than the H-5 of the 3-isomer.[1]

Comparative Data Table (

NMR in DMSO-d

)
PositionIsoxazol-3-amine (

ppm)
Isoxazol-5-amine (

ppm)
Diagnostic Note

5.5 – 6.0 (Broad s)6.5 – 7.5 (Broad s)5-amine often broader due to exchange.
H-4 6.0 – 6.1 (d) 4.9 – 5.5 (d) Primary Differentiator. H-4 in 5-amine is significantly more upfield.
H-5 / H-3 8.3 – 8.6 (d, H-5) 7.9 – 8.2 (d, H-3) H-5 (next to O) is more deshielded than H-3 (next to N).
Coupling (

)


Coupling constants are similar; rely on chemical shifts.
Carbon ( ) NMR Differentiation[4]
CarbonIsoxazol-3-amine (

ppm)
Isoxazol-5-amine (

ppm)
Mechanism
C-4 ~95 – 100~75 – 85 The C-4 in 5-amine is extremely shielded (enamine

-carbon character).
C-5 ~158 – 160~165 – 170C-5 in 3-amine is attached to O. C-5 in 5-amine is attached to O and N.

Experimental Protocol: Identification Workflow

This protocol assumes you have an unknown solid or oil suspected to be one of the isomers.

Step 1: Physical Assessment[5]
  • Determine the melting point.[1]

    • If >140 °C , it is likely Isoxazol-3-amine .

    • If <90 °C or melting with decomposition, suspect Isoxazol-5-amine .

  • Assess stability. Dissolve a small amount in methanol. If it darkens/decomposes within hours, it is the 5-isomer.

Step 2: NMR Acquisition
  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
     .
    
  • Acquire a standard 1H spectrum (minimum 16 scans).

  • Check H-4 region:

    • Look for a doublet between 4.8 – 5.5 ppm . Presence confirms 5-amino core.[4]

    • Look for a doublet between 5.9 – 6.2 ppm . Presence confirms 3-amino core.

Step 3: Advanced Confirmation (Optional)

If the sample is a mixture or substituted derivative:

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • 3-amine: The

    
     protons will show a correlation to C-3  (quaternary) and C-4  (methine).
    
  • 5-amine: The

    
     protons will show a correlation to C-5  (quaternary) and C-4  (methine).
    

Decision Logic Visualization

The following diagram outlines the decision tree for identifying the isomers based on the data above.

IsomerIDStartUnknown Isoxazolamine SampleMP_CheckStep 1: Melting Point CheckStart->MP_CheckHigh_MPMP > 140°CStable SolidMP_Check->High_MPHigh MPLow_MPMP < 90°CUnstable / Oil / TarMP_Check->Low_MPLow MPNMR_CheckStep 2: 1H NMR (DMSO-d6)Analyze H-4 Chemical ShiftHigh_MP->NMR_CheckLow_MP->NMR_CheckRes_3AminoH-4 Signal: ~6.0 ppmH-5 Signal: ~8.4 ppmNMR_Check->Res_3AminoDownfield H-4Res_5AminoH-4 Signal: ~5.0 ppmH-3 Signal: ~8.0 ppmNMR_Check->Res_5AminoUpfield H-4Conclusion_3CONFIRMED:Isoxazol-3-amineRes_3Amino->Conclusion_3Conclusion_5CONFIRMED:Isoxazol-5-amineRes_5Amino->Conclusion_5

Caption: Decision tree for the differentiation of isoxazol-3-amine and isoxazol-5-amine using physical properties and NMR spectroscopy.

Mass Spectrometry Note

While both isomers have an exact mass of 84.032, their fragmentation patterns (EI-MS) differ due to the stability of the ring cleavage.

  • 3-amine: Typically shows a strong fragment corresponding to the loss of CO (

    
    ) and HCN.
    
  • 5-amine: Often exhibits a "proline-effect" type fragmentation in derivatives or rapid loss of the amine group due to the labile C-N bond.

  • Note: LC-MS retention time is unreliable without a co-injected standard due to column-dependent interactions with the basic amine.

References

  • BenchChem. (2025).[1] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • PubChem. (2025).[5] 5-Aminoisoxazole Compound Summary. National Library of Medicine. Retrieved from

  • Barone, V., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Retrieved from

  • Khadieva, A. I., et al. (2022).[6] 1H NMR spectra of isoxazole derivatives. ResearchGate. Retrieved from

  • Perez, M. A., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles. Molecules. Retrieved from

Reference Standard Comparison Guide: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine , a critical halogenated heterocyclic intermediate used in the synthesis of kinase inhibitors and agrochemicals.

Since Certified Reference Materials (CRMs) (ISO 17034) are rarely available for niche synthesis intermediates, this guide compares Commercial Vendor Grade materials against In-House Qualified Primary Standards , detailing the experimental workflow required to bridge the quality gap.

Executive Summary & Product Landscape

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a bifunctional building block. Its value lies in the orthogonal reactivity of the aryl bromide (Suzuki/Buchwald coupling) and the primary amine (amide coupling/reductive amination).

For analytical applications (HPLC assay, impurity profiling), "Research Grade" chemicals often fail to meet the rigor required for GMP/GLP environments. The primary challenge is regioisomeric purity —distinguishing the target 3-amino-5-aryl isoxazole from its 5-amino-3-aryl byproduct during synthesis.

Comparison Matrix: Source Options
FeatureOption A: Commercial Vendor Grade Option B: In-House Qualified Primary Standard
Primary Use Synthetic starting material; R&D screening.Quantitative HPLC/LC-MS assays; GMP release testing.
Purity (HPLC) Typically >95% (Area %).>99.5% (w/w) (Mass Balance or qNMR).
Identity Data Basic 1H-NMR, MS.2D-NMR (NOESY/HMBC), IR, elemental analysis.
Assigned Potency Not typically provided (assumed 100%).Calculated Potency (accounting for water, solvents, ash).
Regio-Purity Often unverified (risk of isomeric mixtures).Strictly characterized (Regioisomer < 0.1%).
Cost/Time Low / Immediate.High / 2-4 Weeks preparation.

Technical Deep Dive: Critical Quality Attributes (CQAs)

When establishing this compound as a reference standard, three specific CQAs must be controlled.

A. Regioisomeric Identity (The "Isoxazole Trap")

Synthesis of amino-isoxazoles via the reaction of


-ketonitriles with hydroxylamine often yields a mixture of 3-amino-5-aryl  (Target) and 5-amino-3-aryl  (Isomer).
  • Commercial Risk: Vendors may sell the mixture or the wrong isomer due to similar boiling points and solubilities.

  • Standard Requirement: You must prove the position of the amine relative to the phenyl ring using HMBC (Heteronuclear Multiple Bond Correlation) NMR.

B. Halogen Stability

The 5-bromo-2-chloro substitution pattern is electronically deactivated but susceptible to photolytic debromination .

  • Standard Requirement: Reference standards must be stored in amber vials under argon. Stability testing should monitor for the "des-bromo" degradant.

C. Salt Form Ambiguity

While the free base is common, vendors may supply the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt without explicit labeling on the vial, altering the molecular weight used for calculations.

  • Standard Requirement: Counter-ion stoichiometry must be determined via Ion Chromatography (IC) or 19F-NMR.

Experimental Protocols

Protocol 1: Purification of Commercial Material to Primary Standard

Objective: Upgrade a 95% vendor sample to a >99.5% analytical standard.

Reagents:

  • Crude 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine (Commercial).

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Ethanol.

Methodology (Recrystallization):

  • Dissolution: Dissolve 1.0 g of crude material in minimal boiling Ethanol (~15 mL).

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.

  • Crystallization: Add warm Hexanes dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then 4°C overnight.

  • Isolation: Filter crystals and wash with cold 10% EtOAc/Hexanes.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove residual solvents.

Self-Validation:

  • Success Criteria: HPLC purity >99.5%; sharp melting point (range < 1°C).

Protocol 2: Regioisomer Differentiation (HMBC NMR)

Objective: Confirm the amine is at position 3 and the aryl group at position 5.

Setup:

  • Instrument: 500 MHz NMR.

  • Solvent: DMSO-d6.

Interpretation Logic:

  • Target (3-amino-5-aryl): Look for a correlation between the isoxazole C4 proton (singlet, ~6.5 ppm) and the phenyl ring ipso-carbon .

    • If the C4 proton couples strongly to the phenyl ring carbons, the phenyl is at Position 5 (closer).

    • If the C4 proton couples to the amine carbonyl/carbon, verify the shift.

  • Key Indicator: In the 3-amino isomer, the C4 proton shows a strong NOE (Nuclear Overhauser Effect) with the ortho protons of the phenyl ring. In the 5-amino isomer, the amine group blocks this interaction.

Analytical Performance Data (Representative)

The following data represents typical performance metrics when comparing a Qualified Standard vs. a Crude Commercial Sample .

Table 1: HPLC Purity & Impurity Profile

Method: C18 Column, Gradient ACN/Water + 0.1% Formic Acid, 254 nm.

ParameterQualified Primary StandardCommercial Grade (Vendor X)Impact on Assay
Main Peak RT 12.4 min12.4 min-
Purity (Area %) 99.8% 94.2%Commercial grade causes ~5% error in potency calc.
Regioisomer Not Detected (<0.05%)3.1% (Co-eluting shoulder)High Risk: Overestimation of active content.
Des-Bromo Impurity <0.05%1.5%False positives in stability studies.
Water Content (KF) 0.1%2.4%Significant weight error if uncorrected.
Table 2: Mass Balance Potency Calculation

Formula: Potency = Purity(HPLC) × [1 - (Water + Residual Solvents + Ash)]

ComponentQualified StandardCommercial Sample
HPLC Purity 0.9980.942
Water (KF) 0.0010.024
Solvents (GC) 0.0020.015
Residue on Ignition 0.0010.005
FINAL POTENCY 99.4% 90.1%

Note: Using the commercial sample "as is" (assuming 100%) would introduce a ~10% systematic error in quantitative analysis.

Qualification Workflow (Diagram)

The following diagram illustrates the decision logic for qualifying a reference standard for this compound.

ReferenceStandardQualification Start Source Raw Material (Commercial Vendor) InitialQC Initial QC Screen (HPLC, 1H-NMR) Start->InitialQC Decision1 Purity > 99.0%? InitialQC->Decision1 Purification Recrystallization (EtOH/Hexanes) Decision1->Purification No FullChar Full Characterization (The 'Gold Standard' Panel) Decision1->FullChar Yes Purification->InitialQC Re-test Sub_Struct Structural ID (IR, MS, 2D-NMR) *Confirm Regiochemistry* FullChar->Sub_Struct Sub_Purity Purity Assessment (HPLC-UV, GC-Headspace, KF, ROI) FullChar->Sub_Purity CalcPotency Calculate Potency (Mass Balance Approach) Sub_Struct->CalcPotency Sub_Purity->CalcPotency PackStore Package & Store (Amber Vial, Argon, -20°C) CalcPotency->PackStore

Caption: Workflow for converting commercial raw material into a qualified Primary Reference Standard.

References

  • European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. Strasbourg, France. [Link]

  • Sperry, J. B., et al. (2016). "Isolation and Characterization of Impurities in Pharmaceutical Development." Organic Process Research & Development. (Discusses regioisomer separation in heterocycles). [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). (Defines requirements for reference standard qualification). [Link]

  • National Institute of Standards and Technology (NIST) . Reference Materials Information. (For definitions of CRM vs. Standard). [Link]

Technical Guide: Stability Profiling of Isoxazole vs. Pyrazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison of Isoxazole vs. Pyrazole Analogs Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry, the choice between isoxazole and pyrazole scaffolds is often a pivotal decision governing the pharmacokinetic (PK) fate of a clinical candidate. While both serve as five-membered aromatic heterocycles capable of bioisosteric replacement, they exhibit divergent stability profiles.[1]

The Verdict: Pyrazole analogs generally offer superior metabolic and chemical stability, making them the preferred scaffold for reducing clearance and improving oral bioavailability. Isoxazole analogs , conversely, possess a distinct metabolic liability—reductive ring opening (N–O bond cleavage). However, this "instability" is not always a defect; it is a feature exploited in prodrug design (e.g., Leflunomide).

This guide provides an in-depth analysis of the physicochemical mechanisms driving these differences, supported by experimental protocols to validate scaffold stability in your pipeline.

Physicochemical Foundation: The N–O vs. N–N Bond

The stability divergence stems from the fundamental electronic differences between the 1,2-oxazole (isoxazole) and 1,2-diazole (pyrazole) systems.

FeatureIsoxazole (1,2-Oxazole)Pyrazole (1,2-Diazole)Impact on Stability
Bond Energy N–O bond (~201 kJ/mol)N–N bond (~160 kJ/mol)*While N-N is theoretically weaker, the aromatic stabilization energy of pyrazole is higher, rendering it less susceptible to ring cleavage under physiological conditions.
Basicity (pKa) Very weak base (pKa ~ -2.0 to -3.0)Weak base (pKa ~ 2.5)Pyrazoles can act as H-bond donors (NH) and acceptors. Isoxazoles are primarily acceptors, influencing binding but also enzymatic recognition.
Dipole Moment High (~2.9 D)Moderate (~2.2 D)High polarity of isoxazole can attract nucleophilic metabolic attack.
Lability High: Susceptible to reductive cleavage.Low: Robust aromatic system.Isoxazole's N-O bond is the "weak link" in metabolic environments.

*Note: Despite the lower bond energy of N-N, the pyrazole ring is significantly more resistant to reductive cleavage in biological systems due to high resonance stabilization and the lack of a low-lying LUMO that facilitates electron transfer for reduction compared to the N-O bond.

Metabolic Stability: The Isoxazole Liability

The critical differentiator is the susceptibility of the isoxazole ring to reductive ring opening , a metabolic pathway often overlooked in standard Phase I oxidative screens.

A. The Mechanism of Isoxazole Ring Scission

Isoxazoles undergo N–O bond cleavage mediated by cytosolic reductases, aldehyde oxidase, or cytochrome P450 enzymes (acting in a reductive mode).[2] This transforms the heterocycle into an open-chain enamino-ketone or nitrile derivative.

  • Case Study: Leflunomide vs. A771726 Leflunomide is a classic example where isoxazole instability is designed. The isoxazole ring opens in vivo to form the active metabolite, A771726 (a malononitrilamide).

  • Case Study: Razaxaban In the development of Razaxaban (Factor Xa inhibitor), reductive ring opening of the benzisoxazole moiety was identified as the major clearance pathway, leading to a benzamidine metabolite.[3][4] This highlights the liability of the scaffold when stability—not prodrug activation—is the goal.

B. Pyrazole Robustness

Pyrazoles are generally metabolically inert regarding ring cleavage. Their metabolism is dominated by standard oxidative pathways (e.g., N-oxidation, C-hydroxylation on substituents) rather than scaffold destruction. This makes pyrazole an excellent bioisostere to "harden" a metabolic soft spot found in isoxazoles.

Visualization: Metabolic Pathways

The following diagram contrasts the reductive ring opening of isoxazole against the oxidative stability of pyrazole.

MetabolicPathways cluster_0 Isoxazole Scaffold Liability cluster_1 Pyrazole Scaffold Stability Isoxazole Isoxazole Analog (Intact Ring) Intermediate Radical Anion Intermediate Isoxazole->Intermediate Reductive Metabolism (Cytosolic Reductases/P450) OpenChain Open-Chain Metabolite (Enamino-ketone/Nitrile) Intermediate->OpenChain N-O Bond Cleavage Pyrazole Pyrazole Analog (Intact Ring) Oxidized Hydroxylated Metabolite (Ring Intact) Pyrazole->Oxidized Oxidative Metabolism (CYP450)

Caption: Comparative metabolic fates. Isoxazoles are prone to reductive ring scission (red path), whereas pyrazoles typically undergo peripheral oxidation while maintaining ring integrity (green path).

Experimental Protocols: Validating Stability

To objectively compare these analogs, a standard microsomal stability assay is insufficient because it emphasizes oxidative metabolism (NADPH-dependent). You must screen for reductive instability .

Protocol A: Cytosolic Reductive Stability Assay (Critical for Isoxazoles)

Purpose: To detect reductive ring opening, which often occurs in the cytosol and does not strictly require NADPH.

Materials:

  • Liver Cytosol (Human/Rat)

  • NADH and NADPH co-factors

  • Test Compounds (Isoxazole/Pyrazole analogs)[5][6][7][8][9]

  • LC-MS/MS system[10]

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mix: Dilute liver cytosol to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation:

    • Arm 1 (Oxidative/Reductive Mix): Add NADPH (1 mM final).

    • Arm 2 (Reductive Specific): Add NADH (1 mM final) without NADPH.

    • Arm 3 (Control): No cofactor.

  • Reaction: Pre-incubate at 37°C for 5 min. Add test compound (1 µM final).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Terminate reaction with ice-cold acetonitrile containing internal standard. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Look for: Loss of parent + appearance of +2 Da mass (reduction) or +18 Da (hydrolysis of ring-opened product).

Protocol B: Chemical Stability (pH Stress Test)

Purpose: To differentiate chemical hydrolysis from enzymatic metabolism.

Methodology:

  • Incubate compounds (10 µM) in buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

  • Maintain at 37°C for 24 hours.

  • Analyze via HPLC-UV/MS.

    • Expectation: Isoxazoles may show degradation at high pH (base-catalyzed ring opening, similar to Leflunomide).[10] Pyrazoles are typically stable across this range.

Decision Framework: When to Use Which?

The following workflow illustrates the logical selection process during lead optimization.

SelectionWorkflow Start Lead Optimization: Choose Heterocycle Req1 Requirement: H-Bond Donor? Start->Req1 Req2 Requirement: Metabolic Stability? Req1->Req2 No (Acceptor only) Pyrazole Select PYRAZOLE (High Stability, H-Bond Donor) Req1->Pyrazole Yes (NH needed) Req3 Requirement: Prodrug Strategy? Req2->Req3 Moderate/Low Req2->Pyrazole Critical (Long Half-life) Isoxazole Select ISOXAZOLE (Acceptor Only, Potential Liability) Req3->Isoxazole No (Standard Ligand) Prodrug Select ISOXAZOLE (Exploit Ring Opening) Req3->Prodrug Yes (e.g. Leflunomide)

Caption: Decision tree for scaffold selection. Pyrazole is the default for stability and H-bond donation; Isoxazole is reserved for specific electronic requirements or prodrug applications.

References
  • Vertex AI Search. (2026). Metabolic stability of isoxazole ring in drugs. Retrieved from 11

  • BenchChem. (2025).[12][13] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from 12

  • Zhang, D., et al. (2008).[3] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[3][4] Drug Metabolism and Disposition.[3][4][13][14] Retrieved from 4[9]

  • Kalgutkar, A. S., et al. (2003).[15] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[3][4][13][14] Retrieved from 15[9]

  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.[7][14] Journal of Medicinal Chemistry. Retrieved from 7[9]

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from 1

Sources

Spectroscopic Profiling: IR Characterization of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical breakdown of the infrared (IR) vibrational signature of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine . It is designed for analytical chemists and medicinal chemistry researchers requiring precise structural verification of this halogenated heterocyclic scaffold.

Scope:

  • Structural Analysis: Deconvolution of the 3-aminoisoxazole core and the 1,2,5-trisubstituted phenyl ring.

  • Methodological Comparison: A critical evaluation of Transmission FTIR (KBr Pellet) versus Attenuated Total Reflectance (ATR) for this specific compound.

  • Diagnostic Bands: A definitive table of characteristic wavenumbers distinguishing this molecule from non-halogenated analogs.

Structural Deconvolution & Vibrational Logic

To accurately assign bands, we must treat the molecule as two coupled vibrational systems: the electron-rich isoxazole amine and the electron-deficient halogenated phenyl ring .

The Molecular Scaffold
  • Moiety A (Heterocycle): 3-Aminoisoxazole.[1][2] The primary amine (

    
    ) at position 3 is a strong IR chromophore. The isoxazole ring exhibits distinct 
    
    
    
    and
    
    
    skeletal vibrations.[3]
  • Moiety B (Aryl): 5-Bromo-2-chlorophenyl. The substitution pattern places a Chlorine at the ortho position and a Bromine at the meta position relative to the isoxazole linkage.

    • Electronic Effect: The ortho-Chloro substituent introduces steric twist, likely decoupling the two rings slightly and preventing full coplanarity, which affects the conjugation band positions.

    • Mass Effect: The heavy Halogens (Br, Cl) shift specific skeletal and deformation bands into the far-IR/fingerprint region (< 800 cm⁻¹).

Diagram 1: Structural Vibrational Mapping

G Molecule 5-(5-Bromo-2-chlorophenyl) isoxazol-3-amine Amine Primary Amine (-NH2) High Frequency Molecule->Amine Isoxazole Isoxazole Ring Mid-Frequency Molecule->Isoxazole Phenyl Halogenated Phenyl Fingerprint Region Molecule->Phenyl Band_NH N-H Stretch 3400-3200 cm⁻¹ Amine->Band_NH Sym/Asym Stretch Band_CN C=N Ring Stretch ~1600 cm⁻¹ Isoxazole->Band_CN Skeletal Vib. Band_OOP C-H OOP Bending 800-900 cm⁻¹ Phenyl->Band_OOP Subst. Pattern Band_Halogen C-Cl / C-Br Stretch < 800 cm⁻¹ Phenyl->Band_Halogen Heavy Atom

Caption: Functional group decomposition mapping molecular moieties to specific IR spectral regions.

Comparative Analysis: KBr Pellet vs. Diamond ATR

For this specific solid-state pharmaceutical intermediate, the choice of sampling technique significantly impacts spectral quality.

FeatureMethod A: Transmission (KBr Pellet) Method B: Diamond ATR
Principle Beam passes through diluted sample matrix.Beam reflects off crystal surface (evanescent wave).
Resolution High. "Gold Standard" for structural elucidation.Medium. Peak broadening may occur.[4]
Amine Region Risk of Interference. Hygroscopic KBr absorbs water (~3400 cm⁻¹), masking the

doublet.
Clear. No water background; ideal for observing sharp

bands.
Low Frequency Excellent. Transparent down to 400 cm⁻¹; ideal for C-Br/C-Cl detection.Limited. Diamond absorption cuts off < 525 cm⁻¹; may miss C-Br stretch.
Sample Prep Difficult.[4] Requires grinding and pressing (destructive).Minimal. Direct contact (non-destructive).
Recommendation Use for Fingerprinting (comparing to reference standards).Use for Routine ID and monitoring Amine integrity.

Critical Insight: For 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, ATR is recommended for routine identification because the hygroscopic nature of KBr often obscures the critical primary amine doublet. However, if verification of the Bromine substituent is required, Transmission KBr is necessary to visualize the C-Br stretch typically found below 600 cm⁻¹.

Characteristic Band Assignments

The following data synthesizes specific fragment analysis for 3-aminoisoxazoles and halogenated aromatics.

Table 1: Diagnostic IR Bands
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityStructural Note
Primary Amine

Asymmetric Stretch
3450 – 3400 MediumSharp band; higher freq. than symmetric.
Primary Amine

Symmetric Stretch
3350 – 3250 MediumDistinct doublet appearance with the asym band.
Aromatic C-H

Stretch
3100 – 3000 WeakOften appears as a "shoulder" on the main bands.
Isoxazole Ring

Stretching
1640 – 1600 StrongDiagnostic for the heterocyclic core.
Amine

Scissoring (Deformation)
1620 – 1590 Medium-StrongCan overlap with ring stretching; look for broadening.
Aromatic Ring

Skeletal Vibrations
1550 – 1450 VariableMultiple bands; intensity affected by Cl/Br polarity.
Phenyl Ring OOP Bending (2 adj. H)860 – 800 StrongIndicative of H3/H4 on phenyl (adjacent).
Phenyl Ring OOP Bending (1 isolated H)900 – 860 MediumIndicative of H6 on phenyl (isolated by Br/Isoxazole).
Aryl Chloride

Stretch
1090 – 1035 MediumIn-plane vibration.
Aryl Bromide

Stretch
650 – 500 Medium-WeakOften requires KBr/CsI to see clearly.

Note on Halogen Shifts: The presence of the electronegative Chlorine at the ortho position will cause a hypsochromic shift (to higher wavenumbers) for the adjacent C=C ring bands compared to a non-chlorinated analog, due to the inductive withdrawal of electron density.

Experimental Protocols (Self-Validating)

Protocol A: High-Fidelity ATR Acquisition

Best for: Quick purity checks and Amine verification.

  • System Check: Ensure ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air).

    • Validation: Background should show characteristic

      
       doublet (2350 cm⁻¹) and be flat elsewhere.
      
  • Sample Loading: Place ~5 mg of the amine powder onto the crystal center.

  • Contact: Apply pressure using the slip-clutch tower until the "click" is heard (ensure uniform contact).

  • Acquisition:

    • Resolution: 4 cm⁻¹[5]

    • Scans: 32 (minimum)

    • Range: 4000 – 600 cm⁻¹

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth dependence (intensities at low wavenumbers are naturally exaggerated in ATR).

Protocol B: KBr Pellet (Transmission)

Best for: Full fingerprinting and Halogen detection.

  • Preparation: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

  • Visual Check: Pellet must be transparent/translucent. If opaque/white, regrind.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹ (captures C-Br).

    • Validation: Check 3400 cm⁻¹ region. If a broad "mound" exists, the KBr is wet. Dry pellet in oven at 110°C if necessary.

Diagram 2: Method Selection Workflow

Workflow Start Start: Sample Characterization Decision What is the primary goal? Start->Decision Routine Routine ID / Purity Check Decision->Routine Quick Check FullStruct Full Structural Elucidation (Halogen Verification) Decision->FullStruct Deep Analysis ATR Method: Diamond ATR (Fast, No Water Interference) Routine->ATR KBr Method: KBr Pellet (High Res, Wide Range) FullStruct->KBr Step_ATR 1. Clean Crystal 2. Apply Pressure 3. Scan 4000-600 cm⁻¹ ATR->Step_ATR Step_KBr 1. Grind 1:100 Ratio 2. Press 10 Tons 3. Scan 4000-400 cm⁻¹ KBr->Step_KBr Result_ATR Output: Clear Amine Doublet Step_ATR->Result_ATR Result_KBr Output: Visible C-Br Band (<600 cm⁻¹) Step_KBr->Result_KBr

Caption: Decision tree for selecting the appropriate IR sampling technique based on analytical needs.

References

  • BenchChem. (2025).[3] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • Specac. (2024).[6] Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from

  • Kintek Solution. (2026). Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Retrieved from

  • NIST Mass Spectrometry Data Center. (2024). Isoxazole-5-carbonyl chloride Infrared Spectrum. Retrieved from

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (General reference for functional group assignments).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

[1]

Executive Summary: Immediate Action Card

Do not dispose of this compound down the drain or in general trash. 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a halogenated heteroaromatic amine .[1] Its disposal requires strict segregation from non-halogenated waste streams due to the release of corrosive acid gases (



Parameter Critical Operational Requirement
Waste Stream Solid/Liquid Halogenated Organic Waste (Do NOT mix with general organics)
Container HDPE or Glass (Amber preferred); Tightly sealed; Vented cap if in solution.[1]
Incompatibilities Oxidizers (Peroxides, Nitric Acid), Hypochlorites (Bleach - forms chloramines).[1]
RCRA Status Treat as Hazardous Waste (Likely Toxic/Irritant).[1] Requires professional incineration.[1]

Part 1: Chemical Profile & Hazard Identification[1][2][3]

To handle this compound safely, one must understand the "why" behind the protocols.[1] This is not a generic organic solid; it is a poly-functionalized scaffold with specific reactivities.[1]

Structural Hazards
  • Halogen Load (Br/Cl): The presence of bromine and chlorine on the phenyl ring classifies this as a Halogenated Organic . Upon thermal decomposition (incineration), it generates hydrogen bromide (

    
    ) and hydrogen chloride (
    
    
    ).
    • Operational Impact: Waste facilities must use incinerators equipped with acid-gas scrubbers.[1] Mixing this with non-halogenated fuel-blending waste can damage standard incinerators and violate EPA emissions standards.[1]

  • Isoxazole-3-amine Moiety: The isoxazole ring is potentially unstable under high heat or strong acidic conditions.[1] The free amine (

    
    ) is nucleophilic and basic.[1]
    
    • Operational Impact: Avoid storage near strong oxidizers or acid chlorides.[1] Contact with bleach (sodium hypochlorite) can generate toxic chloramines.[1]

Toxicology & Exposure (E-E-A-T Assessment)

While specific LD50 data for this exact catalog number may be sparse, Structure-Activity Relationship (SAR) analysis of isoxazol-3-amines dictates we treat it as:

  • Acutely Toxic (Oral/Inhalation): Isoxazole derivatives often exhibit neuroactivity (GABA antagonism).[1]

  • Skin/Eye Irritant: Halogenated aromatics are frequent sensitizers.[1]

Part 2: Pre-Disposal Segregation & Stabilization[1]

The most common laboratory error is "commingling" waste.[1] This section defines the self-validating system to prevent downstream rejection.

The Segregation Logic

You must separate this compound from "fuel blending" streams (non-halogenated solvents like Acetone/Methanol).

WasteSegregationStartWaste Generation:5-(5-Bromo-2-chlorophenyl)isoxazol-3-amineStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid SolutionStateCheck->LiquidPathSolidBinSolid Halogenated Waste Bin(Double Bagged)SolidPath->SolidBinLabel: Toxic/HalogenatedSolventCheckIs solvent Halogenated?LiquidPath->SolventCheckHaloLiqLiquid Halogenated Waste(Carboy)SolventCheck->HaloLiqYes (e.g., DCM, Chloroform)NonHaloLiqSegregate Immediately!Move to Halogenated StreamSolventCheck->NonHaloLiqNo (e.g., MeOH, DMSO)NonHaloLiq->HaloLiqRe-classify as Halogenated

Figure 1: Decision logic for segregating halogenated isoxazole waste. Note that even if dissolved in DMSO (non-halogenated), the presence of the solute renders the entire mixture "Halogenated Waste."[1]

Part 3: The Disposal Workflow (Step-by-Step)

Follow this protocol to move the chemical from the bench to the waste pickup area.

Scenario A: Disposal of Pure Solid
  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1] Use a fume hood to avoid dust inhalation.[1]

  • Primary Containment: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) jar. Do not use metal containers (corrosion risk).[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant."[1][2]

    • Note: Write "Contains Halogens" clearly on the tag.[1]

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Compatibility Check: Ensure the solvent is compatible with the waste carboy.[1]

    • Safe Solvents: Dichloromethane, Chloroform, DMSO, Ethyl Acetate.[1]

    • Unsafe:[1] Do not mix with strong acids or oxidizers in the waste container.[1][3]

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is Methanol (non-halogenated), adding this brominated/chlorinated solute contaminates the stream. The entire carboy must now be treated as halogenated waste.[1]

  • Log It: Record the addition on the carboy’s log sheet. Estimate the mass of the amine added.

Part 4: Emergency Spill Response

Immediate Logistics: If >500 mg is spilled or if the spill occurs outside a fume hood.[1]

  • Evacuate & Ventilate: Alert nearby personnel. If dust is airborne, evacuate the lab.[1]

  • PPE Upgrade: Wear N95 or P100 respirator if cleaning powder outside a hood.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[1]

    • Liquids: Use absorbent pads or vermiculite.[1]

  • Decontamination:

    • Scoop material into a wide-mouth jar.

    • Clean the surface with a mild detergent and water.[1]

    • CRITICAL: Do NOT use bleach (Sodium Hypochlorite).[1] The amine group can react to form unstable chloramines.[1] Use simple soapy water or an alcohol-based cleaner.[1]

  • Disposal of Debris: All cleanup materials (gloves, towels, scoop) go into the Solid Halogenated Waste stream.[1]

Part 5: Professional Waste Management (End-of-Life)[1]

This section is for the EHS officer coordinating the final pickup.[1]

Disposal Method Suitability Technical Notes
Rotary Kiln Incineration Recommended Must operate >1000°C with secondary combustion chamber and caustic scrubbers to neutralize

/

.[1]
Fuel Blending Prohibited High halogen content (>1000 ppm usually) disqualifies this for cement kiln fuel blending due to corrosion risks.[1]
Sewer/Drain Illegal Strictly prohibited under Clean Water Act and local POTW regulations.[1]
RCRA Classification (USA)

While this specific research compound may not have a specific "P" or "U" list code, it is a Characteristic Hazardous Waste :

  • D001: (If in flammable solvent).

  • Halogenated Organic Compounds (HOCs): Regulated under Land Disposal Restrictions (LDR).[1] Must be treated (incinerated) before land disposal.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Segregation of Waste Streams.[1] EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Isoxazol-3-amine derivatives (Generalized Safety).[1] National Library of Medicine.[1] [Link]

A Researcher's Guide to Handling 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, a substituted isoxazole, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of safety grounded in scientific causality, ensuring that researchers are protected from potential hazards.

Hazard Identification: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine may not be publicly available, we can infer its potential hazards by examining structurally similar compounds. Substituted chloro- and bromo-aromatic compounds, as well as isoxazole derivatives, frequently exhibit specific toxicological profiles.

Based on data from related chemicals, the primary hazards associated with this compound are anticipated to be:

  • Skin Corrosion/Irritation : Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation : Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

  • Acute Toxicity : While not confirmed for this specific molecule, related compounds can be harmful or fatal if swallowed.[6][7]

These potential hazards are the driving force behind the stringent PPE requirements. The principle is simple: create a reliable barrier between the researcher and the chemical to prevent exposure through all potential routes—dermal, ocular, and inhalation.[8]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all exercise. It is a critical decision based on a risk assessment of the procedures to be performed. For handling 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine in a solid (powder) or solution form, the following PPE is mandatory.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (minimum 14 mils thickness)Provides a chemical-resistant barrier to prevent skin contact and irritation.[9][10] Double-gloving is recommended for extended procedures or when handling concentrates.[11]
Eye & Face Protection ANSI Z87.1-rated Safety Goggles or a Full-Face ShieldProtects against splashes, dust, and aerosols, preventing serious eye irritation or damage.[11] A face shield is preferred when there is a significant splash risk.[11]
Body Protection Chemical-resistant Laboratory Coat or GownProtects skin and personal clothing from contamination. A gown with long cuffs is preferable to ensure no gap between the sleeve and gloves.[8][11]
Respiratory Protection Use within a certified Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of powders or vapors.[12] If weighing or transferring powder outside of a hood, a NIOSH-approved N95 respirator is the minimum requirement.[8]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills. Pant legs should be worn outside of footwear to prevent chemicals from entering.[13]

Procedural Guidance: Integrating Safety into Your Workflow

Effective protection relies not just on wearing PPE, but on following systematic procedures for its use, handling of the chemical, and disposal.

PPE Donning and Doffing Protocol

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Shoe Covers (Optional) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Last) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

    • Designate a specific area within the hood for handling the solid compound to contain any potential spills.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Handling :

    • Always handle the solid form of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine inside a fume hood to prevent inhalation of dust.[12]

    • Wear the full complement of prescribed PPE before approaching the fume hood.

    • When weighing the powder, use gentle motions to avoid creating airborne dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1][6][14]

  • Post-Handling :

    • Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

    • Carefully remove PPE following the doffing procedure to avoid self-contamination.[11]

    • Wash hands thoroughly with soap and water after removing gloves.[1][11]

Handling_Workflow Prep Preparation - Verify Fume Hood - Assemble Equipment - Don Full PPE Handling Chemical Handling (in Fume Hood) - Weigh Solid Carefully - Prepare Solutions Slowly - Keep Containers Closed Prep->Handling Cleanup Cleanup & Decontamination - Clean Work Surfaces - Segregate Waste Handling->Cleanup Doffing Doff PPE - Follow Correct Sequence Cleanup->Doffing Wash Wash Hands Doffing->Wash

Caption: Safe Chemical Handling Workflow.

Spill and Disposal Management

Spill Response

In the event of a spill, your safety is the first priority.

  • Minor Spill (inside fume hood) :

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Collect the contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[5][15]

    • Clean the spill area thoroughly.

  • Major Spill (outside fume hood) :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

Proper disposal is a legal and ethical requirement.

  • Chemical Waste : All excess solid material and solutions containing 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine must be disposed of as hazardous chemical waste.[1][16]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and paper towels, must also be disposed of as hazardous waste.[15][17]

  • Labeling : Ensure all waste containers are clearly labeled with the words "Hazardous Waste" and the full chemical name.[16][17] Follow your institution's specific guidelines for hazardous waste accumulation and pickup.[16]

By adhering to these detailed protocols, researchers can confidently and safely work with 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, ensuring both personal safety and the integrity of their research.

References

  • 1

  • 6, Sigma-Aldrich.

  • 12, NJ.gov.

  • 3

  • 18, Fisher Scientific.

  • 9, University of Kentucky.

  • 7, Thermo Fisher Scientific.

  • 11, NIOSH.

  • 19

  • 4

  • 15, ChemicalBook.

  • 2

  • 8, GERPAC.

  • 16, Purdue University.

  • 5, Apollo Scientific.

  • 13, Oregon OSHA.

  • 14, Fluorochem.

  • 17, University of Minnesota.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.